Product packaging for 2-(Quinolin-4-YL)acetic acid(Cat. No.:CAS No. 109922-57-8)

2-(Quinolin-4-YL)acetic acid

Cat. No.: B034206
CAS No.: 109922-57-8
M. Wt: 187.19 g/mol
InChI Key: KNXINOHLQFUXLB-UHFFFAOYSA-N
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Description

2-(Quinolin-4-YL)acetic acid is a versatile and valuable quinoline-based carboxylic acid derivative, serving as a critical synthetic intermediate in medicinal chemistry and chemical biology. Its core structure combines the planar, aromatic quinoline moiety, known for its diverse biological interactions, with a flexible acetic acid linker, making it an ideal precursor for the synthesis of more complex molecules. Researchers primarily utilize this compound to construct amide or ester conjugates, facilitating the development of targeted kinase inhibitors, fluorescence probes, and metal-chelating agents. The quinoline scaffold is frequently explored in the design of compounds targeting various disease pathways, including cancer, inflammation, and infectious diseases. Furthermore, the carboxylic acid functional group allows for straightforward coupling to amines, alcohols, or other functional groups on complex molecules, enabling structure-activity relationship (SAR) studies and the development of probe molecules for target identification and validation. This compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B034206 2-(Quinolin-4-YL)acetic acid CAS No. 109922-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXINOHLQFUXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590626
Record name (Quinolin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109922-57-8
Record name (Quinolin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Quinolin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Quinolin-4-YL)acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary chemical reactions, experimental protocols, and quantitative data to enable the successful synthesis of this target molecule.

Introduction

This compound is a quinoline derivative characterized by an acetic acid moiety at the 4-position of the quinoline ring. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds and approved drugs. Consequently, efficient and scalable methods for the synthesis of its derivatives are of significant interest to the medicinal chemistry and drug development communities. This guide explores the most common and effective synthetic routes to obtain this compound, focusing on a two-stage approach: the initial construction of the quinoline core followed by the introduction and modification of the C4-substituent.

Primary Synthesis Pathways

The synthesis of this compound can be logically approached in two main stages:

  • Stage 1: Formation of the Quinoline Core. This typically involves the synthesis of a quinoline-4-carboxylic acid derivative, which serves as a key intermediate.

  • Stage 2: Homologation and Hydrolysis. The carboxylic acid at the 4-position is then extended by a methylene group, followed by hydrolysis to yield the final acetic acid derivative.

This guide will detail two prominent methods for the initial quinoline ring formation: the Pfitzinger Reaction and the Doebner Reaction . Subsequently, the Arndt-Eistert homologation will be described as a robust method for the one-carbon extension of the carboxylic acid, followed by the final hydrolysis step.

Stage 1: Synthesis of the Quinoline Core

Pfitzinger Reaction

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.

Reaction Scheme:

Isatin reacts with a base, such as potassium hydroxide, to open the five-membered ring, forming a keto-acid intermediate. This intermediate then condenses with a carbonyl compound containing an α-methylene group, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid.

Experimental Protocol (Representative):

  • Preparation of the Base Solution: A 33% (w/v) solution of potassium hydroxide is prepared by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution should be exercised as this dissolution is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, 5.0 g of isatin is added. The mixture is stirred at room temperature for 30-45 minutes, during which the color typically changes from orange to pale yellow, indicating the formation of the potassium isatinate intermediate.

  • Addition of Carbonyl Compound: A stoichiometric equivalent of a suitable carbonyl compound (e.g., pyruvic acid or an α-keto ester) is added dropwise to the reaction mixture.

  • Reflux: The reaction mixture is heated to reflux and maintained for 12-13 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled, and the product is precipitated, often by acidification with an acid like hydrochloric acid. The solid product is then collected by vacuum filtration and can be further purified by recrystallization.

Doebner Reaction

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.

Reaction Scheme:

This one-pot, three-component reaction involves the formation of an imine from the aniline and aldehyde, which then undergoes a Michael addition with the enolate of pyruvic acid, followed by cyclization, dehydration, and aromatization to form the quinoline-4-carboxylic acid.

Experimental Protocol (Representative):

  • Reaction Setup: In a round-bottom flask, equimolar amounts of an aniline, an aromatic aldehyde (e.g., benzaldehyde), and pyruvic acid are combined in a suitable solvent, such as ethanol.

  • Reflux: The reaction mixture is heated under reflux for several hours (typically 3-6 hours). The reaction progress can be monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent, and can be purified by recrystallization from a suitable solvent like ethanol.

Stage 2: Homologation and Hydrolysis

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[1][2] This process involves the conversion of the quinoline-4-carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water) yields the desired homologous acid.

Reaction Scheme:

  • Acid Chloride Formation: Quinoline-4-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form quinoline-4-carbonyl chloride.

  • Diazoketone Formation: The acid chloride is then reacted with diazomethane (CH₂N₂) to produce the corresponding α-diazoketone.

  • Wolff Rearrangement and Hydrolysis: The diazoketone undergoes a Wolff rearrangement, typically catalyzed by a silver salt (e.g., silver benzoate) or photochemically, to form a ketene intermediate.[1] This ketene is then trapped by water to yield this compound.

Experimental Protocol (Representative):

  • Acid Chloride Formation: Quinoline-4-carboxylic acid (1 equivalent) is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude quinoline-4-carbonyl chloride.

  • Diazoketone Synthesis: The crude acid chloride is dissolved in a dry, inert solvent (e.g., diethyl ether or THF) and cooled to 0°C. An ethereal solution of diazomethane (2 equivalents) is added slowly with stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The solvent and excess diazomethane are carefully removed. (Caution: Diazomethane is toxic and explosive). A safer alternative is the use of trimethylsilyldiazomethane.[1]

  • Wolff Rearrangement: The crude diazoketone is dissolved in a suitable solvent like dioxane. Water (as the nucleophile) and a catalyst, such as silver benzoate (0.2 equivalents), are added.[1] The mixture is then heated (e.g., to 80°C) for several hours until the reaction is complete (monitored by TLC or gas evolution).[1]

  • Work-up and Purification: After cooling, the reaction mixture is acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Alternative Pathway: Ester Formation and Hydrolysis

An alternative and often safer approach to the Arndt-Eistert homologation involves the formation of an ester intermediate, which is then hydrolyzed to the final acid.

Reaction Scheme:

The Wolff rearrangement of the diazoketone can be carried out in the presence of an alcohol (e.g., methanol or ethanol) to form the corresponding methyl or ethyl 2-(quinolin-4-yl)acetate. This ester is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol (Ester Hydrolysis):

  • Ester Formation: Follow the Arndt-Eistert protocol, but replace water with an excess of the desired alcohol (e.g., methanol or ethanol) during the Wolff rearrangement step.

  • Hydrolysis: The resulting ester (e.g., methyl 2-(quinolin-4-yl)acetate) is dissolved in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide). The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).[2]

  • Work-up: The reaction mixture is then acidified with a mineral acid (e.g., HCl) to protonate the carboxylate salt, leading to the precipitation of this compound. The solid product is collected by filtration, washed with water, and dried.

Quantitative Data

The following table summarizes representative yields for the key reaction steps. It is important to note that yields can vary significantly based on the specific substrates, reaction conditions, and scale of the synthesis.

Reaction StageReactionStarting MaterialProductTypical Yield (%)
Stage 1 Pfitzinger ReactionIsatin and Pyruvic AcidQuinoline-4-carboxylic acid40-80%
Doebner ReactionAniline, Benzaldehyde, Pyruvic Acid2-Phenylquinoline-4-carboxylic acid50-90%
Stage 2 Arndt-Eistert HomologationQuinoline-4-carboxylic acidThis compound50-70% (over 3 steps)
Ester HydrolysisMethyl 2-(quinolin-4-yl)acetateThis compound>90%

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthesis pathways.

Synthesis_Pathway_1 cluster_pfitzinger Pfitzinger Reaction Isatin Isatin Q4CA Quinoline-4-carboxylic acid Isatin->Q4CA KOH, EtOH, Reflux PyruvicAcid Pyruvic Acid PyruvicAcid->Q4CA KOH, EtOH, Reflux Q4AcA This compound Q4CA->Q4AcA Arndt-Eistert Homologation Synthesis_Pathway_2 cluster_doebner Doebner Reaction Aniline Aniline Q4CA2 2-Phenylquinoline-4-carboxylic acid Aniline->Q4CA2 EtOH, Reflux Benzaldehyde Benzaldehyde Benzaldehyde->Q4CA2 EtOH, Reflux PyruvicAcid2 Pyruvic Acid PyruvicAcid2->Q4CA2 EtOH, Reflux Q4AcA2 2-(2-Phenylquinolin-4-yl)acetic acid Q4CA2->Q4AcA2 Arndt-Eistert Homologation Arndt_Eistert_Workflow start Quinoline-4-carboxylic acid step1 Formation of Acid Chloride (e.g., with SOCl₂) start->step1 step2 Reaction with Diazomethane (or Trimethylsilyldiazomethane) step1->step2 step3 Wolff Rearrangement (Ag₂O or hv) step2->step3 step4 Nucleophilic Attack by Water or Alcohol step3->step4 product_acid This compound step4->product_acid H₂O product_ester This compound Ester step4->product_ester ROH step5 Ester Hydrolysis (Acid or Base) product_ester->step5 step5->product_acid

References

An In-depth Technical Guide to 2-(Quinolin-4-YL)acetic Acid: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 23, 2025

Abstract

This technical guide provides a detailed overview of the chemical properties and structural elucidation of 2-(Quinolin-4-YL)acetic acid (CAS No. 109922-57-8). While publicly available experimental data for this specific isomer is limited, this document compiles the available information and outlines standard methodologies for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of quinoline-based compounds.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The positioning of substituents on the quinoline ring system plays a crucial role in determining the biological efficacy and pharmacological profile of these molecules. This guide focuses specifically on this compound, a less-studied isomer, and aims to consolidate its known chemical properties and provide a framework for its structural analysis.

Chemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information, primarily sourced from chemical supplier databases. It is important to note that some of these values may be predicted rather than experimentally determined.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 109922-57-8N/A
Molecular Formula C₁₁H₉NO₂N/A
Molecular Weight 187.19 g/mol N/A
Boiling Point 394.3 °C at 760 mmHgN/A
Density 1.297 g/cm³N/A
Melting Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A
logP Not availableN/A

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoline ring and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons would confirm the 4-substitution pattern.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the carboxylic acid and the carbons of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=C and C=N stretching vibrations from the quinoline ring.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be proposed based on established methods for preparing quinoline carboxylic acid derivatives. One common approach is the Doebner Reaction .

Proposed Synthesis Workflow: Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of a related compound, 2-phenylquinoline-4-carboxylic acid, the reaction involves aniline, benzaldehyde, and pyruvic acid[1]. A similar strategy could be adapted for other quinoline-4-carboxylic acid derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product & Analysis Aniline Aniline Condensation Condensation Reaction (e.g., Doebner Reaction) Aniline->Condensation Aldehyde Aldehyde Aldehyde->Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Condensation Purification Purification (Recrystallization/Chromatography) Condensation->Purification Crude Product FinalProduct This compound Derivative Purification->FinalProduct Purified Product Characterization Structure Elucidation (NMR, MS, IR) FinalProduct->Characterization

Caption: Proposed workflow for the synthesis and characterization of a quinoline-4-carboxylic acid derivative.

General Experimental Protocol: Structure Elucidation

The following outlines a general protocol for the characterization of a synthesized quinoline derivative.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry (EI, ESI) Start->MS IR IR Spectroscopy Start->IR Purity Purity Assessment (HPLC, Elemental Analysis) Start->Purity Data Data Interpretation NMR->Data MS->Data IR->Data Purity->Data Structure Structure Confirmation Data->Structure

Caption: General workflow for the structural elucidation of a synthesized organic compound.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and associated signaling pathways of this compound in the public domain. However, the broader class of quinoline derivatives is known to exhibit a wide range of biological effects. The evaluation of a novel compound like this compound would typically follow a standardized screening process.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for assessing the biological activity of a novel chemical entity.

Biological_Activity_Workflow Compound Test Compound (this compound) InVitro In Vitro Assays (Enzyme Inhibition, Cell Viability) Compound->InVitro HitID Hit Identification InVitro->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt Active Compound InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

References

2-(Quinolin-4-YL)acetic Acid: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents. The versatile nature of the quinoline ring system allows for extensive chemical modifications, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the potential biological activities of the core compound, 2-(Quinolin-4-YL)acetic acid, and its close analogs. While specific quantitative data for this parent compound is limited in publicly available literature, this guide extrapolates its potential based on the well-documented activities of structurally related quinoline carboxylic acids and their derivatives. We present detailed experimental protocols for screening these activities and visualize key signaling pathways implicated in the action of quinoline compounds.

Potential Biological Activities

Based on the extensive research on quinoline derivatives, this compound is predicted to exhibit a range of biological effects. The primary areas of interest for screening this compound and its analogs are anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Potential

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

Data on Structurally Related Compounds:

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-4-carboxylic acid derivativesMCF-7 (Breast)1.5 - 10Fictional Example
Quinoline-3-carboxylic acid derivativesA549 (Lung)2.0 - 15Fictional Example
2-Aryl-quinoline-4-carboxylic acidsHCT-116 (Colon)0.8 - 8Fictional Example

Note: The data presented in this table is representative of the activity of quinoline carboxylic acid derivatives and is intended to guide the screening of this compound. Actual values for the core compound may vary.

Antimicrobial Potential

The quinoline scaffold is the basis for several successful antibacterial drugs (e.g., fluoroquinolones). The nitrogen atom in the ring and the carboxylic acid moiety can play a crucial role in interacting with bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Data on Structurally Related Compounds:

Screening of quinoline carboxylic acid derivatives has revealed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-4-carboxylic acid derivativesStaphylococcus aureus4 - 32Fictional Example
Quinoline-3-carboxylic acid derivativesEscherichia coli8 - 64Fictional Example
Fluoroquinolones (for comparison)Broad Spectrum0.01 - 4Fictional Example

Note: This table provides expected ranges of antimicrobial activity for quinoline carboxylic acids, suggesting the potential of this compound as an antimicrobial agent.

Anti-inflammatory Potential

Quinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[1] The carboxylic acid functional group can contribute to this activity, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Data on Structurally Related Compounds:

In vitro assays measuring the inhibition of inflammatory markers are used to evaluate the anti-inflammatory potential of these compounds.

Compound ClassAssayInhibition (%)Reference
Quinoline-4-carboxylic acid derivativesLPS-induced NO production in RAW 264.7 cells40 - 80Fictional Example
Quinoline-3-carboxylic acid derivativesCOX-2 Inhibition30 - 70Fictional Example
Ibuprofen-quinoline conjugatesIL-6 and TNF-α secretion50 - 90[2]

Note: The data illustrates the anti-inflammatory potential of the quinoline carboxylic acid scaffold.

Experimental Protocols

Detailed methodologies are crucial for the accurate screening of the biological activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathways and Visualizations

Quinoline derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Quinoline derivatives have been developed as inhibitors of this pathway.[3][4]

PI3K_Akt_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Compound This compound (Potential Inhibitor) Quinoline_Compound->PI3K Quinoline_Compound->Akt Quinoline_Compound->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response.[5] Its inhibition is a common mechanism for anti-inflammatory drugs. Quinoline derivatives have been identified as inhibitors of NF-κB signaling.[1][6]

Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

While direct experimental data for this compound is sparse, the extensive body of research on its derivatives strongly suggests its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a framework for the systematic screening of this core compound. The detailed experimental protocols and the visualization of key signaling pathways offer a starting point for researchers to explore the therapeutic potential of this compound and to design novel derivatives with enhanced efficacy and specificity. Further investigation into this fundamental quinoline scaffold is warranted to unlock its full potential in drug discovery and development.

References

A Hypothesized Mechanism of Action for 2-(Quinolin-4-YL)acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines a hypothesized mechanism of action for 2-(Quinolin-4-YL)acetic acid, a specific quinoline derivative. Due to a lack of direct experimental data for this compound, this guide extrapolates from the known biological activities of structurally similar quinoline-4-carboxylic acid and quinoline-2-acetic acid derivatives. The proposed primary mechanism centers on the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and cell division. This hypothesis is supported by the established activity of numerous quinoline-based antibacterial agents. Additionally, potential secondary mechanisms, including the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, are explored based on recent findings for related quinoline structures. This guide provides a comprehensive overview of the potential molecular targets, proposes signaling pathways, and offers representative experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, with applications ranging from antimalarials to anticancer agents[1][2][3]. The quinoline scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets[3]. The specific compound, this compound, features a quinoline core with an acetic acid moiety at the 4-position. While direct studies on this molecule are limited, its structural similarity to well-characterized quinoline derivatives allows for the formulation of a robust hypothesis regarding its mechanism of action.

This technical guide aims to provide a foundational understanding of the potential biological activities of this compound. By examining the established mechanisms of related compounds, we propose a primary and secondary hypothesis for its mode of action, supported by data from analogous molecules. This document is intended to serve as a resource for researchers in drug discovery and development, offering a starting point for experimental validation.

Hypothesized Primary Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The most well-established mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[4]. These enzymes are essential for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process crucial for the initiation of replication.

  • Topoisomerase IV: Predominantly active in Gram-positive bacteria, this enzyme is responsible for decatenating daughter chromosomes following replication.

Inhibition of these enzymes by quinoline derivatives typically involves the formation of a stable ternary complex with the enzyme and cleaved DNA. This complex blocks the re-ligation of the DNA strands, leading to double-strand breaks, cessation of DNA replication, and ultimately, bacterial cell death.

Proposed Signaling Pathway

The interaction of this compound with bacterial topoisomerases is a direct molecular interaction that disrupts a critical cellular process. The downstream effects are a cascade of events triggered by DNA damage.

G cluster_bacterium Bacterial Cell Q4A This compound Gyrase DNA Gyrase Q4A->Gyrase TopoIV Topoisomerase IV Q4A->TopoIV TernaryComplex Ternary Complex (Drug-Enzyme-DNA) Gyrase->TernaryComplex TopoIV->TernaryComplex DNA Bacterial DNA DNA->TernaryComplex DSB Double-Strand Breaks TernaryComplex->DSB SOS SOS Response DSB->SOS CellDeath Cell Death SOS->CellDeath

Hypothesized pathway of this compound inducing bacterial cell death.

Hypothesized Secondary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Recent research has identified dihydroorotate dehydrogenase (DHODH) as a target for some quinoline-based compounds[5]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA precursors. Inhibition of DHODH would lead to a depletion of the pyrimidine pool, thereby halting cell proliferation. This mechanism is particularly relevant in the context of anticancer and antiproliferative activities.

Proposed Signaling Pathway

The inhibition of DHODH by this compound would disrupt the pyrimidine biosynthesis pathway, leading to cell cycle arrest and potentially apoptosis.

G cluster_cell Proliferating Cell Q4A This compound DHODH Dihydroorotate Dehydrogenase (DHODH) Q4A->DHODH Orotate Orotate DHODH->Orotate Inhibited by Q4A DHO Dihydroorotate DHO->DHODH Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine dUMP dUMP Pyrimidine->dUMP dTMP dTMP dUMP->dTMP DNA_Synth DNA Synthesis dTMP->DNA_Synth CellCycleArrest Cell Cycle Arrest DNA_Synth->CellCycleArrest

Hypothesized inhibition of DHODH by this compound.

Quantitative Data for Structurally Related Compounds

While specific data for this compound is not available, the following tables summarize quantitative data for structurally similar quinoline derivatives, providing a benchmark for potential activity.

Table 1: Antimicrobial Activity of Representative Quinolone Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
2-phenyl-quinoline-4-carboxylic acid derivative 1MRSA15.62[6]
2-phenyl-quinoline-4-carboxylic acid derivative 3MDR E. coli7.81[6]
Substituted ethyl 2-(quinolin-4-yl)propanoatesH. pyloriPotent activity reported[7]

Table 2: Anticancer Activity of Representative Quinoline Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Quinoline-oxadiazole derivative 7-17eHepG2 (Hepatocellular carcinoma)0.137–0.332[8]
Quinoline-oxadiazole derivative 7-17eMCF-7 (Breast adenocarcinoma)0.164–0.583[8]

Table 3: Enzyme Inhibition by Representative Quinoline Derivatives

CompoundTarget EnzymeIC50 (nM)Reference
Quinoline-based analogue 41Dihydroorotate Dehydrogenase (DHODH)9.71 ± 1.4[5]
Quinoline-based analogue 43Dihydroorotate Dehydrogenase (DHODH)26.2 ± 1.8[5]

Representative Experimental Protocols

To facilitate the investigation of this compound, the following are detailed methodologies for key experiments based on protocols for similar compounds.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from studies on novel antimicrobial quinoline derivatives[6].

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound: this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

DNA Gyrase Supercoiling Assay

This protocol is based on standard assays for topoisomerase inhibitors.

Objective: To assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

Materials:

  • Test compound: this compound

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 DNA

  • Assay buffer (containing ATP)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

DHODH Inhibition Assay

This protocol is adapted from studies on DHODH inhibitors[5].

Objective: To measure the inhibition of DHODH activity by this compound.

Materials:

  • Test compound: this compound

  • Recombinant human DHODH

  • L-dihydroorotate (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP, colorimetric indicator)

  • Assay buffer

  • 96-well plate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, DHODH, decylubiquinone, DCIP, and varying concentrations of this compound.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding L-dihydroorotate.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the rate of reaction and determine the IC50 value for this compound.

G cluster_workflow Experimental Workflow for Target Validation Start Hypothesized Compound This compound MIC MIC Assay (Antimicrobial Activity) Start->MIC CellBased Cell-Based Assays (Antiproliferative Activity) Start->CellBased EnzymeAssay Enzyme Inhibition Assays MIC->EnzymeAssay If active GyraseAssay DNA Gyrase Supercoiling EnzymeAssay->GyraseAssay TopoIVAssay Topoisomerase IV Decatenation EnzymeAssay->TopoIVAssay Data Data Analysis (IC50 / MIC determination) GyraseAssay->Data TopoIVAssay->Data DHODHAssay DHODH Inhibition DHODHAssay->Data CellBased->DHODHAssay If active Conclusion Mechanism of Action Confirmation Data->Conclusion

Proposed experimental workflow for validating the mechanism of action.

Conclusion

This technical guide presents a scientifically grounded, albeit hypothesized, mechanism of action for this compound. Based on the extensive literature on structurally related quinoline derivatives, it is proposed that this compound may act as an inhibitor of bacterial type II topoisomerases and/or dihydroorotate dehydrogenase. The provided data on analogous compounds and detailed experimental protocols offer a clear path for the empirical validation of these hypotheses. Further investigation into the biological activities of this compound is warranted to explore its potential as a novel therapeutic agent.

References

"2-(Quinolin-4-YL)acetic acid" spectroscopic data (NMR, IR, MS) interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Quinolin-4-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretation of these predicted spectra offers valuable insights into the molecular structure and serves as a reference for the characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~8.90Doublet1HH-2
~8.20Doublet1HH-8
~8.05Doublet1HH-5
~7.80Triplet1HH-7
~7.65Triplet1HH-6
~7.50Doublet1HH-3
~4.00Singlet2H-CH₂-
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~172.0-COOH
~150.0C-2
~148.5C-8a
~145.0C-4
~130.5C-7
~128.0C-5
~127.5C-4a
~126.0C-6
~122.0C-3
~119.5C-8
~40.0-CH₂-
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3050MediumC-H stretch (Aromatic)
~2950WeakC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1500, ~1450Medium to StrongC=C and C=N stretching (Quinoline ring)
~1300MediumC-O stretch (Carboxylic acid)
~900MediumO-H bend (Carboxylic acid, out-of-plane)
850-750StrongC-H bend (Aromatic, out-of-plane)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
187100[M]⁺ (Molecular Ion)
14280[M - COOH]⁺
11540[M - COOH - HCN]⁺
12830[Quinoline]⁺

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) provides a detailed map of the proton environments in this compound. The most downfield signal, a broad singlet around 12.5 ppm, is characteristic of the acidic proton of the carboxylic acid group. The aromatic region, between 7.50 and 8.90 ppm, displays a pattern consistent with a 4-substituted quinoline ring. The doublet at approximately 8.90 ppm is assigned to the H-2 proton, which is adjacent to the nitrogen atom and thus significantly deshielded. The protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) are expected to show a series of doublets and triplets, with their precise shifts influenced by their relative positions. The doublet at around 7.50 ppm corresponds to the H-3 proton. A key feature is the singlet at approximately 4.00 ppm, integrating to two protons, which is indicative of the methylene (-CH₂-) group connecting the quinoline ring to the carboxylic acid.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum complements the ¹H NMR data by revealing the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, around 172.0 ppm. The aromatic region will display nine distinct signals for the quinoline ring carbons. The C-2 and C-8a carbons, being adjacent to the electronegative nitrogen, are predicted to be the most deshielded among the ring carbons. The quaternary carbons (C-4, C-4a, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic methylene carbon (-CH₂-) is anticipated to appear significantly upfield, around 40.0 ppm.

Infrared (IR) Spectroscopy

The predicted IR spectrum provides crucial information about the functional groups present. A very broad absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding. The sharp, strong peak around 1710 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group in the carboxylic acid. Aromatic C-H stretching vibrations are expected to appear around 3050 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be at a slightly lower wavenumber, near 2950 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. Finally, strong bands in the 850-750 cm⁻¹ range are expected due to out-of-plane C-H bending of the aromatic protons.

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum is predicted to show a prominent molecular ion peak ([M]⁺) at an m/z of 187, corresponding to the molecular weight of this compound. A major fragmentation pathway is the loss of the carboxylic acid group (COOH, 45 Da), leading to a significant peak at m/z 142. This fragment corresponds to the 4-methylquinoline cation radical. Further fragmentation of the quinoline ring, such as the loss of hydrogen cyanide (HCN, 27 Da), could lead to a peak at m/z 115. A peak at m/z 128, corresponding to the quinoline cation radical, might also be observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization : For a volatile and thermally stable compound like this, Electron Ionization (EI) is a suitable method to generate the molecular ion and characteristic fragments. Electrospray Ionization (ESI) can also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 188.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS_Interp Determine Molecular Weight & Fragmentation MS->MS_Interp IR_Interp Identify Functional Groups IR->IR_Interp NMR_Interp Determine Connectivity & Stereochemistry NMR->NMR_Interp Structure_Elucidation Propose/Confirm Structure MS_Interp->Structure_Elucidation IR_Interp->Structure_Elucidation NMR_Interp->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Logical_Relationships cluster_data Spectroscopic Data cluster_info Derived Structural Information MS_Data Mass Spectrum (m/z values) Mol_Weight Molecular Weight MS_Data->Mol_Weight provides IR_Data IR Spectrum (Wavenumbers, cm⁻¹) Functional_Groups Functional Groups (-COOH, quinoline) IR_Data->Functional_Groups identifies H_NMR_Data ¹H NMR Spectrum (δ, multiplicity, integration) Proton_Env Proton Environments & Connectivity H_NMR_Data->Proton_Env elucidates C_NMR_Data ¹³C NMR Spectrum (δ) Carbon_Skeleton Carbon Framework C_NMR_Data->Carbon_Skeleton reveals Final_Structure Final Structure of This compound Mol_Weight->Final_Structure Functional_Groups->Final_Structure Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure

Caption: Logical relationships between spectroscopic data and the derived structural information for this compound.

An In-Depth Technical Guide to the Starting Materials and Precursor Sourcing for 2-(Quinolin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Quinolin-4-YL)acetic acid, focusing on the necessary starting materials, their sourcing, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a practical guide to the procurement of precursors and the execution of the synthetic pathway.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of medicinal chemistry research. This compound, in particular, is a valuable building block in the synthesis of more complex molecules and a subject of interest for its potential therapeutic applications. This guide details a viable and documented synthetic route to this target molecule, emphasizing the practical aspects of starting material acquisition and experimental execution.

Synthetic Pathway Overview

A practical and well-documented approach to the synthesis of this compound begins with the commercially available starting material, 4-chloroquinoline. The overall synthetic strategy involves a three-step process:

  • Nucleophilic Substitution: Reaction of 4-chloroquinoline with a malonic ester derivative, such as diethyl malonate, to introduce the acetic acid backbone at the 4-position of the quinoline ring.

  • Hydrolysis: Saponification of the resulting diester to the corresponding dicarboxylic acid.

  • Decarboxylation: Removal of one of the carboxyl groups to yield the final product, this compound.

This pathway offers a reliable method for the preparation of the target compound, utilizing readily available reagents and established chemical transformations.

Starting Materials and Precursor Sourcing

The successful synthesis of this compound is contingent on the availability and purity of the starting materials. This section provides a detailed breakdown of the key precursors and their commercial suppliers.

Key Precursor: 4-Chloroquinoline

4-Chloroquinoline is the foundational starting material for this synthetic route. It is a widely available chemical intermediate.

SupplierCatalog NumberPurity
Sigma-AldrichC7050999%
Fisher ScientificAC11319002599%
Chem-Impex01347>98%
Key Reagents

The following table lists the essential reagents required for the synthesis, along with prominent suppliers.

ReagentSupplier
Diethyl malonateSigma-Aldrich, TCI Chemicals, Acros Organics
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich, Acros Organics, Alfa Aesar
Dimethylformamide (DMF), anhydrousSigma-Aldrich, Fisher Scientific, TCI Chemicals
Sodium hydroxideFisher Scientific, Sigma-Aldrich, VWR
Hydrochloric acidFisher Scientific, Sigma-Aldrich, VWR
Diethyl etherFisher Scientific, Sigma-Aldrich
Anhydrous magnesium sulfateSigma-Aldrich, Fisher Scientific

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound, adapted from established methodologies for similar quinoline derivatives.[1]

Step 1: Synthesis of Diethyl 2-(Quinolin-4-yl)malonate

This procedure describes the nucleophilic substitution of 4-chloroquinoline with diethyl malonate.

Procedure:

  • To a stirred solution of diethyl malonate (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • To this solution, add a solution of 4-chloroquinoline (1.0 equivalent) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(quinolin-4-yl)malonate.

Step 2 & 3: Hydrolysis and Decarboxylation to this compound (Krapcho Decarboxylation)

This one-pot procedure combines the hydrolysis of the diester and subsequent decarboxylation to yield the final product. The Krapcho decarboxylation is a well-established method for the dealkoxycarbonylation of malonic esters.[2]

Procedure:

  • Dissolve the diethyl 2-(quinolin-4-yl)malonate (1.0 equivalent) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 95:5 v/v).

  • Add a salt such as sodium chloride or lithium chloride (2-3 equivalents).

  • Heat the reaction mixture to a high temperature (typically 140-180 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Logical and Experimental Workflow

The synthesis of this compound follows a logical progression from commercially available starting materials to the final product through a series of well-defined chemical transformations.

G cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Substitution cluster_intermediate Intermediate cluster_reagents2 Reagents for Step 2/3 cluster_step2 Step 2 & 3: Hydrolysis & Decarboxylation cluster_final Final Product 4-Chloroquinoline 4-Chloroquinoline Reaction1 Reaction of 4-Chloroquinoline with deprotonated Diethyl malonate 4-Chloroquinoline->Reaction1 Diethyl malonate Diethyl malonate Diethyl malonate->Reaction1 Sodium hydride Sodium hydride Sodium hydride->Reaction1 DMF DMF DMF->Reaction1 Intermediate1 Diethyl 2-(Quinolin-4-yl)malonate Reaction1->Intermediate1 Reaction2 Krapcho Decarboxylation Intermediate1->Reaction2 DMSO DMSO DMSO->Reaction2 Water Water Water->Reaction2 NaCl NaCl NaCl->Reaction2 HCl HCl FinalProduct This compound HCl->FinalProduct Acidification Reaction2->FinalProduct G EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Potential Quinoline-based Inhibitor Inhibitor->EGFR Inhibits

References

In Silico Analysis of Quinoline-4-Acetic Acid Derivatives: A Technical Guide to Molecular Modeling and Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoline scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide delves into the in silico modeling and molecular docking studies of quinoline-4-acetic acid derivatives, a class of compounds with significant therapeutic potential. While direct in silico studies on 2-(Quinolin-4-YL)acetic acid are not extensively available in the public domain, this document leverages data from structurally similar analogs, such as 2-aryl-quinoline-4-carboxylic acids, to provide a comprehensive overview of the computational approaches used to investigate their bioactivity. This guide will cover potential protein targets, summarize quantitative data from docking studies, outline detailed experimental protocols for in silico analysis, and visualize key workflows and potential signaling pathways.

Potential Protein Targets and Biological Activity

In silico and in vitro studies of quinoline-4-acetic acid derivatives have identified several potential protein targets, suggesting their involvement in diverse biological pathways. These studies highlight the versatility of the quinoline scaffold in interacting with various enzyme active sites.

One notable study focused on 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Through inverse virtual screening, Leishmania major N-myristoyltransferase (LmNMT) was identified as a frequent high-affinity target. N-myristoylation is a crucial lipid modification of proteins in eukaryotes, and its inhibition presents a promising strategy for anti-parasitic drug development.

Other studies on related quinoline derivatives have demonstrated inhibitory activity against a range of enzymes, including:

  • Aldose Reductase: Inhibition of this enzyme is a key target in managing diabetic complications.

  • HIV Reverse Transcriptase: A critical enzyme in the life cycle of the human immunodeficiency virus.

  • Mycobacterium tuberculosis cytochrome bc1 complex: A vital component of the electron transport chain in the tuberculosis pathogen.

  • Dihydroorotate Dehydrogenase (DHODH): An important enzyme in pyrimidine biosynthesis, which is a target for cancer and autoimmune diseases.

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize key quantitative data from studies on quinoline-4-acetic acid analogs and other relevant quinoline derivatives.

Table 1: Molecular Docking and Binding Affinity Data for 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives against LmNMT

Compound ClassTarget ProteinPutative Binding Energy (kcal/mol)Key Interacting ResiduesReference
2-aryl-quinoline-4-carboxylic acidsLeishmania major N-myristoyltransferase (LmNMT)-9.3 to -12.3Phe90, Tyr217, His219, Asn376

Table 2: Inhibitory Activity of Various Quinoline Derivatives against Different Protein Targets

Compound/DerivativeTarget EnzymeIC50 / KI ValueReference
Quinoline-based analoguesDihydroorotate Dehydrogenase (DHODH)9.71 ± 1.4 nM (IC50)
Quinazolin-4(3H)-one acetic acid derivativeAldose Reductase61.20 ± 10.18 nM (KI)
Chloro- and bromo-substituted quinolinesHIV Reverse TranscriptaseDocking Score: -10.67
2-(quinolin-4-yloxy)acetamidesM. tuberculosis cytochrome bc1Not specified

Experimental Protocols for In Silico Modeling and Docking

This section outlines a generalized protocol for the in silico analysis of small molecules like this compound, based on methodologies reported for its analogs.

Ligand and Protein Preparation
  • Ligand Preparation:

    • The 3D structure of this compound or its derivatives is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).

    • The structure is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Partial charges are calculated and non-polar hydrogens are merged. The ligand is saved in a format compatible with docking software (e.g., .pdbqt).

  • Protein Preparation:

    • The 3D structure of the target protein (e.g., LmNMT, PDB ID: 2WUU) is downloaded from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

    • The protein structure is saved in a compatible format (e.g., .pdbqt).

Molecular Docking
  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina or GOLD.

    • The prepared ligand is docked into the defined grid box of the prepared protein.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity (docking score) for each pose.

    • The top-ranked poses with the lowest binding energies are selected for further analysis.

Post-Docking Analysis
  • Interaction Analysis:

    • The interactions between the ligand and the protein in the best-docked poses are visualized and analyzed using software like PyMOL or Discovery Studio.

    • Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified.

  • Molecular Dynamics (MD) Simulation:

    • To assess the stability of the ligand-protein complex, MD simulations can be performed.

    • The complex is solvated in a water box, and ions are added to neutralize the system.

    • The system is then subjected to energy minimization, followed by a production MD run for a specific duration (e.g., 100 ns).

    • The trajectory is analyzed to evaluate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to determine the stability of the complex.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical in silico drug discovery workflow and a hypothetical signaling pathway that could be modulated by a quinoline-4-acetic acid derivative.

InSilico_Workflow cluster_0 Target Identification cluster_1 Model Preparation cluster_2 Computational Analysis cluster_3 Analysis & Validation a Inverse Virtual Screening c Ligand Preparation a->c b Literature Review d Protein Preparation b->d e Molecular Docking c->e d->e f Molecular Dynamics e->f g Binding Affinity Calculation e->g h Interaction Analysis f->h i Experimental Validation g->i h->i

In Silico Drug Discovery Workflow

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Receptor

The Enigmatic Bioactivity of 2-(Quinolin-4-YL)acetic Acid: A Literature Review of Potential Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Quinolin-4-YL)acetic acid is a small molecule belonging to the quinoline class of compounds, a scaffold known for its diverse pharmacological activities. While direct biological data for this specific molecule is limited in publicly available literature, its close structural resemblance to the endogenous neuromodulator, kynurenic acid, provides a strong basis for predicting its potential biological targets. This technical guide summarizes the likely biological targets of this compound based on the known activities of its structural analog, kynurenic acid, and outlines detailed experimental protocols to facilitate further investigation. It is critical to note that the following information is largely based on data for kynurenic acid and serves as a predictive framework for the investigation of this compound.

Predicted Biological Targets

Based on its structural similarity to kynurenic acid, this compound is predicted to interact with the following biological targets:

  • N-methyl-D-aspartate (NMDA) Receptor: Kynurenic acid is a well-established antagonist of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. It exerts its inhibitory effect by binding to the glycine co-agonist site on the receptor complex.

  • G protein-coupled receptor 35 (GPR35): Kynurenic acid has been identified as an agonist for this orphan G protein-coupled receptor, which is expressed in immune cells and the gastrointestinal tract.[1]

  • Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR): Some studies have suggested that kynurenic acid can inhibit the activity of α7 nicotinic acetylcholine receptors.[2]

Quantitative Data for Kynurenic Acid (as a proxy for this compound)

The following table summarizes the quantitative data for the biological activity of kynurenic acid, which can be used as a starting point for the investigation of this compound.

Biological TargetAssay TypeTest SystemQuantitative ValueReference
NMDA ReceptorInhibition of α7 nAChR activationCultured rat hippocampal neuronsIC50: ~7 µM[2]
NMDA ReceptorBlockade of NMDA receptor (glycine-independent)ElectrophysiologyIC50: ~15 µM[2]
NMDA ReceptorBlockade of NMDA receptor (in presence of 10 µM glycine)ElectrophysiologyIC50: ~235 µM[2]
GPR35Calcium MobilizationHEK 293 cells expressing rat GPR35EC50: 7.4 µM
GPR35Calcium MobilizationHEK 293 cells expressing mouse GPR35EC50: 10.7 µM
GPR35Calcium MobilizationHEK 293 cells expressing human GPR35EC50: 39.2 µM

Experimental Protocols

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity of this compound to the NMDA receptor, specifically at the glycine binding site, by measuring the displacement of a radiolabeled ligand.

Materials:

  • Rat cerebral cortical membranes

  • [³H]-Glycine (Radioligand)

  • This compound (Test Compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glycine (for non-specific binding determination)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex as described in the literature.

  • Assay Setup: In test tubes, combine the rat cortical membranes, [³H]-Glycine at a fixed concentration (e.g., 10 nM), and varying concentrations of this compound in Tris-HCl buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.

  • Non-Specific Binding: In a separate set of tubes, add a high concentration of unlabeled glycine (e.g., 1 mM) to determine non-specific binding.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

GPR35 Activation Assay (Calcium Mobilization)

This protocol outlines a method to assess the agonist activity of this compound at the GPR35 receptor by measuring intracellular calcium mobilization in cells expressing the receptor.

Materials:

  • HEK293 cells stably expressing human GPR35

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM (calcium-sensitive fluorescent dye)

  • This compound (Test Compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Culture: Culture HEK293-GPR35 cells in appropriate cell culture medium and seed them into 96-well microplates.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM dye-loading solution in assay buffer. Incubate for a specified time (e.g., 1 hour at 37°C) to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.

  • Calcium Measurement: Place the cell plate in a fluorescence plate reader.

  • Baseline Reading: Measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument's integrated pipettor adds the this compound solutions from the compound plate to the cell plate.

  • Kinetic Reading: Immediately after compound addition, continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).[1][3][4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microorganisms using the broth microdilution method.[5][6][7][8][9]

Materials:

  • This compound (Test Compound)

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth directly in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the compound dilutions and a growth control well (broth only) with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plates at the appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Visualizations

GPR35_Signaling_Pathway QAA This compound (Predicted Agonist) GPR35 GPR35 QAA->GPR35 Binds to Gq Gq GPR35->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response Initiates

Caption: Predicted GPR35 signaling pathway upon activation by this compound.

NMDA_Receptor_Antagonism cluster_postsynaptic Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Closed) Glutamate Glutamate Glutamate->NMDA_Receptor Binds to Glutamate Site Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds to Glycine Site QAA This compound (Predicted Antagonist) QAA->NMDA_Receptor Blocks Glycine Binding

Caption: Predicted mechanism of NMDA receptor antagonism by this compound.

Broth_Microdilution_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of This compound in 96-well Plate B->C D Incubate Plate at Appropriate Temperature C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Experimental workflow for the broth microdilution assay.

While direct experimental evidence for the biological targets of this compound is currently lacking, its structural analogy to kynurenic acid provides a strong rationale for investigating its activity at NMDA receptors and GPR35. The provided experimental protocols offer a clear roadmap for researchers to elucidate the pharmacological profile of this compound. Furthermore, its quinoline scaffold suggests that screening for antimicrobial and anticancer activities is also a worthwhile endeavor. Future studies are essential to confirm these predicted targets and to explore the full therapeutic potential of this compound.

References

In-Depth Technical Guide: Physicochemical Characterization and Assay Protocols for 2-(Quinolin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Quinolin-4-YL)acetic acid and detailed protocols for its evaluation in relevant biological assays. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this quinoline derivative.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in biological assays and for further drug development. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key identifiers and predicted values based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound---
CAS Number 109922-57-8[Vendor Information]
Molecular Formula C₁₁H₉NO₂[Calculated]
Molecular Weight 187.19 g/mol [Calculated]
Melting Point Not available---
Boiling Point Not available---
Solubility Expected to be soluble in DMSO and DMF. Limited solubility in aqueous solutions, which can be improved at basic pH.[General knowledge of similar compounds]
pKa (acidic) ~3-4 (Predicted for the carboxylic acid)[Predicted based on similar structures]
pKa (basic) ~4-5 (Predicted for the quinoline nitrogen)[Predicted based on similar structures]
LogP ~1.5 - 2.5 (Predicted)[Predicted based on similar structures]

Biological Context and Potential Signaling Pathways

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound, as a structural analog of the endogenous tryptophan metabolite kynurenic acid, is of particular interest for its potential to interact with receptors and enzymes involved in neurotransmission and immune regulation.

Kynurenic acid is a known antagonist of ionotropic glutamate receptors (NMDA, AMPA) and the α7 nicotinic acetylcholine receptor. More recently, it has been identified as an agonist for the G-protein coupled receptor 35 (GPR35). Activation of GPR35 can lead to various downstream signaling events, including the modulation of intracellular calcium levels, ERK phosphorylation, and β-arrestin recruitment. These pathways are implicated in inflammation and metabolic regulation.

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane GPR35 GPR35 G_protein Gαi/o or Gα13 GPR35->G_protein Activates Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruits Ligand This compound (Agonist) Ligand->GPR35 Binds to PLC Phospholipase C G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) RhoGEF RhoGEF G_protein->RhoGEF Activates (Gα13) ERK ERK Phosphorylation Beta_Arrestin->ERK Promotes Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization cAMP ↓ cAMP AC->cAMP RhoA RhoA Activation RhoGEF->RhoA Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) ERK->Cellular_Response Ca_Mobilization->Cellular_Response cAMP->Cellular_Response RhoA->Cellular_Response

GPR35 Signaling Cascade

Experimental Protocols for In Vitro Assays

The following section provides detailed methodologies for a selection of key in vitro assays to characterize the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (e.g., 5x10³ cells/well) start->seed_cells incubate_24h Incubate for 24h at 37°C, 5% CO₂ seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT reagent (5 mg/mL) to each well incubate_48_72h->add_mtt incubate_4h Incubate for 4h at 37°C add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC₅₀ read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prepare_inoculum serial_dilution Perform serial two-fold dilutions of This compound in broth prepare_inoculum->serial_dilution inoculate_wells Inoculate wells with bacterial suspension serial_dilution->inoculate_wells incubate_18_24h Incubate at 37°C for 18-24h inoculate_wells->incubate_18_24h determine_mic Determine MIC (lowest concentration with no visible growth) incubate_18_24h->determine_mic end End determine_mic->end

Broth Microdilution Workflow

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound

  • DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Anti_inflammatory_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h pre_treat Pre-treat cells with This compound (1h) incubate_24h->pre_treat stimulate_lps Stimulate with LPS (e.g., 100 ng/mL) pre_treat->stimulate_lps incubate_18_24h Incubate for 18-24h stimulate_lps->incubate_18_24h collect_supernatant Collect cell supernatant incubate_18_24h->collect_supernatant tnf_elisa Measure TNF-α concentration by ELISA collect_supernatant->tnf_elisa analyze_data Analyze data and determine IC₅₀ tnf_elisa->analyze_data end End analyze_data->end

Anti-inflammatory Assay Workflow

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • 96-well plates

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production compared to the LPS-only control and determine the IC₅₀ value.

Conclusion

This technical guide provides a starting point for the physicochemical and biological characterization of this compound. The provided protocols are standard methods that can be adapted for the specific research questions at hand. Further investigation is warranted to determine the precise experimental physicochemical parameters and to elucidate the specific molecular targets and signaling pathways of this promising compound.

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(Quinolin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antimicrobial susceptibility of the compound 2-(Quinolin-4-YL)acetic acid. The methodologies are based on established standards for antimicrobial susceptibility testing (AST) and are informed by practices for evaluating quinoline derivatives.

Introduction

Quinolines are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent antimicrobial effects.[1][2][3] Derivatives of quinoline have been developed as antimalarial, antibacterial, antifungal, and antiviral agents.[1] The antimicrobial action of many quinoline derivatives is attributed to the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and transcription.[1][2] The planar ring system of quinoline can also intercalate with microbial DNA and RNA, disrupting these fundamental cellular processes.[1] Given the established antimicrobial potential of the quinoline scaffold, it is crucial to determine the in vitro efficacy of novel derivatives such as this compound against a panel of pathogenic microorganisms.

Quantitative Data Summary

While specific antimicrobial activity data for this compound is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for various other quinoline derivatives against a range of microorganisms. This data provides a comparative context for the potential efficacy of new quinoline compounds.

Quinoline Derivative Microorganism MIC (µg/mL) Reference
Quinolone coupled hybrid 5dS. aureus (G+)0.125 - 8[4]
Quinolone coupled hybrid 5dE. coli (G-)0.125 - 8[4]
Quinolone coupled hybrid 5dP. aeruginosa (G-)0.125 - 8[4]
Compound 1E. coli (G-)8 - 64[4]
Compound 1P. aeruginosa (G-)8 - 64[4]
Quinoline-based amide 3cG. candidumComparable to Ketoconazole[1]
Quinoline-based amide 3cC. albicansComparable to Ketoconazole[1]
Substituted ethyl 2-(quinolin-4-yl)propanoates (10h, 10p)H. pylori6.25[5]
2-phenyl-quinoline-4-carboxylic acid derivative 5a4S. aureus64[6]
2-phenyl-quinoline-4-carboxylic acid derivative 5a7E. coli128[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antimicrobial agent.[7][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate growth media (e.g., Brucella broth for H. pylori)[5]

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth medium.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the dissolved compound to the first well of each row to be tested, creating an initial concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 10 µL of the diluted bacterial suspension to each well, except for the negative control wells.

  • Controls:

    • Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.

    • Negative Control (Sterility Control): A well containing only the broth medium to check for contamination.

    • Growth Control: A well containing broth and the bacterial inoculum to ensure the bacteria can grow in the test conditions.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[8] For specific organisms like H. pylori, incubation may need to be extended and performed under microaerobic conditions.[5][9]

  • Interpretation of Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] This can be determined by visual inspection or by using a microplate reader to measure turbidity.

Visualizations

Experimental Workflow

experimental_workflow prep_compound Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Plates with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (37°C, 16-24h) inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results data_analysis Data Analysis and Comparison read_results->data_analysis

Caption: Workflow for MIC determination by broth microdilution.

Potential Signaling Pathway

signaling_pathway cluster_inhibition compound This compound cell_entry Bacterial Cell Entry compound->cell_entry inhibition Inhibition dna_gyrase DNA Gyrase (Topoisomerase II) cell_entry->dna_gyrase targets topoisomerase_iv Topoisomerase IV cell_entry->topoisomerase_iv targets dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication transcription Transcription dna_replication->transcription protein_synthesis Protein Synthesis transcription->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death disruption leads to inhibition->dna_gyrase inhibition->topoisomerase_iv

Caption: Putative mechanism of action for quinoline antimicrobials.

References

Application Notes and Protocols: Cell-Based Cytotoxicity Screening of 2-(Quinolin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development.[1] Notably, many quinoline-based compounds have demonstrated potent anticancer effects by interfering with various cellular processes, including cell cycle progression, apoptosis, and key signaling pathways.[2][3] This document provides detailed protocols for conducting cell-based assays to screen for the cytotoxic effects of 2-(Quinolin-4-YL)acetic acid, a representative member of this compound class.

The described assays—MTT, Lactate Dehydrogenase (LDH), and apoptosis assays—are fundamental tools in the early stages of drug development for identifying and characterizing the cytotoxic potential of novel chemical entities.[4] The MTT assay assesses metabolic activity as an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of cytotoxicity.[5] Apoptosis assays, such as Annexin V & Propidium Iodide (PI) staining and caspase activity assays, provide insights into the mechanism of cell death.[4][5]

These protocols are designed to be robust and adaptable for screening this compound and other quinoline derivatives against a panel of cancer cell lines to determine their cytotoxic potency, often expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The cytotoxic activity of this compound is evaluated against a panel of human cancer cell lines. The IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key metric for quantifying cytotoxicity. The following tables summarize the hypothetical, yet representative, quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound as determined by MTT Assay

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.8
HepG2Hepatocellular Carcinoma4822.5
HCT-116Colorectal Carcinoma4818.2
A549Lung Carcinoma4835.1

Table 2: Membrane Integrity Assessment by LDH Assay

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cytotoxicity (LDH Release)
MCF-7202445.3
HepG2202438.9
HCT-116202441.7
A549202425.6

Table 3: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V+/PI-)Caspase-3/7 Activity (Fold Change)
MCF-71535.23.8
HCT-1161831.53.2

Experimental Workflow

The overall experimental workflow for screening the cytotoxicity of this compound is depicted below. This workflow ensures a systematic evaluation from initial viability screening to mechanistic apoptosis assays.

G cluster_prep Preparation cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution prep_cells Culture and Seed Cancer Cell Lines mtt_assay MTT Assay for Cell Viability (IC50) prep_cells->mtt_assay ldh_assay LDH Assay for Membrane Integrity mtt_assay->ldh_assay apoptosis_assay Annexin V/PI Staining for Apoptosis ldh_assay->apoptosis_assay caspase_assay Caspase-3/7 Activity Assay apoptosis_assay->caspase_assay data_analysis Analyze Results and Determine IC50 caspase_assay->data_analysis

Caption: Experimental workflow for cytotoxicity screening.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and an untreated control (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

Materials:

  • LDH assay kit

  • Cells and compound as described for the MTT assay

  • 96-well flat-bottom plates

Protocol:

  • Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the desired incubation period (e.g., 24 hours), centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution from the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4][6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells and compound as described for the MTT assay

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic or necrotic cells will be both Annexin V- and PI-positive.[6]

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • Cells and compound as described for the MTT assay

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • After the desired incubation time, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[7]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Potential Signaling Pathway Modulation

Quinoline derivatives have been reported to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation and survival.[3][8] A potential mechanism of action for this compound could involve the inhibition of key protein kinases within pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[3][8] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.

G cluster_pathway Potential Signaling Pathway Inhibition cluster_membrane cluster_cytoplasm cluster_nucleus Compound This compound EGFR EGFR Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibition

Caption: Potential signaling pathway modulation by this compound.

References

Application Notes and Protocols: Enzymatic Inhibition Assay for 2-(Quinolin-4-YL)acetic acid Targeting Kynurenine 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for developing an enzymatic inhibition assay for novel compounds, using "2-(Quinolin-4-YL)acetic acid" as a representative example. The primary focus is on the inhibition of Kynurenine 3-Monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway and a significant target in neurodegenerative and neuroinflammatory diseases.[1][2][3] This application note includes the scientific background, detailed experimental procedures, data presentation guidelines, and visual representations of the relevant biological pathway and experimental workflow.

Introduction and Scientific Background

The kynurenine pathway is the principal route for tryptophan metabolism in mammals, leading to the production of several bioactive molecules.[1][4] A critical enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][5][6] Elevated levels of 3-HK and its downstream metabolite, quinolinic acid, are associated with neurotoxicity and are implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[1][5][6]

Inhibition of KMO is a promising therapeutic strategy as it can shift the kynurenine pathway towards the production of the neuroprotective metabolite, kynurenic acid, while reducing the levels of neurotoxic compounds.[7] Quinoline-based compounds have been investigated as potential inhibitors of various enzymes, and given the structural similarities to known KMO inhibitors, "this compound" is a candidate for KMO inhibition screening.

This document outlines a robust and reproducible in vitro assay to determine the inhibitory potential of "this compound" and similar compounds against human KMO. The assay is based on monitoring the consumption of the cofactor NADPH, which is directly proportional to the enzymatic activity of KMO.[1][3]

Signaling Pathway: The Kynurenine Pathway

The diagram below illustrates the central role of Kynurenine 3-Monooxygenase (KMO) in the kynurenine pathway of tryptophan metabolism. Inhibition of KMO by compounds such as this compound blocks the production of the neurotoxin 3-hydroxykynurenine (3-HK) and subsequently quinolinic acid. This shunts the pathway towards the synthesis of the neuroprotective kynurenic acid.

Kynurenine_Pathway cluster_KMO Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KYNU/3-HAO IDO_TDO IDO/TDO KMO KMO KAT KAT KYNU_3HAO KYNU/3-HAO Inhibitor This compound Inhibitor->Inhibition

Figure 1: Kynurenine Pathway and KMO Inhibition.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human Kynurenine 3-Monooxygenase (rhKMO) (e.g., from R&D Systems or BPS Bioscience).[2][5][6]

  • Substrate: L-Kynurenine (Sigma-Aldrich).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) (Sigma-Aldrich).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Inhibitor: Ro 61-8048 or UPF 648 (for positive control).[8][9][10]

  • Assay Buffer: 50 mM Sodium Phosphate, 0.1% (w/v) Brij-35, pH 7.5.[6]

  • Plate: 96-well UV-transparent microplate.

  • Instrumentation: Microplate reader capable of measuring absorbance at 340 nm.

Assay Workflow Diagram

The following diagram outlines the key steps in the KMO enzymatic inhibition assay.

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of This compound start->prep_inhibitor add_enzyme_inhibitor Add rhKMO Enzyme and Inhibitor to 96-well Plate prep_reagents->add_enzyme_inhibitor prep_inhibitor->add_enzyme_inhibitor pre_incubate Pre-incubate at Room Temperature add_enzyme_inhibitor->pre_incubate initiate_reaction Initiate Reaction by Adding L-Kynurenine and NADPH Mixture pre_incubate->initiate_reaction incubate Incubate for 90 minutes at Room Temperature initiate_reaction->incubate read_absorbance Measure Absorbance at 340 nm incubate->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: KMO Enzymatic Inhibition Assay Workflow.
Detailed Assay Protocol

This protocol is adapted for a 96-well plate format. All samples and controls should be performed in duplicate or triplicate.

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting a stock solution or dissolving components in distilled water.[2]

    • Prepare a 20 mM stock solution of L-Kynurenine in 1X KMO Assay Buffer.

    • Prepare a 10 mM stock solution of NADPH in 1X KMO Assay Buffer.

    • Keep all prepared reagents on ice.

  • Test Compound and Control Preparation:

    • Prepare a stock solution of "this compound" (e.g., 10 mM) in 100% DMSO.

    • Perform serial dilutions of the test compound in 1X KMO Assay Buffer to achieve the desired concentration range for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1%.[2]

    • Prepare similar dilutions for the reference inhibitor (e.g., Ro 61-8048).

  • Enzyme Preparation:

    • Thaw the recombinant human KMO enzyme on ice.

    • Dilute the KMO enzyme to a working concentration of 20 µg/mL in 1X KMO Assay Buffer.[3] Keep the diluted enzyme on ice.

  • Assay Plate Setup:

    • Test Wells: Add 5 µL of the diluted "this compound" solutions.

    • Reference Inhibitor Wells: Add 5 µL of the diluted reference inhibitor.

    • Positive Control (100% Activity): Add 5 µL of the diluent solution (containing the same percentage of DMSO as the test compound wells).

    • Blank (No Enzyme): Add 5 µL of the diluent solution.

    • To all wells except the "Blank", add 25 µL of the diluted KMO enzyme (20 µg/mL).

    • To the "Blank" wells, add 25 µL of 1X KMO Assay Buffer.

    • Gently tap the plate to mix and pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation and Incubation:

    • Prepare a Substrate Mixture containing L-Kynurenine and NADPH. For each reaction, you will need final concentrations of approximately 400 µM L-Kynurenine and 200 µM NADPH. A master mix should be prepared.[2][6]

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Mixture to all wells. The total reaction volume will be 50 µL.

    • Incubate the plate at room temperature for 90 minutes, protected from light.[3]

  • Data Acquisition:

    • Measure the absorbance of each well at 340 nm using a microplate reader.[1][3]

Data Analysis
  • Calculate Percent Inhibition:

    • The absorbance at 340 nm is inversely proportional to KMO activity (as NADPH is consumed).

    • Calculate the net absorbance for each well by subtracting the absorbance of the blank.

    • The percent inhibition can be calculated using the following formula: % Inhibition = 100 x [1 - (Absorbance of Test Well / Absorbance of Positive Control)]

  • Determine IC50 Value:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation. Below are example tables for presenting the results.

Table 1: Inhibition of KMO by this compound

Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.1
0.115.8 ± 2.5
148.9 ± 3.2
1085.4 ± 1.8
10098.1 ± 0.9

Table 2: Comparative IC50 Values of KMO Inhibitors

CompoundIC50 (µM)Hill Slope
This compound 1.15 1.05 0.995
Ro 61-8048 (Reference)[11]0.73 ± 0.091.100.998
UPF 648 (Reference)[8][9]0.041.020.997
m-Nitrobenzoyl alanine (Reference)[8]0.90.980.992

(Note: Data for "this compound" is hypothetical for illustrative purposes. Data for reference compounds are from cited literature.)

Conclusion

The provided protocol offers a comprehensive framework for the development and execution of an enzymatic inhibition assay for "this compound" and other novel compounds targeting Kynurenine 3-Monooxygenase. This assay is a crucial first step in the drug discovery process, enabling the quantitative assessment of compound potency and providing valuable data for structure-activity relationship (SAR) studies. Successful implementation of this protocol will facilitate the identification and characterization of new therapeutic agents for a range of neurological and inflammatory disorders.

References

Application Notes and Protocols: 2-(Quinolin-4-YL)acetic Acid as a Fragment for Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") that bind to biological targets with low affinity. These initial hits then serve as starting points for optimization into more potent and selective drug candidates. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for utilizing "2-(Quinolin-4-YL)acetic acid" as a versatile fragment for lead optimization campaigns.

Application Notes: The Quinoline-4-Acetic Acid Scaffold in FBDD

The "this compound" fragment offers several advantages as a starting point for drug discovery:

  • Privileged Scaffold: The quinoline core is a known pharmacophore that interacts with a variety of biological targets. Its presence in existing drugs suggests favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be achieved.

  • Compliance with the "Rule of Three": This fragment generally adheres to the 'Rule of Three', a set of guidelines for designing fragment libraries.[1][2][3][4] These guidelines suggest that fragments should have a molecular weight under 300 Da, a cLogP less than 3, and fewer than 3 hydrogen bond donors and acceptors, which increases the likelihood of efficient binding and provides a good starting point for optimization.[1][2][3][4]

  • Synthetically Tractable: The quinoline ring system and the acetic acid moiety provide multiple, readily accessible points for chemical modification, allowing for rapid exploration of the surrounding chemical space to improve potency and selectivity. Various synthetic methods for quinoline derivatives have been reported, facilitating the generation of analog libraries.[5][6][7][8]

  • Versatile Interaction Potential: The quinoline ring can participate in π-stacking and hydrophobic interactions, while the nitrogen atom can act as a hydrogen bond acceptor. The carboxylic acid group provides a strong hydrogen bonding donor and acceptor and can also engage in ionic interactions.

Potential Therapeutic Areas and Biological Targets

Based on the known activities of quinoline derivatives, the "this compound" fragment could be a valuable starting point for developing inhibitors for targets in the following areas:

  • Oncology: Targeting kinases, topoisomerases, and other enzymes involved in cell proliferation and survival.

  • Infectious Diseases: Developing novel antibacterial and antifungal agents by targeting enzymes like DNA gyrase.

  • Inflammation and Immunology: Modulating the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

  • Neurodegenerative Diseases: The quinoline scaffold has been explored for its neuroprotective properties.

Data Presentation

While specific biological activity data for "this compound" as a fragment is not extensively published, the following table summarizes its key physicochemical properties, which are crucial for its evaluation as a suitable fragment for screening libraries.

PropertyValueSource
IUPAC Name This compound-
CAS Number 109922-57-8[9]
Molecular Formula C₁₁H₉NO₂[10]
Molecular Weight 187.19 g/mol [10]
cLogP 1.7[10]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated
Appearance White to off-white solid[11]
Solubility Soluble in polar organic solvents[11]

Experimental Protocols

The following are generalized protocols for the screening and validation of "this compound" and its derivatives as part of an FBDD campaign.

Protocol 1: Primary Fragment Screening using Thermal Shift Assay (TSA)

Objective: To rapidly identify if "this compound" binds to and stabilizes a target protein. An increase in the protein's melting temperature (Tm) upon ligand binding indicates an interaction.[12][13][14][15][16]

Materials:

  • Purified target protein (0.1-0.5 mg/mL)

  • "this compound" stock solution (100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well qPCR plates

  • Real-time PCR instrument with a thermal ramping capability

Procedure:

  • Preparation of Reagents:

    • Dilute the target protein to the desired concentration in the assay buffer.

    • Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in assay buffer.

    • Prepare a serial dilution of the "this compound" fragment in the assay buffer. A typical final concentration range for screening is 1 µM to 1 mM.

  • Assay Setup (per well):

    • Add 10 µL of the target protein solution.

    • Add 5 µL of the diluted fragment solution (or DMSO for control).

    • Add 5 µL of the diluted SYPRO Orange dye.

    • The final volume in each well should be 20 µL.

  • Thermal Denaturation:

    • Seal the 96-well plate and centrifuge briefly to collect the contents at the bottom.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the melting temperature (Tm) for the protein with and without the fragment by fitting the data to a sigmoidal curve. The Tm is the inflection point of the curve.

    • A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates a stabilizing interaction.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of "this compound" to the target protein and to determine the binding affinity (KD), association rate (ka), and dissociation rate (kd).[17][18][19][20][21]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • "this compound" solutions of varying concentrations

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active sites with ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the "this compound" fragment in the running buffer.

    • Inject the fragment solutions over the immobilized protein surface and the reference cell at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, allow for a dissociation phase where only the running buffer flows over the surface.

    • Regenerate the sensor surface between different fragment concentrations if necessary, using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Subtract the reference cell signal from the active cell signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the kinetic constants (KD = kd/ka).

Protocol 3: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the target protein in complex with "this compound" to understand the binding mode and guide structure-based drug design.[22][23][24][25][26]

Materials:

  • High-purity, crystallization-grade target protein

  • Crystallization screens and reagents

  • "this compound" stock solution

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

  • Protein Crystallization:

    • Set up crystallization trials for the target protein using methods such as sitting-drop or hanging-drop vapor diffusion.

    • Optimize the crystallization conditions to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing the "this compound" fragment at a high concentration (e.g., 10-50 mM) dissolved in the mother liquor from the crystallization drop.

    • Transfer a protein crystal from its growth drop to the soaking solution.

    • Incubate the crystal in the soaking solution for a period ranging from a few minutes to several hours.

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution.

    • Loop out the crystal and flash-cool it in liquid nitrogen.

    • Mount the frozen crystal on the X-ray diffractometer and collect diffraction data.

  • Structure Determination and Analysis:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with the known structure of the apo-protein.

    • Refine the protein model and build the fragment into the observed electron density.

    • Analyze the binding pocket and the interactions between the fragment and the protein residues.

Protocol 4: Synthetic Elaboration of the Quinoline Scaffold

Objective: To synthesize analogs of "this compound" to improve binding affinity and selectivity based on structural information and SAR (Structure-Activity Relationship) data.

General Synthetic Strategy (Example): The quinoline scaffold can be readily synthesized via established methods such as the Doebner-von Miller reaction, Conrad-Limpach synthesis, or Friedländer annulation. For derivatization of "this compound", the following positions are key for modification:

  • The Carboxylic Acid: The acid can be converted to amides, esters, or other functional groups to probe for new interactions in the binding pocket.

  • The Quinoline Ring: Substituents can be introduced at various positions on the quinoline ring through electrophilic aromatic substitution or other cross-coupling reactions to explore additional binding pockets.

  • The Methylene Bridge: The linker between the quinoline ring and the carboxylic acid can be modified in length or rigidity.

Example Derivatization (Amide Formation):

  • Activate the carboxylic acid of "this compound" with a coupling agent (e.g., HATU, HOBt/EDC).

  • React the activated acid with a diverse library of primary or secondary amines in a suitable solvent (e.g., DMF, DCM).

  • Purify the resulting amide products by chromatography.

  • Characterize the synthesized analogs by NMR and mass spectrometry.

  • Screen the new compounds using the assays described in Protocols 1 and 2 to evaluate their biological activity.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Lead Optimization FragmentLibrary Fragment Library (e.g., containing this compound) PrimaryScreen Primary Screen (e.g., TSA, SPR) FragmentLibrary->PrimaryScreen HitValidation Hit Validation (Orthogonal Assays) PrimaryScreen->HitValidation StructureDetermination Structure Determination (X-ray, NMR) HitValidation->StructureDetermination SBDD Structure-Based Design (Fragment Growing/Linking) StructureDetermination->SBDD Synthesis Chemical Synthesis of Analogs SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Iterative Cycles LeadCompound LeadCompound SAR->LeadCompound Lead Compound

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Signaling_Pathway_Example Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Quinoline-based Inhibitor Inhibitor->Raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Chemical_Space_Optimization cluster_R1 R1 Modifications (Carboxylic Acid) cluster_R2 R2 Modifications (Quinoline Ring) Fragment This compound Amide Amide Fragment->Amide Ester Ester Fragment->Ester Bioisostere Bioisostere (e.g., Tetrazole) Fragment->Bioisostere Halogen Halogen Fragment->Halogen Alkyl Alkyl/Aryl Fragment->Alkyl Heterocycle Heterocycle Fragment->Heterocycle

Caption: Potential vectors for chemical optimization of the fragment.

References

Application Notes and Protocols for the Derivatization of 2-(Quinolin-4-YL)acetic acid in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-(quinolin-4-yl)acetic acid for structure-activity relationship (SAR) studies. This document outlines detailed protocols for the synthesis of ester and amide derivatives, methods for their biological evaluation, and an analysis of their potential mechanisms of action.

Introduction

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a valuable starting material for the development of novel therapeutic agents. Derivatization of its carboxylic acid functional group into esters and amides allows for a systematic exploration of the chemical space and the establishment of clear structure-activity relationships. This process is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

Derivatization Strategies

The primary points of derivatization for this compound in SAR studies are the carboxylic acid group, which can be readily converted into esters and amides, and the quinoline ring, which can bear various substituents.

Esterification of this compound

Esterification of the carboxylic acid moiety can modulate the lipophilicity and cell permeability of the parent compound. A general synthesis of ethyl 2-(quinolin-4-yl)propanoates has been described and can be adapted for this compound esters. The synthesis involves the reaction of a 4-chloroquinoline precursor with a malonic ester derivative, followed by decarboxylation.

Amidation of this compound

Amide derivatives can be synthesized by activating the carboxylic acid of this compound, followed by coupling with a desired amine. This allows for the introduction of a wide range of substituents to probe the impact on biological activity.

Experimental Protocols

General Synthesis of Ethyl 2-(Quinolin-4-yl)acetate Derivatives

This protocol is adapted from the synthesis of ethyl 2-(quinolin-4-yl)propanoates and can be used to generate a variety of ester derivatives.

Materials:

  • Substituted 4-chloroquinolines

  • Diethyl malonate

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of diethyl malonate in dry DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted 4-chloroquinoline to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product is then subjected to Krapcho decarboxylation by heating in a suitable solvent (e.g., DMSO with a small amount of water) to yield the desired ethyl 2-(quinolin-4-yl)acetate derivative.

  • Purify the final product by column chromatography on silica gel.

General Synthesis of 2-(Quinolin-4-yl)acetamide Derivatives

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent like HATU

  • Substituted amine

  • Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound in dry DCM.

  • Add thionyl chloride dropwise at 0 °C and reflux the mixture for 2 hours to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.

  • Alternatively, use a coupling agent like HATU in the presence of an amine base like DIPEA in DMF.

  • Dissolve the resulting acid chloride or the activated acid in dry DCM/DMF.

  • Add the desired substituted amine and a base (e.g., triethylamine) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Structure-Activity Relationship (SAR) Data

Antimicrobial Activity of Ethyl 2-(Quinolin-4-yl)propanoate Derivatives

The following table summarizes the minimum inhibitory concentrations (MICs) of a series of ethyl 2-(quinolin-4-yl)propanoate derivatives against various microorganisms. While these are propanoates, the SAR findings can provide valuable insights for the design of 2-(quinolin-4-yl)acetate derivatives.[1]

CompoundR⁴MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs H. pylori
10a HHHH>100>1006.25
10b 6-ClHHH501003.12
10c 7-ClHHH25506.25
10d 8-ClHHH>100>10012.5
10e 6-BrHHH501006.25
10f 7-BrHHH25506.25
10g 8-BrHHH>100>10025
10h 6-FHHH501006.25
10i 6-MeHHH>100>10025
10j 7-MeHHH5010012.5
10k 8-MeHHH25506.25
10l 6-OMeHHH>100>10012.5
10m 7-OMeHHH501006.25
10n 8-OMeHHH25503.12
10o 6,8-diClHHH25503.12
10p 6,7-diFHHH501006.25

SAR Summary for Antimicrobial Activity:

  • Substituents on the quinoline ring significantly influence antimicrobial activity.

  • Halogen substitutions at positions 6 and 7, particularly chlorine and bromine, tend to enhance activity against both Gram-positive and Gram-negative bacteria.

  • Electron-donating groups like methyl and methoxy at position 8 appear to be favorable for activity.

  • The unsubstituted parent compound shows good activity against H. pylori but is less effective against other bacteria.

Anticancer Activity of Quinoline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of quinoline derivatives against various cancer cell lines. This data, while not exclusively from this compound derivatives, provides a foundation for designing new compounds with potential anticancer activity.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound A 2-ArylquinolineHeLa (Cervical)8.3[2]
Compound B 2-ArylquinolinePC3 (Prostate)31.37[2]
Compound C 8-Amino-quinolineT47D (Breast)0.016[3]
6MN-4-AQ 2-Arylquinolin-4-aminePANC-1 (Pancreatic)2-16[4]
Compound 9f Quinolinvinyl-acetamideMCF-7 (Breast)16.84[5]
Compound 9f Quinolinvinyl-acetamideMDA-MB-231 (Breast)21.78[5]

SAR Summary for Anticancer Activity:

  • The nature and position of substituents on the quinoline ring are critical for anticancer potency.

  • Aryl substitutions at the 2-position of the quinoline ring have shown promising activity.

  • Derivatization of an amino group at the 8-position can lead to highly potent compounds.

  • Amide derivatives have demonstrated significant activity against breast cancer cell lines.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for SAR Studies

experimental_workflow start This compound derivatization Derivatization start->derivatization esterification Esterification derivatization->esterification Alcohols amidation Amidation derivatization->amidation Amines library Library of Derivatives esterification->library amidation->library bioassay Biological Evaluation library->bioassay antimicrobial Antimicrobial Assays (MIC) bioassay->antimicrobial anticancer Anticancer Assays (IC50) bioassay->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar optimization Lead Optimization sar->optimization

Caption: General workflow for the derivatization of this compound and subsequent SAR analysis.

Proposed NF-κB Signaling Pathway Inhibition

Some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway. The following diagram illustrates a potential mechanism of action for this compound derivatives.

nfkb_pathway tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk ikb IκB ikk->ikb phosphorylates ikb->ikb nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->transcription activates derivative This compound Derivative derivative->nfkb inhibits translocation/DNA binding

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Proposed Apoptosis Induction Pathway

Certain quinoline derivatives can induce apoptosis in cancer cells. This diagram depicts the intrinsic apoptosis pathway that may be modulated by these compounds.

apoptosis_pathway derivative This compound Derivative bcl2 Bcl-2 (anti-apoptotic) derivative->bcl2 downregulates bax Bax (pro-apoptotic) derivative->bax upregulates mito Mitochondrion bcl2->mito inhibits bax->mito promotes release of cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mechanism of apoptosis induction via the Bcl-2/Bax pathway by this compound derivatives.

References

Application Note: HPLC Purification of 2-(Quinolin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC protocol designed for the purification and analysis of 2-(Quinolin-4-YL)acetic acid is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and methodologies for achieving high purity of the target compound.

Introduction Quinoline and its derivatives represent a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] The compound this compound is a key intermediate and target molecule in medicinal chemistry and drug discovery. Accurate purification is essential for subsequent biological assays, structural analysis, and formulation development. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a robust and widely used technique for the purification and analysis of quinoline derivatives, offering high sensitivity, selectivity, and reproducibility.[1] This document outlines an effective reverse-phase HPLC (RP-HPLC) method for the purification of this compound.

Principle of the Method Reverse-phase HPLC is the chosen method for the purification of this compound. This technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, starting with a high concentration of a polar aqueous solvent and gradually increasing the concentration of a less polar organic solvent (acetonitrile), is employed. This allows for the efficient separation of the target compound from polar impurities, which elute early, and less polar impurities, which are retained longer on the column. An acid additive, such as formic acid or trifluoroacetic acid, is used in the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Data Presentation

The quantitative parameters for both analytical and preparative HPLC methods are summarized in the tables below. These parameters provide a starting point and can be optimized for specific purity requirements and instrumentation.

Table 1: Analytical HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL

| Column Temperature | 30°C |

Table 2: Preparative HPLC Method Parameters

Parameter Value
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 70% B over 25 minutes
Flow Rate 20 mL/min
Detection Wavelength 230 nm
Sample Loading Up to 100 mg per injection (solubility dependent)
Expected Purity > 98%

| Expected Recovery | > 90% |

Experimental Workflow

The general workflow for the purification and analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Purification & Analysis cluster_post Post-Purification cluster_qc Quality Control A Dissolve Crude Sample (e.g., in Methanol) B Filter Solution (0.45 µm Syringe Filter) A->B C Inject into Preparative HPLC B->C D Collect Fractions (Based on UV Chromatogram) C->D E Combine Pure Fractions D->E F Remove Organic Solvent (Rotary Evaporation) E->F G Lyophilize to Obtain Pure Solid Compound F->G H Analyze Purity using Analytical HPLC G->H

Caption: Experimental workflow for the HPLC purification of this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparative purification and subsequent analytical verification of this compound.

Preparative HPLC Protocol

This protocol is designed for purifying multi-milligram quantities of the target compound.

1.1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)[1]

  • Water (High-purity, e.g., Milli-Q)[1]

  • Formic Acid (HPLC grade)[1][2]

  • Methanol (HPLC grade, for sample dissolution)[2]

  • Rotary evaporator

  • Lyophilizer (optional)

1.2. Sample Preparation

  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent, such as methanol.[1][2]

  • The concentration should be as high as possible while ensuring complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1][2]

1.3. Preparative HPLC System and Conditions

  • HPLC System: A preparative HPLC system equipped with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.[2]

  • Column: C18, 21.2 x 250 mm, 10 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-30 min: 20% to 70% B (Linear Gradient)

    • 30-35 min: 70% B (Wash)

    • 35.1-40 min: 20% B (Re-equilibration)

  • Flow Rate: 20 mL/min.[2]

  • Detection: 230 nm.

  • Injection Volume: 1-5 mL, depending on sample concentration.[2]

1.4. Fraction Collection and Post-Purification Processing

  • Monitor the chromatogram and collect the fractions corresponding to the main peak of interest.[2]

  • Combine the fractions confirmed to contain the pure compound.

  • Remove the acetonitrile from the collected fractions using a rotary evaporator under reduced pressure.[2]

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.[2]

Analytical HPLC Protocol for Purity Verification

This protocol is for assessing the purity of the final product.

2.1. Materials and Reagents

  • Purified this compound

  • Acetonitrile (HPLC grade)

  • Water (High-purity)

  • Formic Acid (HPLC grade)

  • Methanol (HPLC grade)

2.2. Sample Preparation

  • Prepare a stock solution of the purified sample at approximately 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of about 50 µg/mL in a 50:50 mixture of acetonitrile and water.[2]

2.3. Analytical HPLC System and Conditions

  • HPLC System: An analytical HPLC system with a gradient pump and a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 80% B (Linear Gradient)

    • 17-20 min: 80% B (Wash)

    • 20.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 230 nm.

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30°C.[2]

2.4. Data Analysis

  • Integrate the peak area of the chromatogram.

  • Calculate the purity of the compound by determining the percentage of the main peak area relative to the total area of all peaks.

References

Application Notes and Protocols for In Vivo Formulation of 2-(Quinolin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] 2-(Quinolin-4-YL)acetic acid is a member of this class, and its therapeutic potential is an active area of research. A critical step in the preclinical evaluation of this compound is the development of a suitable formulation for in vivo studies to ensure appropriate bioavailability and exposure. This document provides a comprehensive guide to developing a formulation for this compound, with a focus on strategies for compounds with potentially low aqueous solubility.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful formulation. Key parameters to consider are summarized in the table below. While specific experimental data for this compound is limited in publicly available literature, typical properties of quinoline carboxylic acid derivatives are included for guidance.

PropertyTypical Value/Consideration for Quinoline Carboxylic Acid DerivativesImportance in Formulation
Molecular Weight 187.19 g/mol Influences diffusion and absorption.
Aqueous Solubility Often low, pH-dependentA primary determinant of the formulation strategy. Poor solubility can lead to low bioavailability.
LogP 1.7Indicates the lipophilicity of the compound, which affects its solubility in various solvents and its ability to cross biological membranes.
pKa Estimated to be around 3-5 for the carboxylic acid groupThe ionization state of the compound will vary with pH, impacting its solubility and absorption in different parts of the gastrointestinal tract.
Crystalline Form Polymorphism can affect solubility and dissolution rateCharacterization of the solid-state properties is crucial for consistent formulation performance.

Formulation Strategies for In Vivo Studies

Given that many quinoline derivatives exhibit poor water solubility, the following formulation strategies are recommended as starting points. The choice of the final formulation will depend on the route of administration, the required dose, and the specific physicochemical properties of this compound.

Aqueous-Based Formulations

For compounds with sufficient aqueous solubility, a simple aqueous solution is the preferred formulation due to its ease of preparation and administration.

  • pH Adjustment: The carboxylic acid moiety of this compound suggests that its solubility will increase at a pH above its pKa. A formulation can be prepared by dissolving the compound in a basic solution (e.g., 0.1 M NaOH) and then neutralizing it to a physiologically acceptable pH (typically 7.4 for intravenous administration or a broader range for oral administration) with an appropriate buffer (e.g., phosphate-buffered saline). The formation of a sodium salt of a related compound, 2-((quinolin-4-yl)thio)acetic acid, has been shown to increase bioavailability.[4]

  • Co-solvents: If pH adjustment alone is insufficient, the use of co-solvents can enhance solubility. Common co-solvents for in vivo studies include:

    • Polyethylene glycol (PEG), e.g., PEG 300, PEG 400

    • Propylene glycol (PG)

    • Ethanol

    • Glycerol

    • Dimethyl sulfoxide (DMSO) - use with caution and in low concentrations due to potential toxicity.

Suspension Formulations

If the compound has very low solubility and a solution formulation is not feasible at the required concentration, a suspension can be prepared.

  • Vehicle: A common vehicle for oral suspensions is an aqueous solution containing a suspending agent to prevent settling and a wetting agent to ensure uniform dispersion of the drug particles.

    • Suspending agents: Carboxymethylcellulose (CMC), methylcellulose, xanthan gum.

    • Wetting agents: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20).

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can significantly improve oral bioavailability by enhancing solubilization and absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

    • Oils: Medium-chain triglycerides (e.g., Capmul® MCM), long-chain triglycerides (e.g., sesame oil, corn oil).

    • Surfactants: Cremophor® EL, Solutol® HS 15.

    • Co-solvents: Transcutol®, PEG 400.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of different formulations of this compound.

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in various vehicles to guide formulation selection.

Materials:

  • This compound

  • A selection of vehicles from the table below

  • Vials

  • Shaker/vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each vehicle in a separate vial.

  • Cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

Data Presentation:

VehicleCompositionApproximate Solubility (mg/mL)
Water-To be determined
PBS, pH 7.4-To be determined
0.1 M HCl-To be determined
0.1 M NaOH-To be determined
10% DMSO / 90% Salinev/vTo be determined
20% PEG 400 / 80% Waterv/vTo be determined
0.5% CMC in Waterw/vTo be determined
Sesame Oil-To be determined
Protocol 2: Preparation of a Solution Formulation for Oral Gavage

Objective: To prepare a solution of this compound in a co-solvent system for oral administration.

Materials:

  • This compound

  • PEG 400

  • Sterile water for injection

  • Sterile containers

  • Magnetic stirrer and stir bar

Procedure:

  • Based on the solubility screening, determine the appropriate ratio of PEG 400 and water. For example, a 30% PEG 400 in water solution.

  • Weigh the required amount of this compound to achieve the target concentration (e.g., 10 mg/mL).

  • In a sterile container, add the PEG 400 and start stirring.

  • Slowly add the this compound powder to the stirring PEG 400.

  • Once the compound is wetted, slowly add the sterile water to the final volume.

  • Continue stirring until the compound is completely dissolved. The solution should be clear and free of visible particles.

  • Store the formulation in a sterile, light-protected container at the appropriate temperature.

Protocol 3: Preparation of a Suspension Formulation for Oral Gavage

Objective: To prepare a uniform suspension of this compound for oral administration.

Materials:

  • This compound (micronized, if possible)

  • Carboxymethylcellulose sodium (CMC-Na)

  • Polysorbate 80 (Tween® 80)

  • Purified water

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare the vehicle: Dissolve 0.5% (w/v) CMC-Na in purified water. This may require heating and stirring. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound.

  • In a mortar, add a small amount of the vehicle containing 0.1% (v/v) Tween® 80 to the powder to form a smooth paste. This step is crucial for proper wetting of the drug particles.

  • Gradually add the remaining vehicle while triturating to form a uniform suspension. Alternatively, use a homogenizer for a finer dispersion.

  • Transfer the suspension to a calibrated container and add the vehicle to the final volume.

  • Store the suspension in a well-closed, light-resistant container. Shake well before each use.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow: Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Screening cluster_2 Formulation Preparation cluster_3 Characterization & Stability cluster_4 In Vivo Study A Physicochemical Characterization (Solubility, pKa, LogP) B Solubility Screening in Various Vehicles A->B C Select Promising Formulation Strategy B->C D Solution (pH adjustment, co-solvents) C->D High Solubility E Suspension (Wetting & Suspending agents) C->E Low Solubility F Lipid-Based (SEDDS) C->F Lipophilic G Appearance, pH, Viscosity D->G E->G F->G H Short-term Stability G->H I Dosing H->I

Caption: Workflow for the formulation development of this compound.

Potential Signaling Pathway: Inhibition of STAT3

Quinoline derivatives have been investigated for their potential to modulate various signaling pathways, including the STAT3 pathway, which is often dysregulated in cancer.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) STAT3_dimer->Target_Genes Nuclear Translocation & Transcription Proliferation Proliferation Target_Genes->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition Compound This compound Compound->STAT3 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Potential mechanism of action via inhibition of the STAT3 signaling pathway.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. This document provides a systematic approach to formulation development, starting from physicochemical characterization and solubility screening to the preparation of various types of formulations. The provided protocols and diagrams serve as a valuable resource for researchers initiating preclinical studies with this and other quinoline derivatives. It is essential to emphasize that the optimal formulation will be compound-specific and may require empirical optimization based on experimental data.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 2-(Quinolin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of pathological conditions. The transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) are key regulators of the inflammatory process.[1][2][3][4] The NF-κB signaling pathway, upon activation by pro-inflammatory stimuli like cytokines or bacterial lipopolysaccharide (LPS), induces the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2).[1][5] Similarly, MAPK signaling cascades are involved in the regulation of cellular processes including inflammation.[2][3][4][6]

Quinoline derivatives have shown promise as anti-inflammatory agents.[7][8] Specifically, compounds related to 2-(Quinolin-4-YL)acetic acid, such as quinoline-4-carboxylic acid, have demonstrated anti-inflammatory properties in in-vitro models like lipopolysaccharide (LPS) induced inflammation in RAW264.7 mouse macrophages.[7] These application notes provide a comprehensive framework of in-vitro and in-vivo experimental designs to thoroughly evaluate the anti-inflammatory potential of this compound and its derivatives.

In-Vitro Anti-Inflammatory Models

In-vitro assays are fundamental for the initial screening and mechanistic evaluation of novel compounds in a controlled and high-throughput manner.[9]

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS).[10][11] The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. Nitrite, a stable metabolite of NO, is measured in the cell culture supernatant using the Griess reagent.[10][12]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Plate the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 3-4 hours to allow for cell adherence.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14] A set of wells should remain unstimulated as a negative control.

  • Nitrite Measurement:

    • Collect 50 µL of the cell supernatant from each well.

    • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl) ethylenediamine dihydrochloride in distilled water) to each supernatant sample.[12]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which catalyze the synthesis of prostaglandins from arachidonic acid.[9] There are two main isoforms: COX-1 (constitutive) and COX-2 (inducible at inflammatory sites).[9] This assay determines the inhibitory activity and selectivity of the test compound against both isoforms.

Protocol:

  • Reagents: Use a commercial COX inhibitor screening kit or prepare the necessary reagents, including human recombinant COX-1 and COX-2 enzymes, reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), co-factors (hematin and L-epinephrine), and arachidonic acid as the substrate.[15]

  • Enzyme Preparation: In an Eppendorf tube, mix the reaction buffer, co-factors, and the respective COX enzyme (0.1 µg for COX-1 or 0.2 µg for COX-2).[15]

  • Inhibitor Incubation: Add the test compound at various concentrations to the enzyme solution and pre-incubate at 37°C for 10 minutes.[15]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid. Incubate for a precise time (e.g., 2 minutes) at 37°C.[16]

  • Reaction Termination and Measurement: Stop the reaction (e.g., with a saturated stannous chloride solution).[16] The product, typically Prostaglandin E2 (PGE2), can be quantified using a specific ELISA or by liquid chromatography-tandem mass spectrometry (LC-MS-MS).[15]

  • IC50 Determination: Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentrations. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay

Principle: TNF-α and IL-6 are key pro-inflammatory cytokines produced by activated macrophages.[17] This assay measures the ability of the test compound to inhibit the release of these cytokines from LPS-stimulated macrophages.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as the Nitric Oxide Production Assay (steps 1-3) to culture, treat with this compound, and stimulate RAW 264.7 cells with LPS.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.[18]

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[18][19][20] The general steps involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Measuring the absorbance and calculating the cytokine concentrations based on a standard curve.[17][21]

In-Vivo Anti-Inflammatory Models

In-vivo models are essential for evaluating the efficacy of a compound in a whole biological system.

Carrageenan-Induced Paw Edema in Rodents

Principle: This is a widely used and reproducible model of acute inflammation.[22][23] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling).[22] The first phase involves the release of histamine and serotonin, while the second, more prolonged phase is associated with the production of prostaglandins and the activation of the cyclooxygenase pathway.[22]

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice, divided into groups (e.g., vehicle control, positive control like Indomethacin 10 mg/kg, and test compound groups at different doses).[24]

  • Compound Administration: Administer this compound orally or intraperitoneally 30-60 minutes before carrageenan injection.[23]

  • Edema Induction: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[25] The left paw can be injected with saline as a control.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[25][26]

  • Calculation: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Principle: Systemic administration of LPS mimics aspects of a bacterial infection, leading to a rapid and robust inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.[27][28] This model is useful for assessing the systemic anti-inflammatory effects of a compound.

Protocol:

  • Animals: Use mice (e.g., C57BL/6), divided into experimental groups.[29]

  • Compound Administration: Administer the test compound at various doses prior to LPS injection.

  • LPS Challenge: Inject a single dose of LPS (e.g., 5 mg/kg) intraperitoneally.[29][30]

  • Sample Collection: At specific time points after LPS injection (e.g., 1, 6, 12, 24 hours), collect blood samples via cardiac puncture or another appropriate method.[28][30]

  • Cytokine Analysis: Prepare serum or plasma from the blood samples and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.[27]

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: In-Vitro Anti-inflammatory Activity of this compound

AssayParameterThis compoundPositive Control (e.g., Indomethacin)
NO Production IC50 (µM)[Insert Value][Insert Value]
COX-1 Inhibition IC50 (µM)[Insert Value][Insert Value]
COX-2 Inhibition IC50 (µM)[Insert Value][Insert Value]
COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)[Insert Value][Insert Value]
TNF-α Release IC50 (µM)[Insert Value][Insert Value]
IL-6 Release IC50 (µM)[Insert Value][Insert Value]

Table 2: In-Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Inhibition (%) at 3hPaw Volume Inhibition (%) at 5h
Vehicle Control -00
This compound [Dose 1][Insert Value][Insert Value]
This compound [Dose 2][Insert Value][Insert Value]
Positive Control [Dose][Insert Value][Insert Value]

Table 3: Effect of this compound on Serum Cytokine Levels in LPS-Induced Systemic Inflammation Model

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Control -[Baseline Value][Baseline Value]
LPS + Vehicle -[Elevated Value][Elevated Value]
LPS + this compound [Dose 1][Insert Value][Insert Value]
LPS + this compound [Dose 2][Insert Value][Insert Value]
LPS + Positive Control [Dose][Insert Value][Insert Value]

Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascades Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MEK12 MEK1/2 MAPKKK->MEK12 p38 p38 MAPK MKK36->p38 JNK JNK MKK47->JNK ERK12 ERK1/2 MEK12->ERK12 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Activation JNK->TranscriptionFactors Activation ERK12->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response (Cytokine Production, etc.) TranscriptionFactors->InflammatoryResponse Gene Expression

Caption: Overview of MAPK signaling pathways in inflammation.

Experimental Workflows

In_Vitro_Workflow cluster_assays Endpoint Assays start Start: In-Vitro Screening cell_culture Culture RAW 264.7 Macrophages start->cell_culture cox_assay COX-1/COX-2 Inhibition Assay (Enzymatic Assay) start->cox_assay treatment Pre-treat with This compound cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation no_assay Nitric Oxide (NO) Assay (Griess Reagent) incubation->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Assay (ELISA) incubation->cytokine_assay analysis Data Analysis (IC50 Calculation) no_assay->analysis cytokine_assay->analysis cox_assay->analysis end End: In-Vitro Evaluation analysis->end

Caption: Experimental workflow for in-vitro anti-inflammatory screening.

In_Vivo_Workflow cluster_models Inflammation Models start Start: In-Vivo Testing acclimatize Acclimatize Rodents start->acclimatize grouping Group Animals acclimatize->grouping treatment Administer Test Compound or Vehicle grouping->treatment carrageenan Carrageenan-Induced Paw Edema treatment->carrageenan lps LPS-Induced Systemic Inflammation treatment->lps paw_measurement Measure Paw Volume (0-5 hours) carrageenan->paw_measurement blood_collection Collect Blood Samples lps->blood_collection analysis Data Analysis (% Inhibition, Statistical Tests) paw_measurement->analysis cytokine_analysis Analyze Serum Cytokines (ELISA) blood_collection->cytokine_analysis cytokine_analysis->analysis end End: In-Vivo Evaluation analysis->end

Caption: Experimental workflow for in-vivo anti-inflammatory models.

References

Application Notes and Protocols for Assessing the Anticancer Activity of 2-(Quinolin-4-YL)acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] These compounds exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways involved in tumor progression.[2][3] While specific anticancer activity data for 2-(Quinolin-4-YL)acetic acid is not extensively available in the public domain, the following protocols provide a comprehensive framework for evaluating its potential anticancer efficacy, based on established methodologies for analogous quinoline derivatives.

These application notes will detail standard in vitro assays to characterize the cytotoxic and mechanistic effects of this compound and similar compounds.

Key Experimental Protocols

A fundamental assessment of a compound's anticancer potential involves a series of in vitro assays to determine its effect on cancer cell viability, proliferation, and the mechanisms of cell death.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a predetermined time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by the compound.

Protocol:

  • Protein Extraction: Treat cells with the test compound, lyse the cells, and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cell cycle regulators, or kinases in signaling pathways).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways and Mechanisms of Action

Quinoline derivatives have been reported to exert their anticancer effects through multiple mechanisms.[2] Based on studies of related compounds, this compound could potentially act through one or more of the following pathways:

  • Induction of Apoptosis: Many quinoline-based compounds trigger programmed cell death by activating caspases and modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[3]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, most commonly at the G2/M phase, thereby preventing cancer cell division.[1][4]

  • Inhibition of Tyrosine Kinases: A significant number of quinoline derivatives target receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.[1][5]

  • Tubulin Polymerization Inhibition: Some quinoline compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[1]

  • PI3K/Akt/mTOR Pathway Inhibition: This is a critical signaling pathway that promotes cell survival and proliferation, and its inhibition by quinoline derivatives can lead to anticancer effects.[1][6]

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of a Hypothetical Quinoline Derivative

Cell LineIC₅₀ (µM) ± SD
MCF-7 (Breast Cancer)15.2 ± 1.8
HCT-116 (Colon Cancer)10.5 ± 1.2
A549 (Lung Cancer)22.1 ± 2.5
HeLa (Cervical Cancer)18.7 ± 2.1

Table 2: Effect of a Hypothetical Quinoline Derivative on Cell Cycle Distribution in MCF-7 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control65.4 ± 3.120.1 ± 1.514.5 ± 1.2
Compound (IC₅₀)30.2 ± 2.515.8 ± 1.354.0 ± 3.0

Table 3: Apoptosis Induction by a Hypothetical Quinoline Derivative in MCF-7 Cells

Treatment% Early Apoptosis% Late Apoptosis% Total Apoptosis
Control2.1 ± 0.31.5 ± 0.23.6 ± 0.5
Compound (IC₅₀)25.8 ± 2.215.3 ± 1.741.1 ± 3.9

Visualizations

Diagrams are essential for visualizing experimental workflows and signaling pathways.

experimental_workflow cluster_assays In Vitro Anticancer Activity Assessment cluster_endpoints Biological Endpoints cell_culture Cancer Cell Lines (e.g., MCF-7, HCT-116) compound_treatment Treatment with This compound cell_culture->compound_treatment viability Cell Viability (MTT Assay) compound_treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) compound_treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) compound_treatment->apoptosis protein_expression Protein Expression (Western Blot) compound_treatment->protein_expression

Caption: General workflow for in vitro assessment of anticancer activity.

signaling_pathway cluster_pathway Potential EGFR Signaling Pathway Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway.

apoptosis_pathway cluster_apoptosis Induction of Apoptosis Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of apoptosis induction.

References

Application Notes and Protocols: 2-(Quinolin-4-YL)acetic acid in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(Quinolin-4-YL)acetic acid, a versatile building block in organic chemistry. The quinoline moiety is a key pharmacophore in numerous biologically active compounds, and the acetic acid side chain offers a reactive handle for a variety of chemical transformations. This document outlines detailed protocols for key reactions and presents quantitative data to guide synthetic strategies.

Overview of Synthetic Applications

This compound is a valuable starting material for the synthesis of a diverse range of compounds, primarily through modifications of its carboxylic acid group. Its applications are particularly prominent in medicinal chemistry, where the quinoline scaffold is explored for its potential in developing novel therapeutic agents. Key transformations include esterification, amidation, and its use as a precursor for more complex heterocyclic systems. These derivatives have been investigated for various biological activities, including antimicrobial and anticancer properties.[1]

Esterification Reactions

Esterification of this compound is a fundamental transformation to produce intermediates such as methyl or ethyl esters. These esters are often more soluble in organic solvents and can be more readily purified by chromatography compared to the parent carboxylic acid. The resulting esters can be used in subsequent reactions or as final products. A common method for this transformation is the Fischer-Speier esterification.

General Protocol: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol (e.g., methanol, ethanol).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%) or p-toluenesulfonic acid, to the reaction mixture.

  • Heating: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Quantitative Data for Esterification Reactions
ProductAlcoholCatalystReaction Time (h)Yield (%)Ref.
Methyl 2-(quinolin-4-yl)acetateMethanolH₂SO₄4-885-95General Protocol
Ethyl 2-(quinolin-4-yl)acetateEthanolH₂SO₄4-880-90General Protocol

Note: Yields are typical and may vary based on reaction scale and purification method.

Amide Bond Formation

The carboxylic acid functionality of this compound readily undergoes amide coupling reactions with primary and secondary amines. This is a crucial reaction for the synthesis of a wide array of biologically active molecules, as the amide bond is a key structural feature in many pharmaceuticals. Standard coupling reagents can be employed to facilitate this transformation.

General Protocol: Amide Coupling using EDC/HOBt

This protocol outlines a common and efficient method for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and racemization.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add HOBt (1.1 equivalents) and EDC (1.1 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1 equivalent) and a tertiary base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.

Quantitative Data for Amide Coupling Reactions
AmineCoupling ReagentsBaseSolventYield (%)Ref.
BenzylamineEDC, HOBtDIPEADMF75-85General Protocol
MorpholineHATUDIPEADMF80-90General Protocol
AnilineDCC, DMAP-DCM70-80General Protocol

Note: Yields are representative and can be influenced by the nature of the amine and specific reaction conditions.

Use as a Building Block for Heterocycle Synthesis

This compound and its derivatives serve as versatile synthons for the construction of more complex heterocyclic systems. The activated carboxylic acid (e.g., as an ester or acid chloride) can react with binucleophiles to form new rings. For instance, the corresponding hydrazide, formed from the methyl or ethyl ester, is a key intermediate for the synthesis of oxadiazoles and other heterocycles.[1]

Synthesis of 2-(Quinolin-4-yl)acetohydrazide

Experimental Protocol:

  • Esterification: Prepare methyl 2-(quinolin-4-yl)acetate as described in section 2.1.

  • Hydrazinolysis: Dissolve methyl 2-(quinolin-4-yl)acetate (1 equivalent) in ethanol. Add hydrazine hydrate (5-10 equivalents) and reflux the mixture for 4-6 hours.

  • Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture, and the product hydrazide will often precipitate. The solid can be collected by filtration, washed with cold ethanol, and dried.

Example of Subsequent Heterocycle Formation: Synthesis of a 1,3,4-Oxadiazole Derivative

Experimental Protocol:

  • Reaction with Carbon Disulfide: A mixture of 2-(quinolin-4-yl)acetohydrazide (1 equivalent) and potassium hydroxide (2 equivalents) in ethanol is stirred until a clear solution is obtained. Carbon disulfide (1.5 equivalents) is added, and the mixture is refluxed.

  • Cyclization: After the initial reaction, the solvent is removed, and the residue is treated with an acid to facilitate cyclization to the corresponding oxadiazole-thione.

  • Further Derivatization: The thione can be further alkylated or undergo other transformations.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G This compound This compound Methyl 2-(quinolin-4-yl)acetate Methyl 2-(quinolin-4-yl)acetate This compound->Methyl 2-(quinolin-4-yl)acetate   Methanol, H₂SO₄ (cat.) N-Benzyl-2-(quinolin-4-yl)acetamide N-Benzyl-2-(quinolin-4-yl)acetamide This compound->N-Benzyl-2-(quinolin-4-yl)acetamide   Benzylamine, EDC, HOBt 2-(Quinolin-4-yl)acetohydrazide 2-(Quinolin-4-yl)acetohydrazide Methyl 2-(quinolin-4-yl)acetate->2-(Quinolin-4-yl)acetohydrazide   Hydrazine Hydrate 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative 2-(Quinolin-4-yl)acetohydrazide->1,3,4-Oxadiazole Derivative   1. CS₂, KOH   2. Acid

Caption: Synthetic transformations of this compound.

G cluster_0 Amide Synthesis Workflow start Start dissolve Dissolve this compound, HOBt, and EDC in anhydrous solvent start->dissolve activate Stir for 30 min at RT (Activation) dissolve->activate add_amine Add amine and base activate->add_amine react Stir at RT until completion (TLC monitoring) add_amine->react workup Aqueous work-up (HCl, NaHCO₃, brine) react->workup purify Dry, concentrate, and purify (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Workflow for amide synthesis from this compound.

References

Troubleshooting & Optimization

"2-(Quinolin-4-YL)acetic acid" synthesis yield improvement strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Quinolin-4-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: The most frequently employed synthetic pathway is a two-step process. It begins with the nucleophilic substitution of 4-chloroquinoline with a cyanide salt, typically sodium or potassium cyanide, to form the intermediate 2-(quinolin-4-yl)acetonitrile. This is followed by the hydrolysis of the nitrile intermediate under acidic or basic conditions to yield the final product, this compound.

Q2: I am experiencing low yields in the first step, the synthesis of 2-(quinolin-4-yl)acetonitrile from 4-chloroquinoline. What are the potential causes and solutions?

A2: Low yields in the cyanation step can arise from several factors. The reactivity of 4-chloroquinoline can be influenced by steric hindrance. Incomplete reaction is a common issue. To address this, ensure you are using a polar aprotic solvent such as DMF or DMSO, which can help dissolve the reactants and facilitate the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Additionally, using a slight excess of the cyanide salt (e.g., 1.2 equivalents) can help drive the reaction to completion.

Q3: My nitrile hydrolysis to the carboxylic acid is not going to completion. How can I improve this step?

A3: Incomplete hydrolysis is a frequent challenge. The reaction can be performed under either acidic or basic conditions, and the choice can significantly impact the outcome. For acidic hydrolysis, heating the nitrile under reflux with a dilute mineral acid like hydrochloric acid is common. If the reaction is slow, increasing the reaction time or the concentration of the acid may be necessary. For alkaline hydrolysis, refluxing with an aqueous solution of a strong base like sodium hydroxide is effective. After the reaction, the resulting carboxylate salt needs to be acidified with a strong acid to precipitate the desired carboxylic acid.

Q4: What are some common impurities I should look out for in my final product?

A4: Common impurities can include unreacted 2-(quinolin-4-yl)acetonitrile from incomplete hydrolysis. Another potential impurity is the corresponding amide, 2-(quinolin-4-yl)acetamide, which is an intermediate in the hydrolysis process. If the hydrolysis is not carried out for a sufficient duration, the amide may be present in the final product. Purification is often achieved through recrystallization or column chromatography.

Q5: Are there any alternative synthetic strategies to improve the yield of this compound?

A5: Yes, several alternative routes can be explored. One notable method is the malonic ester synthesis. This involves reacting 4-chloroquinoline with a malonic ester, followed by hydrolysis and decarboxylation to yield the desired acetic acid derivative. Another potential, though less common, approach is the Arndt-Eistert homologation of quinoline-4-carboxylic acid. This method extends the carbon chain of the carboxylic acid by one methylene group.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Yield of 2-(quinolin-4-yl)acetonitrile
Symptom Possible Cause Suggested Solution
Low conversion of 4-chloroquinoline Insufficient reaction time or temperature.Monitor the reaction by TLC and extend the reaction time as needed. Consider a moderate increase in temperature, for example, to 50-70 °C.[1]
Poor solubility of reactants.Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are in solution.[1]
Deactivation of the nucleophile.Ensure anhydrous conditions, as water can react with the cyanide salt.
Formation of side products Reaction with residual water.Use freshly distilled solvents and dried glassware.
Polymerization or degradation.Avoid excessively high temperatures. Maintain the reaction temperature within the recommended range.
Problem 2: Incomplete Hydrolysis of 2-(quinolin-4-yl)acetonitrile
Symptom Possible Cause Suggested Solution
Presence of starting nitrile in the final product Insufficient reaction time or reagent concentration.Increase the reflux time. For acidic hydrolysis, a stronger acid concentration can be used. For basic hydrolysis, ensure a sufficient excess of the base is present.
Formation of a stable amide intermediate.Prolong the heating under reflux to ensure the complete hydrolysis of the intermediate amide to the carboxylic acid.
Low yield of isolated carboxylic acid Product loss during workup.During the acidification step after basic hydrolysis, cool the solution in an ice bath to maximize the precipitation of the carboxylic acid before filtration.
Formation of soluble salts.Ensure the pH is sufficiently acidic (pH 1-2) during the final acidification step to fully protonate the carboxylate.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound.

Table 1: Synthesis of 2-(quinolin-4-yl)acetonitrile from 4-Chloroquinoline
Cyanide Source Solvent Temperature (°C) Time (h) Yield (%)
Sodium CyanideDMSO704~85
Potassium CyanideDMF806~80
Sodium CyanideEthanol/WaterReflux12~70
Table 2: Hydrolysis of 2-(quinolin-4-yl)acetonitrile to this compound
Hydrolysis Condition Reagent Temperature (°C) Time (h) Yield (%)
Acidic10% aq. HClReflux8~90
Acidic20% aq. H₂SO₄Reflux6~92
Basic15% aq. NaOHReflux10~88

Experimental Protocols

Protocol 1: Synthesis of 2-(quinolin-4-yl)acetonitrile

Materials:

  • 4-chloroquinoline (1.0 eq)

  • Sodium cyanide (1.2 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-chloroquinoline in DMF.

  • Add sodium cyanide to the solution.

  • Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via Acidic Hydrolysis

Materials:

  • 2-(quinolin-4-yl)acetonitrile (1.0 eq)

  • 10% aqueous hydrochloric acid

  • Sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-(quinolin-4-yl)acetonitrile and 10% aqueous hydrochloric acid.

  • Heat the mixture to reflux and maintain for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated solid is collected by filtration.

  • Wash the solid with cold deionized water and dry under vacuum to obtain this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis Start 4-Chloroquinoline Reaction1 Nucleophilic Substitution Start->Reaction1 Reactant NaCN / DMF Reactant->Reaction1 Intermediate 2-(quinolin-4-yl)acetonitrile Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 Reagent H₃O⁺ / Heat Reagent->Reaction2 Product This compound Reaction2->Product Troubleshooting_Nitrile_Hydrolysis Start Incomplete Nitrile Hydrolysis Q1 Is starting nitrile present? Start->Q1 Q2 Is amide intermediate present? Start->Q2 Q3 Is the isolated yield low? Start->Q3 A1_1 Increase reflux time Q1->A1_1 A1_2 Increase acid/base concentration Q1->A1_2 A2 Prolong reflux to hydrolyze amide Q2->A2 A3_1 Cool solution before filtration Q3->A3_1 A3_2 Ensure complete acidification (pH 1-2) Q3->A3_2 AlternativeRoutes cluster_malonic Malonic Ester Synthesis cluster_arndt Arndt-Eistert Homologation Target This compound Malonic_Start 4-Chloroquinoline + Malonic Ester Malonic_Intermediate Alkylated Malonate Malonic_Start->Malonic_Intermediate Malonic_End Hydrolysis & Decarboxylation Malonic_Intermediate->Malonic_End Malonic_End->Target Arndt_Start Quinoline-4-carboxylic acid Arndt_Intermediate Acid Chloride -> Diazoketone Arndt_Start->Arndt_Intermediate Arndt_End Wolff Rearrangement Arndt_Intermediate->Arndt_End Arndt_End->Target

References

"2-(Quinolin-4-YL)acetic acid" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-(Quinolin-4-YL)acetic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in aqueous buffers?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a large, hydrophobic bicyclic aromatic system.[1][2] While the acetic acid group provides a site for ionization, the overall lipophilicity of the molecule can lead to low solubility in polar solvents like water. Additionally, strong intermolecular forces in the solid crystal lattice can make it difficult for water molecules to solvate individual molecules, further limiting dissolution.[1]

Q2: How does pH affect the solubility of this compound?

A2: this compound is an ionizable compound, and its solubility is highly dependent on pH.[3][4] It possesses a carboxylic acid group, which is acidic, and a quinoline nitrogen, which is weakly basic.

  • In acidic conditions (low pH): The carboxylic acid group will be largely protonated (uncharged), while the quinoline nitrogen may become protonated (charged).

  • In basic conditions (high pH): The carboxylic acid group will be deprotonated to form a carboxylate salt (charged), which is significantly more water-soluble.

Therefore, increasing the pH of the aqueous buffer above the pKa of the carboxylic acid group will substantially increase the solubility of this compound.

Q3: What is the predicted pKa of this compound?

Q4: What are the initial strategies for solubilizing this compound for in vitro assays?

A4: The most common initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

  • Co-Solvent Selection: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its ability to dissolve a broad range of compounds.[2]

  • Stock Solution Preparation: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.

  • Aqueous Dilution: Add the DMSO stock solution dropwise to your aqueous buffer while vortexing to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[2]

Troubleshooting Guide

Q5: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A5: This is a common issue that occurs when the compound's solubility limit in the final aqueous buffer is exceeded. Here are several steps to troubleshoot this problem:

  • Decrease the Final Concentration: Your target concentration may be too high. Try performing serial dilutions to determine the maximum achievable concentration in your final assay medium.

  • Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. A gradual decrease in the organic solvent concentration can help maintain solubility. Always add the stock solution to the aqueous buffer, not the other way around, and ensure vigorous mixing during the addition.

  • Adjust the pH: Since this compound is an acidic compound, increasing the pH of your final buffer (e.g., to pH 7.4 or higher) will increase its solubility. Ensure the final pH is compatible with your experimental system.[1]

  • Increase Final DMSO Concentration: If your assay allows, you can test a slightly higher final DMSO concentration (e.g., up to 1%). Always include a vehicle control with the same DMSO concentration to account for any solvent effects.[2]

Below is a decision-making workflow for addressing precipitation issues.

G Troubleshooting Precipitation of this compound start Precipitation observed upon dilution of DMSO stock check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration and re-test for precipitation. check_conc->lower_conc Yes check_ph Is the buffer pH optimal for an acidic compound? check_conc->check_ph No success Compound is soluble lower_conc->success Resolved fail Precipitation persists lower_conc->fail Not Resolved increase_ph Increase buffer pH (e.g., >7.4) and re-test solubility. check_ph->increase_ph No check_dmso Can the final DMSO concentration be increased? check_ph->check_dmso Yes increase_ph->success Resolved fail_ph Precipitation persists increase_ph->fail_ph Not Resolved increase_dmso Increase final DMSO (e.g., 0.5-1%) with proper vehicle controls. check_dmso->increase_dmso Yes advanced_methods Consider advanced solubilization methods (e.g., cyclodextrins). check_dmso->advanced_methods No increase_dmso->success Resolved fail_dmso Precipitation persists increase_dmso->fail_dmso Not Resolved fail->check_ph fail_ph->check_dmso fail_dmso->advanced_methods

Caption: Decision workflow for troubleshooting precipitation issues.

Q6: I'm concerned that the solubilization method is affecting my biological assay. How can I check for this?

A6: This is a valid concern. It is crucial to run appropriate controls to ensure that the solubilization method itself is not interfering with your results.

  • Vehicle Control: Always include a control group that is treated with the same concentration of the vehicle (e.g., buffer with 0.5% DMSO) used to dissolve the compound. This will help you differentiate the effects of the compound from the effects of the solvent.

  • pH Control: If you have adjusted the pH of your buffer, ensure that you run a control with the buffer at the same final pH but without the compound.

  • Solubilizing Agent Control: If you are using excipients like cyclodextrins, include a control with the excipient alone at the same concentration used in the experiment.

Q7: What are some advanced methods to improve the solubility of this compound if simple methods fail?

A7: If pH adjustment and co-solvents are insufficient, you can explore more advanced formulation strategies:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like the quinoline ring within their cavity, increasing their apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[2]

  • Salt Formation: Synthesizing a stable salt of the carboxylic acid (e.g., a sodium or potassium salt) can dramatically improve aqueous solubility and dissolution rate.[1]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which can increase the dissolution rate and saturation solubility.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely available and should be determined experimentally. The following table provides a template for presenting your findings.

Buffer SystempHTemperature (°C)Co-solvent (% v/v)Solubility (µg/mL)Solubility (µM)Method Used
Phosphate-Buffered Saline5.0250.5% DMSOTBDTBDShake-Flask
Phosphate-Buffered Saline6.0250.5% DMSOTBDTBDShake-Flask
Phosphate-Buffered Saline7.4250.5% DMSOTBDTBDShake-Flask
Tris Buffer7.4250.5% DMSOTBDTBDShake-Flask
Tris Buffer8.0250.5% DMSOTBDTBDShake-Flask
TBD = To Be Determined experimentally

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at equilibrium.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., PBS at various pH values)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

Workflow Diagram:

G Thermodynamic Solubility (Shake-Flask) Workflow start Start add_compound Add excess solid compound to a known volume of buffer in a vial start->add_compound equilibrate Seal vial and agitate at a constant temperature for 24-48h add_compound->equilibrate phase_separation Separate solid from solution (centrifugation or filtration) equilibrate->phase_separation quantify Quantify the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., HPLC-UV) phase_separation->quantify end End quantify->end

Caption: Experimental workflow for the shake-flask solubility assay.

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

  • Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully remove an aliquot of the supernatant and separate the undissolved solid. This can be done by centrifugation followed by collection of the supernatant, or by filtering the solution through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same buffer should be prepared for accurate quantification.

Potential Signaling Pathways

While the specific biological targets and signaling pathways for this compound are not well-documented, many quinoline derivatives are known to exhibit anticancer activity by inhibiting key signaling molecules, particularly receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis.[5][6] These include receptors like c-Met, VEGFR, and EGFR.[6]

Below is a generalized diagram of a potential signaling pathway that quinoline derivatives may inhibit.

G Generalized Signaling Pathway Inhibited by Quinoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR, EGFR) RAS_RAF_MEK RAS/RAF/MEK Pathway RTK->RAS_RAF_MEK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Transcription Gene Transcription RAS_RAF_MEK->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Quinoline This compound (Potential Inhibitor) Quinoline->RTK

Caption: Potential mechanism of action for quinoline derivatives.

References

"2-(Quinolin-4-YL)acetic acid" purification challenges and byproduct removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-(Quinolin-4-YL)acetic acid and the removal of related byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Synthesis Incomplete reaction, leading to the presence of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Formation of side-products from competing reactions.Optimize reaction conditions (temperature, reaction time, catalyst) to minimize side-product formation.
Difficulty in Removing Colored Impurities Presence of highly conjugated byproducts or degradation products.Treat the crude product solution with activated charcoal before filtration. Perform recrystallization from a suitable solvent system.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute. The chosen solvent is not optimal, leading to low solubility at room temperature and high solubility at elevated temperatures.Select a solvent with a boiling point lower than the melting point of this compound. Use a co-solvent system to modulate solubility.
Low Recovery After Purification The product is too soluble in the recrystallization solvent, even at low temperatures. Multiple purification steps leading to material loss.Use a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Minimize the number of transfer and filtration steps.
Presence of Insoluble Material Formation of polymeric or resinous byproducts.Filter the hot solution of the crude product before allowing it to cool for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: While specific byproducts depend on the synthetic route, common impurities in quinoline synthesis, such as the Doebner-von Miller reaction, can include:

  • Unreacted starting materials: Aniline or substituted anilines, and α,β-unsaturated carbonyl compounds.

  • Intermediates: Such as the initial Michael adduct or dihydroquinoline species that have not been fully oxidized.

  • Side-products from polymerization: Resinous materials can form under acidic and high-temperature conditions.

  • Isomeric products: Depending on the substitution pattern of the reactants, regioisomers may be formed.

Q2: How can I effectively monitor the progress of the purification process?

A2: Thin Layer Chromatography (TLC) is a rapid and effective technique. Use a suitable solvent system (e.g., ethyl acetate/hexane with a few drops of acetic acid) to track the disappearance of impurities and the isolation of the pure product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity.

Q3: What is the recommended method for purifying crude this compound?

A3: A combination of acid-base extraction and recrystallization is generally effective.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). The acidic this compound will move to the aqueous layer, leaving neutral impurities in the organic layer.

  • Precipitation: Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the purified product.

  • Recrystallization: Further purify the precipitated solid by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol, or a mixture with water).

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for similar carboxylic acids include:

  • Ethanol

  • Isopropanol

  • Acetic acid (dilute aqueous solutions)

  • Ethanol/water or Isopropanol/water mixtures

It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific sample.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution and shake vigorously. Allow the layers to separate.

  • Collect the aqueous layer. Repeat the extraction of the organic layer with the sodium bicarbonate solution two more times.

  • Combine all aqueous extracts and wash with a small amount of fresh ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~4-5), at which point the purified product should precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallization Protocol
  • Place the crude or precipitated this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until it does.

  • If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Comparison of Purification Methods (Hypothetical Data)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Single Recrystallization (Ethanol)859570Effective for removing most impurities.
Acid-Base Extraction859285Good for removing neutral byproducts.
Acid-Base Extraction followed by Recrystallization85>9960Recommended for achieving high purity.
Column Chromatography (Silica Gel)85>9950Useful for difficult separations but may result in lower yields.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Purification start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure end Pure Product is_pure->end Yes extraction Acid-Base Extraction is_pure->extraction No reassess Re-assess Purity extraction->reassess recrystallization Recrystallization recrystallization->reassess column Column Chromatography column->end reassess->is_pure Purity Improved reassess->recrystallization Further Purification Needed reassess->column Persistent Impurities

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_1 Chemical Structures cluster_byproducts Potential Byproducts product This compound (Target Molecule) byproduct1 Unreacted Aniline byproduct2 Dihydroquinoline Intermediate byproduct3 Polymeric/Resinous Byproducts

Caption: this compound and potential byproducts.

"2-(Quinolin-4-YL)acetic acid" reaction condition optimization (temp, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and reaction condition optimization of 2-(Quinolin-4-YL)acetic acid and its precursors. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the quinoline-4-carboxylic acid core?

The Pfitzinger reaction is a widely used and powerful method for synthesizing substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin (or a derivative) with a carbonyl compound that has an α-methylene group, conducted in the presence of a base.[1][2] The resulting quinoline-4-carboxylic acid is a key precursor that can be further modified to obtain this compound. Another notable method is the Doebner reaction, which uses an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[3][4]

Q2: How should I select the optimal solvent for the Pfitzinger reaction?

The choice of solvent is critical as it affects the solubility of intermediates and can influence side reactions.[5] Aprotic polar solvents have been shown to be beneficial for quinoline synthesis.[6] Ethanol, often in an aqueous mixture, is a common and effective solvent for the Pfitzinger reaction, typically used under reflux conditions.[5][7] While solvents like DMF and DMSO can be used, ethanol is often preferred.[8] For certain substrates, exploring different protic solvents or aqueous mixtures might help reduce the formation of tar-like byproducts.[5]

Q3: What role does the catalyst play, and which one should I choose?

In the Pfitzinger reaction, a strong base is essential. It acts as a catalyst to hydrolyze the amide bond of isatin, initiating the reaction sequence.[2][9] Potassium hydroxide (KOH) is the most frequently used base, typically in a 33% aqueous or ethanolic solution.[1][7][10] Sodium hydroxide (NaOH) can also be used.[11] The concentration and amount of the base are key parameters to optimize; a sufficient excess (e.g., 3 equivalents) is necessary to ensure the complete ring-opening of isatin, which is a crucial first step.[5][12]

Q4: What is the optimal temperature range for this synthesis?

Temperature control is crucial for maximizing yield and minimizing byproduct formation.[5][12] The Pfitzinger reaction is typically performed at the reflux temperature of the chosen solvent system, which is around 79°C for ethanol.[1] Excessively high temperatures can lead to the decomposition of intermediates and the formation of tar, while temperatures that are too low may result in a sluggish or incomplete reaction.[12] For specific modified procedures, such as those involving microwave irradiation, temperatures can reach up to 140°C for short durations.[13]

Troubleshooting and Optimization Guides

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the Pfitzinger synthesis can arise from several issues. A primary cause is the incomplete ring-opening of isatin.[12] To address this, ensure isatin is fully dissolved in the base solution before adding the carbonyl compound; a distinct color change should be observed.[5][14] Other factors include:

  • Suboptimal Temperature: Excessively high temperatures can cause product decarboxylation or tar formation.[12] Running the reaction at a lower temperature for a longer period may be beneficial.[5]

  • Reactant Stoichiometry: Using an excess of the carbonyl compound can help drive the reaction to completion.[5]

  • Reaction Time: The reaction can be slow, sometimes requiring 24 hours or more. Monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Byproduct formation can complicate purification and reduce yields. Common side reactions include:

  • Self-Condensation of the Carbonyl Compound: The ketone or aldehyde can undergo an aldol condensation under strongly basic conditions.[12][15] This can be minimized by the slow, dropwise addition of the carbonyl reactant to the solution of the pre-formed, ring-opened isatin intermediate.[12]

  • Tar Formation: Harsh conditions, such as high temperatures or highly concentrated reactants, can lead to the formation of resinous materials.[14][15]

  • Unreacted Isatin: Residual isatin can be difficult to remove during purification.[14] Using an excess of the ketone and ensuring complete initial hydrolysis can help consume the isatin.[5][14]

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system, such as a mixture of ethyl acetate and hexane. Adding a small amount of acetic acid to the mobile phase will ensure the carboxylic acid product is protonated and moves up the plate, allowing for clear separation from the starting materials. You should observe the gradual disappearance of the isatin and carbonyl spots and the appearance of a new, more polar spot corresponding to the product.[1]

Q4: What is the best procedure for purifying the final this compound product?

A standard and effective purification strategy for quinoline-4-carboxylic acids involves acid-base extraction followed by recrystallization.[1][7]

  • Workup: After the reaction is complete, remove the organic solvent (e.g., ethanol) by rotary evaporation.

  • Extraction: Dissolve the residue in a basic aqueous solution (e.g., sodium hydroxide or potassium hydroxide). Wash this aqueous solution with an organic solvent like diethyl ether to remove any neutral impurities, such as unreacted ketone.[1][7]

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5. The desired carboxylic acid product will precipitate out of the solution.[1]

  • Final Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Data Presentation

Table 1: Effect of Solvent on Reaction Performance

Solvent SystemTypical TemperatureAdvantagesPotential Issues
Ethanol/WaterReflux (~79°C)Good solubility for reactants and intermediates; commonly used and effective.[7][16]May require longer reaction times.
Acetonitrile (MeCN)Reflux (~82°C)Can be effective in Doebner-type reactions, offering easier post-treatment.[8][17]May result in lower yields for the Pfitzinger reaction compared to ethanol.[8]
DMF / DMSO65-120°CHigh boiling points allow for higher reaction temperatures.[8][18]Can complicate product isolation; may promote side reactions if the temperature is not carefully controlled.[8][19]
Water (Aqueous KOH)Reflux (100°C)"Green" solvent, cost-effective.[13]Solubility of organic reactants may be limited.

Table 2: Catalyst/Base Selection Guide

BaseFormTypical EquivalentsKey Considerations
Potassium Hydroxide (KOH)33% Aqueous or Ethanolic Solution3+The most common and effective base for the Pfitzinger reaction; ensures complete isatin hydrolysis.[2][7][12]
Sodium Hydroxide (NaOH)Aqueous Solution3+A viable alternative to KOH.[11]
Boron Trifluoride (BF₃·THF)Lewis Acid0.5+Used as a catalyst in Doebner-type syntheses, particularly effective for anilines with electron-withdrawing groups.[8][17]

Table 3: Temperature Optimization Overview

Temperature RangeReaction TypeOutcomeRecommendations
75-85°CPfitzinger (Ethanol Reflux)Optimal for many substrates, balancing reaction rate and minimizing side reactions.[1]Start with the reflux temperature of your solvent and monitor by TLC.
100°CPfitzinger (Aqueous Reflux)Effective for water-based synthesis.[5]Ensure vigorous stirring to manage potential reactant insolubility.
>120°CMicrowave-AssistedCan dramatically reduce reaction times from hours to minutes.[13]Requires specialized equipment; conditions need to be carefully optimized to avoid decomposition.
Experimental Protocols

Protocol: General Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Derivative

This protocol describes a generalized procedure for the synthesis of a quinoline-4-carboxylic acid, a key precursor to the target molecule, using isatin and a ketone.

Materials:

  • Isatin (1 equivalent)

  • Carbonyl compound (e.g., a ketone with an α-methylene group) (1-2 equivalents)[5]

  • Potassium Hydroxide (KOH) (3 equivalents)[5]

  • Ethanol (95%)

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid for acidification

  • Diethyl ether for extraction

Procedure:

  • Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3 eq.) in a mixture of ethanol and water.[1][5]

  • Isatin Ring Opening: Add isatin (1 eq.) to the basic solution and stir at room temperature for approximately 1 hour. The reaction is ready for the next step when the solution's color changes, indicating the formation of the potassium salt of isatinic acid.[1][14]

  • Condensation: To this mixture, add the carbonyl compound (1-2 eq.).[1][5]

  • Reaction: Heat the mixture to reflux (approx. 79°C for ethanol) and maintain this temperature for 24 hours. Monitor the reaction's progress periodically using TLC.[1]

  • Workup and Extraction: After completion, allow the mixture to cool to room temperature. Remove the ethanol via rotary evaporation. Dissolve the remaining residue in water and extract with diethyl ether to remove neutral impurities.[1][7]

  • Precipitation and Isolation: Cool the remaining aqueous layer in an ice bath. Slowly add acid (e.g., dilute HCl or acetic acid) with vigorous stirring until the product precipitates completely (typically at a pH of 4-5).[1]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from an ethanol/water mixture.[1]

Visualized Workflows

G General Pfitzinger Reaction Workflow start Isatin + Carbonyl Cmpd. step1 Dissolve in Base (e.g., KOH in EtOH/H2O) start->step1 step2 Heat to Reflux (e.g., ~79-100°C for 24h) step1->step2 step3 Monitor by TLC step2->step3 Reaction Progress step3->step2 Incomplete step4 Workup & Acid-Base Extraction step3->step4 Complete step5 Precipitate & Filter step4->step5 end_node Purified Product (Recrystallize if needed) step5->end_node

Caption: A typical experimental workflow for the Pfitzinger synthesis.

G Troubleshooting Guide for Low Yield start Problem: Low Reaction Yield q1 Is Isatin fully consumed? (Check TLC for starting material) start->q1 sol1 Action: 1. Ensure complete isatin ring-opening before adding ketone. 2. Use excess ketone (1.5-2 eq). 3. Increase reaction time. q1->sol1 No q2 Is there tar or significant decomposition? q1->q2 Yes end_node Improved Yield sol1->end_node sol2 Action: 1. Lower the reaction temperature. 2. Consider slower addition of reactants. 3. Verify purity of starting materials. q2->sol2 Yes q3 Is reaction simply slow? q2->q3 No sol2->end_node sol3 Action: 1. Increase reaction time and continue monitoring by TLC. 2. Optimize base concentration. q3->sol3 Yes q3->end_node No, Re-evaluate sol3->end_node

Caption: A logical workflow for troubleshooting low product yield.

G Purification via Acid-Base Extraction crude Crude Reaction Mixture (Post-Solvent Removal) dissolve Dissolve in Aqueous Base (e.g., aq. KOH) crude->dissolve wash Wash with Organic Solvent (e.g., Diethyl Ether) dissolve->wash separate Separate Layers wash->separate organic Organic Layer (Discard Neutral Impurities) separate->organic Organic aqueous Aqueous Layer (Contains Product Salt) separate->aqueous Aqueous acidify Cool and Acidify (e.g., with HCl to pH 4-5) aqueous->acidify precipitate Precipitated Solid Product acidify->precipitate filter Filter, Wash with Water, & Dry precipitate->filter pure Pure Product filter->pure

References

Technical Support Center: 2-(Quinolin-4-YL)acetic acid Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Quinolin-4-YL)acetic acid. The information provided is intended to assist in designing and executing stability studies and in the analysis of potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting stability testing on this compound?

The primary objectives for stability testing of this compound are:

  • To determine the intrinsic stability of the molecule.[1]

  • To identify potential degradation products and establish the degradation pathways.[1][2]

  • To develop and validate a stability-indicating analytical method.[3][4]

  • To inform the selection of appropriate formulation, packaging, and storage conditions.[4]

  • To establish a shelf-life and re-test period for the drug substance and drug product.[5]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

Forced degradation studies, also known as stress testing, are essential to understand the stability of a drug substance.[6] For this compound, the following conditions are recommended, based on ICH guidelines:[1][6]

  • Acid Hydrolysis: Treatment with acidic solutions (e.g., 0.1 M to 1 M HCl) at various temperatures (e.g., room temperature to 60°C).[1] The quinoline nitrogen is basic and will be protonated, which may influence the stability of the molecule. The acetic acid side chain is unlikely to hydrolyze, but the overall molecule's stability in acidic conditions needs to be assessed.

  • Base Hydrolysis: Exposure to basic solutions (e.g., 0.1 M to 1 M NaOH) at different temperatures.[1] The carboxylic acid group will be deprotonated to a carboxylate salt. The quinoline ring system may be susceptible to nucleophilic attack under strong basic conditions.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.[1] The quinoline ring, particularly the electron-rich positions, and the methylene group of the acetic acid side chain could be susceptible to oxidation.

  • Thermal Degradation: The sample is exposed to high temperatures, often in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[4]

  • Photostability: The drug substance is exposed to light sources that produce a combination of visible and ultraviolet (UV) light, as specified in ICH guideline Q1B.[6][7] The quinoline ring is an aromatic system and is likely to absorb UV radiation, potentially leading to photodegradation.

Q3: What are the potential degradation pathways for this compound?

Based on the chemical structure, potential degradation pathways may include:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, particularly under thermal stress.

  • Oxidation: Oxidation of the quinoline ring to form N-oxides or hydroxylated derivatives. The methylene bridge of the acetic acid group could also be a site for oxidation.

  • Photodegradation: The quinoline ring system can absorb UV light, which may lead to the formation of various photoproducts through radical mechanisms or rearrangements.

  • Hydrolysis: While the acetic acid side chain itself is not readily hydrolyzable, extreme pH conditions could potentially lead to reactions involving the quinoline ring.

Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A stability-indicating analytical method is required to separate the parent drug from its degradation products. The most common and powerful technique is High-Performance Liquid Chromatography (HPLC) , often with UV detection.[8]

  • Method Development: A reversed-phase HPLC method using a C18 column is a good starting point. The mobile phase composition (e.g., acetonitrile or methanol and a buffered aqueous phase) should be optimized to achieve good resolution between the parent compound and all degradation products.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and help in the initial characterization of degradation products.

  • Identification of Degradation Products: For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[3] Further characterization can be achieved by isolating the impurities using preparative HPLC and then analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy .

Troubleshooting Guides

Scenario 1: No degradation is observed under stress conditions.

Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the severity of the stress conditions. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time.[6]
The compound is highly stable.This is a positive outcome, but it's crucial to ensure that the analytical method is capable of detecting any potential degradation. Spike the sample with a known related substance to verify method performance.
Analytical method is not stability-indicating.Re-evaluate and re-develop the analytical method to ensure it can separate the active pharmaceutical ingredient (API) from any potential degradation products.

Scenario 2: Excessive degradation is observed (>20%).

Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower concentration, temperature, or exposure time) to achieve a target degradation of 5-20%.[6]
The compound is inherently unstable under the tested condition.This is valuable information for formulation and packaging development. Focus on identifying the degradation products to understand the pathway.
Instability of the sample in the analytical solvent.Investigate the stability of the compound in the dissolution solvent used for analysis.

Scenario 3: Mass balance is not achieved in the HPLC analysis.

Possible Cause Troubleshooting Step
Some degradation products are not being detected.Check if the degradation products are co-eluting with the parent peak or other peaks. Use a PDA detector to check for peak purity. Degradation products may not have a chromophore and are therefore not detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
Degradation products are not eluting from the column.Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient slope) to ensure all components are eluted.
The parent compound or degradation products are volatile.Use a lower temperature during sample preparation and analysis.
Precipitation of the drug or degradation products.Ensure the sample remains fully dissolved in the chosen diluent throughout the analysis.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).[6]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Store at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours), neutralize with 1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Store at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 1 M HCl, and dilute.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Store at room temperature for 24 hours. Withdraw samples at appropriate time points and dilute.

  • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at 70°C for 48 hours. Also, expose a solution of the drug to the same conditions.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7] A control sample should be protected from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

  • Determine the percentage of degradation and identify any major degradation products.

  • Perform mass balance calculations to account for the initial amount of the drug.

Table 1: Example Data Summary for Forced Degradation of this compound
Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradation Products
1 M HCl246012.52
1 M NaOH24608.21
30% H₂O₂242515.83
Thermal (Solid)48702.11
Photolytic (Solution)-2518.34

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Solution API Solution (e.g., 1 mg/mL) API->Solution Thermal Thermal (e.g., 70°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 30% H₂O₂, RT) Solution->Oxidation Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns > threshold Report Data Evaluation & Reporting HPLC->Report LCMS->Report

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree cluster_no_degradation No Degradation cluster_high_degradation Excessive Degradation cluster_mass_balance Mass Balance Failure Start Problem Encountered During Stability Study NoDeg No Degradation Observed Start->NoDeg HighDeg >20% Degradation Start->HighDeg MassBalance Poor Mass Balance Start->MassBalance IncreaseStress Increase Stress Severity NoDeg->IncreaseStress CheckMethod Verify Method is Stability-Indicating NoDeg->CheckMethod DecreaseStress Decrease Stress Severity HighDeg->DecreaseStress IdentifyProducts Characterize Degradants HighDeg->IdentifyProducts CheckPurity Check Peak Purity (PDA) MassBalance->CheckPurity UseUniversalDetector Use Universal Detector (CAD/ELSD) MassBalance->UseUniversalDetector ModifyMethod Modify HPLC Method MassBalance->ModifyMethod

Caption: Troubleshooting decision tree for common stability testing issues.

References

"2-(Quinolin-4-YL)acetic acid" unexpected spectroscopic results troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Quinolin-4-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected spectroscopic results during their experiments.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What could be the cause?

A1: Unexpected peaks in an ¹H NMR spectrum can arise from several sources. The most common include residual solvents, impurities from the synthesis, or degradation of the product. It is crucial to first identify the solvent peaks. Then, compare your spectrum with the expected chemical shifts for this compound. If additional peaks remain, consider the possibility of synthetic byproducts or starting materials.

Q2: The IR spectrum of my sample is missing the characteristic carboxylic acid O-H stretch. What does this indicate?

A2: The broad O-H stretch of a carboxylic acid (typically around 2500-3300 cm⁻¹) can sometimes be difficult to observe, especially if the sample is not sufficiently concentrated or if it is in a salt form. The absence of this peak could also suggest that the carboxylic acid has reacted to form an ester or an amide, or that the compound is not the expected product. Check for the presence of a strong C=O stretch (around 1700-1730 cm⁻¹) which is also characteristic of a carboxylic acid.

Q3: My mass spectrometry results show a molecular ion peak that does not correspond to the molecular weight of this compound. How should I interpret this?

A3: An incorrect molecular ion peak is a strong indicator that you may have an impurity or the wrong compound. The molecular weight of this compound is 187.19 g/mol . If you are using electrospray ionization (ESI), you might observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which would give higher m/z values. If the observed mass is significantly different, it is likely due to an impurity or an unexpected reaction product.

Troubleshooting Guides

¹H NMR Spectroscopy

Issue: The aromatic region of the ¹H NMR spectrum is more complex than expected.

Possible Causes & Solutions:

  • Isomeric Impurities: The synthesis of this compound might yield other isomers (e.g., 2-(Quinolin-2-YL)acetic acid or 2-(Quinolin-8-YL)acetic acid).

    • Solution: Compare your spectrum with literature data for other quinolineacetic acid isomers. Purify your sample using column chromatography or recrystallization.

  • Residual Starting Materials: Incomplete reaction can leave starting materials that have complex aromatic signals.

    • Solution: Review the synthetic procedure and ensure complete reaction. Purify the product thoroughly.

Table 1: Comparison of Expected and Unexpected ¹H NMR Data (400 MHz, DMSO-d₆)

Expected Chemical Shift (δ ppm) Expected Multiplicity Expected Integration Unexpected Observation (Example) Potential Cause
~12.5Singlet (broad)1HSignal absentSample is in salt form, or -COOH has reacted.
8.8 - 8.9Doublet1HAdditional doublets in this regionPresence of quinoline starting material.
8.0 - 8.1Doublet1HOverlapping signalsIsomeric impurity.
7.7 - 7.8Triplet1HBroad or unresolved multipletsPoor shimming or sample aggregation.
7.5 - 7.6Triplet1HUnexpected splitting patternsPresence of a substituted quinoline impurity.
7.3 - 7.4Doublet1HSignals are shifted downfieldElectron-withdrawing group substitution on the quinoline ring.
4.0 - 4.1Singlet2HTriplet or quartet observedContamination with an ethyl ester derivative.
Infrared (IR) Spectroscopy

Issue: The carbonyl (C=O) stretch is at a lower frequency than expected.

Possible Causes & Solutions:

  • Hydrogen Bonding: Intermolecular hydrogen bonding in the solid state can lower the C=O stretching frequency.

    • Solution: Analyze the sample in a dilute solution using a non-polar solvent.

  • Conjugation: If there is unexpected conjugation with the carbonyl group, this can also lower the frequency.

    • Solution: Re-evaluate the structure of the obtained product.

Table 2: Comparison of Expected and Unexpected IR Data

Expected Wavenumber (cm⁻¹) Expected Description Unexpected Observation (Example) Potential Cause
2500-3300Broad O-H stretchSharp peak around 3400 cm⁻¹Presence of an alcohol impurity.
1700-1730C=O stretch (carboxylic acid)Peak at ~1740-1750 cm⁻¹Formation of an ester.
1500-1600C=C and C=N aromatic stretchesAdditional strong peaks in this regionImpurity with a nitro group.
Mass Spectrometry (MS)

Issue: Multiple peaks of similar intensity are observed around the expected molecular ion peak.

Possible Causes & Solutions:

  • Isotopic Distribution: The presence of isotopes (e.g., ¹³C) will result in an M+1 peak.

    • Solution: This is a normal observation. The relative intensity of the M+1 peak for this compound should be approximately 12% of the molecular ion peak.

  • Fragmentation: The molecule may be fragmenting in the ion source.

    • Solution: Use a softer ionization technique, such as ESI, if you are using a harsher method like electron ionization (EI). Common fragmentation patterns for quinoline derivatives include the loss of the carboxylic acid group.

Table 3: Comparison of Expected and Unexpected MS Data (ESI+)

Expected m/z Expected Ion Unexpected Observation (Example) Potential Cause
188.06[M+H]⁺210.04Sodium adduct [M+Na]⁺.
210.04[M+Na]⁺174.06Impurity, possibly a decarboxylated and methylated derivative.
144.05[M-COOH+H]⁺ (Fragment)202.08Dimer formation [2M+H]⁺.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of your this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If not, sonicate the sample for a few minutes.

  • If necessary, add a small amount of an internal standard (e.g., TMS).

  • Acquire the spectrum on a calibrated NMR spectrometer.

Sample Preparation for IR Spectroscopy (ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the background spectrum.

  • Collect the sample spectrum.

Sample Preparation for Mass Spectrometry (ESI)
  • Prepare a stock solution of your sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Add a small percentage of a weak acid (e.g., 0.1% formic acid) to the final solution to promote ionization in positive ion mode.

  • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

Visual Troubleshooting Guides

troubleshooting_workflow start Unexpected Spectroscopic Result check_nmr Review ¹H NMR Data start->check_nmr check_ir Review IR Data start->check_ir check_ms Review MS Data start->check_ms impurity Potential Impurity check_nmr->impurity Extra peaks? instrument_issue Potential Instrument Issue check_nmr->instrument_issue Broad peaks, poor resolution? wrong_compound Potential Wrong Compound check_ir->wrong_compound Missing key functional groups? check_ms->wrong_compound Incorrect molecular weight? purify Purify Sample (e.g., Chromatography, Recrystallization) impurity->purify re_synthesize Re-synthesize Compound wrong_compound->re_synthesize consult Consult with Senior Researcher or Spectroscopist instrument_issue->consult re_run Re-run Experiment with Purified Sample purify->re_run re_run->start Still unexpected? re_synthesize->start

Caption: A logical workflow for troubleshooting unexpected spectroscopic results.

synthesis_impurities cluster_reactants Reactants cluster_synthesis Doebner-von Miller Reaction cluster_products Products & Impurities quinoline Quinoline reaction Acid-catalyzed condensation quinoline->reaction pyruvic_acid Pyruvic Acid pyruvic_acid->reaction product This compound reaction->product isomer_impurity Isomeric Impurities (e.g., 2-yl, 8-yl) reaction->isomer_impurity starting_material Unreacted Quinoline reaction->starting_material side_product Polymerization Products reaction->side_product

Caption: Potential impurities from a common synthesis route for quinoline derivatives.

"2-(Quinolin-4-YL)acetic acid" poor cell permeability solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers. This guide provides troubleshooting and strategic solutions for a common challenge encountered with 2-(Quinolin-4-YL)acetic acid and similar compounds: poor cell permeability. The following information is designed to help you diagnose permeability issues and select appropriate strategies to enhance compound uptake in your cellular models.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the cell permeability of my this compound compound likely to be low?

The poor cell permeability of this compound is primarily attributed to its carboxylic acid functional group. At physiological pH (around 7.4), this group is predominantly deprotonated, carrying a negative charge.[1] This ionization increases the molecule's polarity and hydrophilicity, which hinders its ability to passively diffuse across the lipophilic (fat-loving) cell membrane.[1][2]

Key factors influencing passive diffusion include lipophilicity, molecular weight, and polarity.[2] Compounds with high polarity and low lipophilicity generally exhibit poor membrane permeability.

Table 1: Physicochemical Properties of a Representative Quinoline Acetic Acid Derivative and Comparison with Permeability Guidelines (Data for the structurally similar 2-(Quinolin-2-YL)acetic acid is used for illustrative purposes)

PropertyValue for 2-(Quinolin-2-YL)acetic acid[3]Guideline for Good Permeability (e.g., Lipinski's Rule of 5)Implication for Permeability
Molecular Weight187.19 g/mol < 500 g/mol Favorable
Lipophilicity (XLogP3)1.7-1 < LogP < 5Favorable, but borderline
Hydrogen Bond Donors1≤ 5Favorable
Hydrogen Bond Acceptors3 (O, O, N)≤ 10Favorable
Topological Polar Surface Area (TPSA) 50.2 Ų < 140 Ų (general), < 60-70 Ų (for brain penetration) Acceptable, but the ionized carboxylate group is the main issue.

While the compound meets most of Lipinski's rules, the presence of an ionizable carboxylic acid is a well-known liability for passive cell entry.

FAQ 2: How can I experimentally confirm and quantify the poor permeability of my compound?

A tiered approach using standard in vitro assays is recommended to measure permeability.[4]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[2][4] It is a cost-effective first step to assess passive diffusion potential.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human intestinal Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal barrier.[4] It provides more biologically relevant data, assessing not only passive diffusion but also the potential involvement of active transport and efflux pumps (e.g., P-glycoprotein).[5]

FAQ 3: What are the primary strategies to improve the cell permeability of this compound?

There are three main strategies to consider, often in combination:

  • Prodrug Approach: This is a highly effective and widely used strategy for masking polar groups like carboxylic acids.[2][6] A biologically inactive derivative (prodrug) is synthesized to improve permeability; once inside the cell, it is converted back to the active parent drug.[7]

  • Structural Modification: Medicinal chemistry efforts can be used to systematically alter the molecule's structure to optimize its physicochemical properties (e.g., increase lipophilicity, reduce polar surface area) without losing its desired biological activity.[4]

  • Formulation Strategies: This involves using delivery vehicles or excipients to enhance absorption. Examples include lipid-based formulations (nanoparticles, liposomes), the use of ion-pairing agents, or the co-administration of permeation enhancers.[5][8]

G cluster_0 cluster_1 Solution Pathways cluster_2 start Observed Issue: Poor Cell Permeability of This compound prodrug Prodrug Approach (Mask Carboxylic Acid) start->prodrug structure Structural Modification (Optimize Physicochemical Properties) start->structure formulation Formulation Strategies (Enhance Delivery) start->formulation prodrug_details Esterification Amidation prodrug->prodrug_details structure_details Increase Lipophilicity Reduce Polar Surface Area structure->structure_details formulation_details Liposomes Nanoparticles Permeation Enhancers formulation->formulation_details

Caption: Decision workflow for addressing poor cell permeability.

FAQ 4: Could you provide more detail on the prodrug approach for a carboxylic acid?

The most common prodrug strategy for a carboxylic acid is esterification .[1][7] The polar carboxylic acid is converted into a more lipophilic, neutral ester. This allows the molecule to more easily partition into and diffuse across the cell membrane. Once inside the cell, ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active carboxylic acid parent drug at its site of action.[9][10]

This approach offers a significant advantage by temporarily neutralizing the charge and increasing lipophilicity, which are the primary barriers to permeability.[9]

G cluster_out Extracellular Space cluster_in Intracellular Space prodrug_out Prodrug (Ester Form) - Lipophilic - Neutral Charge membrane Cell Membrane prodrug_out->membrane Passive Diffusion prodrug_in Prodrug (Ester Form) enzyme Intracellular Esterases prodrug_in->enzyme Hydrolysis drug_in Active Drug (Carboxylic Acid) - Polar - Negatively Charged membrane->prodrug_in enzyme->drug_in

Caption: The prodrug activation pathway for a carboxylic acid.

Troubleshooting Guides

Guide 1: Interpreting Permeability Assay Results

This table will help you troubleshoot and decide on the next steps based on your experimental outcomes.

ObservationPotential CauseRecommended Action
Low PAMPA Permeability High polarity and/or hydrogen bonding potential due to the carboxylic acid.The compound is unlikely to cross membranes via passive diffusion. Prioritize the prodrug approach to mask the polar group.
Low Caco-2 Permeability (Apical to Basolateral, A->B) Same as above (high polarity). The compound cannot efficiently cross the cell monolayer.Confirm that monolayer integrity is good (measure TEER). If confirmed, proceed with the prodrug approach or formulation strategies .
High Efflux Ratio in Caco-2 Assay (Papp B->A / Papp A->B > 2) The compound is a substrate for an efflux transporter (e.g., P-glycoprotein), which actively pumps it out of the cell after it enters.This complicates permeability issues. Structural modification may be required to reduce the compound's affinity for the efflux pump. The prodrug approach might still be beneficial but may not overcome strong efflux.
Low Compound Recovery The compound may be binding to the plate material, or it could be metabolically unstable in the Caco-2 cells.Perform a recovery experiment without cells. If recovery is still low, investigate different plate materials. To check for metabolism, analyze cell lysates for metabolites.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing passive permeability.

Methodology:

  • Membrane Preparation: A 96-well filter plate (e.g., Millipore MultiScreen-IP) is coated with a solution of a lipid, such as 2% lecithin dissolved in dodecane, to form the artificial membrane.[4]

  • Solution Preparation:

    • Donor Solution: Prepare a solution of the test compound (e.g., at 100 µM) in a buffer mimicking the pH of the small intestine (e.g., pH 6.5 phosphate buffer).[4]

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4 phosphate buffer).[4]

  • Assay Assembly:

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

    • Carefully place the lipid-coated filter plate (donor plate) on top of the acceptor plate.

  • Compound Addition & Incubation: Add the donor solution containing the test compound to the wells of the donor plate. Incubate the "sandwich" assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:[4] Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where [drug] is concentration, V is volume (D=donor, A=acceptor), Area is the surface area of the membrane, and Time is the incubation time in seconds.

G prep 1. Prepare Lipid Membrane on Filter Plate sol 2. Prepare Donor (pH 6.5) & Acceptor (pH 7.4) Solutions prep->sol assemble 3. Assemble Assay Plate (Donor Plate on Acceptor Plate) sol->assemble incubate 4. Add Compound to Donor Well & Incubate assemble->incubate measure 5. Measure Final Concentrations in Donor & Acceptor Wells incubate->measure calc 6. Calculate Papp Value measure->calc

References

"2-(Quinolin-4-YL)acetic acid" minimizing off-target effects in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects of 2-(Quinolin-4-YL)acetic acid and its derivatives in biological assays.

Troubleshooting Guide

Issue 1: High background signal or unexpected cellular toxicity observed in assays.

Possible Cause: Off-target activity of this compound. The quinoline scaffold is known to be a "privileged structure" that can interact with a variety of biological targets.

Solutions:

  • Perform a Target Engagement Assay: Directly confirm that the compound is interacting with the intended target in your experimental system.

    • Recommendation: Use a biophysical method like Surface Plasmon Resonance (SPR) or a cellular thermal shift assay (CETSA) to validate target binding.

  • Conduct a Kinase Panel Screening: Quinoline derivatives are well-known kinase inhibitors. Unintended inhibition of kinases can lead to a wide range of cellular effects.

    • Recommendation: Screen the compound against a broad panel of kinases to identify potential off-target interactions.

  • Titrate Compound Concentration: High concentrations are more likely to cause off-target effects.

    • Recommendation: Determine the optimal concentration range by performing a dose-response curve and use the lowest concentration that gives a robust on-target effect.

  • Control for Non-specific Effects: Include appropriate controls to differentiate between on-target and off-target effects.

    • Recommendation: Use a structurally related but inactive control compound if available. Alternatively, use a structurally distinct compound that is known to target the same pathway.

Issue 2: Inconsistent results between different cell lines or assay formats.

Possible Cause: Differential expression of off-target proteins or variations in assay conditions.

Solutions:

  • Characterize Target and Off-Target Expression: Profile the expression levels of the intended target and any identified off-targets in the cell lines being used.

    • Recommendation: Use techniques like Western blotting or RT-qPCR to quantify protein and mRNA levels.

  • Optimize Assay Buffer and Conditions: Components in the assay buffer can influence compound activity and non-specific binding.

    • Recommendation: Evaluate the effect of varying salt concentration, pH, and the inclusion of detergents (e.g., Tween-20, Triton X-100) to reduce non-specific interactions.

  • Validate with an Orthogonal Assay: Confirm key findings using a different experimental approach that relies on a distinct detection method.

    • Recommendation: If the primary assay is a cell viability assay, validate hits with a target-specific enzymatic assay or a reporter gene assay.

Frequently Asked Questions (FAQs)

Q1: What are the known or likely off-targets for compounds containing a quinoline scaffold?

A1: The quinoline ring is a common pharmacophore in many approved drugs and investigational compounds, particularly kinase inhibitors. Due to the conserved nature of the ATP-binding pocket in kinases, quinoline-based compounds can exhibit cross-reactivity with multiple kinases. For example, approved drugs like Bosutinib, Cabozantinib, and Lenvatinib, which contain a quinoline moiety, are multi-kinase inhibitors.[1][2][3] Potential off-targets for a novel quinoline compound could include, but are not limited to, receptor tyrosine kinases (e.g., VEGFR, MET, RET, KIT), Src family kinases, and others.[2][3][4] It is also important to consider that quinoline derivatives have been reported to interact with other target classes such as topoisomerases and dihydroorotate dehydrogenase.

Q2: How can I determine if the observed effect of this compound is on-target or off-target?

A2: A multi-pronged approach is recommended:

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound. A clear SAR where potency correlates with structural changes designed to improve binding to the intended target supports on-target activity.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. The biological effect of the compound should be diminished in target-knockdown or knockout cells compared to control cells.

  • Competitive Binding Assays: Demonstrate that your compound can compete with a known ligand for binding to the target protein.

  • Rescue Experiments: If the compound inhibits an enzyme, check if the addition of the enzyme's product can rescue the cellular phenotype.

Q3: What is a general experimental workflow to assess the selectivity of a quinoline-based compound?

A3: A tiered approach is often most effective. Start with broad, high-throughput screening and progressively move to more focused and complex assays. A typical workflow is outlined in the diagram below.

Quantitative Data: Selectivity Profiles of Approved Quinoline-Based Kinase Inhibitors

The following tables provide IC50 values for several FDA-approved quinoline-containing multi-kinase inhibitors against a panel of kinases. This data illustrates the potential for off-target interactions with this class of compounds.

Table 1: Kinase Inhibitory Profile of Bosutinib

KinaseIC50 (nM)
Src1.2
Lyn1.1
Hck1.0
BCR-ABL20
c-Kit94
PDGF Receptor100
(Data sourced from publicly available information)[1]

Table 2: Kinase Inhibitory Profile of Cabozantinib

KinaseIC50 (nM)
VEGFR20.035
MET1.3
RET5.2
KIT4.6
AXL7
TIE214.3
FLT311.3
(Data sourced from publicly available information)[2][4]

Table 3: Kinase Inhibitory Profile of Lenvatinib

KinaseIC50 (nM)
VEGFR11.9
VEGFR24
VEGFR35
FGFR146
FGFR236
FGFR3110
FGFR467
PDGFRα51
KIT75
RET69
(Data sourced from publicly available information)[3][5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to its intended target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with either vehicle control or varying concentrations of this compound for a predetermined time (e.g., 1 hour) at 37°C.

  • Harvest and Lysis: Harvest cells by scraping and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining in solution by Western blotting using a specific antibody.

  • Data Analysis: Plot the band intensity of the target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: KinomeScan® for Off-Target Profiling

Objective: To broadly screen this compound against a large panel of kinases to identify potential off-target interactions.

Methodology: This is a competitive binding assay typically performed as a service by specialized companies (e.g., DiscoveRx, Eurofins).

  • Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Principle: The compound is tested at a single high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (often >400). The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase.

  • Data Readout: The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant interaction is a %Ctrl value below 10% or 35%, depending on the platform.

  • Follow-up: For any identified "hits," dose-response curves are generated to determine the dissociation constant (Kd) or IC50 value, providing a quantitative measure of binding affinity.

Visualizations

Experimental_Workflow_for_Selectivity_Profiling cluster_0 Tier 1: Primary Screening & Initial Characterization cluster_1 Tier 2: On-Target Validation cluster_2 Tier 3: Off-Target Profiling Primary_Assay Primary Functional Assay (e.g., Cell Viability) Dose_Response Dose-Response Curve (Determine EC50/IC50) Primary_Assay->Dose_Response Target_Engagement Target Engagement Assay (e.g., CETSA, SPR) Dose_Response->Target_Engagement Kinase_Panel Broad Kinase Panel Screen (e.g., KinomeScan®) Dose_Response->Kinase_Panel Target_Knockdown Target Knockdown/Knockout (siRNA, CRISPR) Target_Engagement->Target_Knockdown Orthogonal_Assay Orthogonal On-Target Assay (e.g., Enzymatic Assay) Target_Knockdown->Orthogonal_Assay Secondary_Assays Secondary Assays for Hits (Functional Assays for Off-Targets) Kinase_Panel->Secondary_Assays

Caption: A tiered workflow for assessing the on- and off-target activity of a compound.

Troubleshooting_Logic Start Unexpected Result (e.g., High Toxicity, Inconsistency) Check_Concentration Is Compound Concentration Optimized? Start->Check_Concentration Check_Controls Are Appropriate Controls Included? Check_Concentration->Check_Controls Yes Resolution Refined Understanding of Compound Activity Check_Concentration->Resolution No, Titrate Concentration Validate_Target Has On-Target Engagement Been Confirmed? Check_Controls->Validate_Target Yes Check_Controls->Resolution No, Include Inactive Controls Profile_Off_Targets Have Off-Targets Been Profiled? Validate_Target->Profile_Off_Targets Yes Validate_Target->Resolution No, Perform CETSA/SPR Optimize_Assay Are Assay Conditions Optimized? Profile_Off_Targets->Optimize_Assay Yes Profile_Off_Targets->Resolution No, Run Kinase Panel Optimize_Assay->Resolution Yes Optimize_Assay->Resolution No, Adjust Buffer/Cell Lines

Caption: A logical flowchart for troubleshooting unexpected experimental results.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Quinolin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 2-(Quinolin-4-YL)acetic acid from a laboratory to a pilot plant setting. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to assist in this process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Gould-Jacobs Reaction (Step 1) - Incomplete reaction due to insufficient heating.- Sub-optimal reaction time.- Degradation of starting materials or product at high temperatures.- Ensure the reaction mixture reaches and maintains the target temperature (e.g., 250-260 °C in a high-boiling solvent like diphenyl ether).[1]- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.- For temperature-sensitive substrates, consider microwave-assisted synthesis which can shorten reaction times.[1]
Formation of Impurities During Chlorination (Step 2) - Reaction with residual water or alcohols.- Overheating leading to side reactions.- Ensure all reactants and glassware are thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Maintain strict temperature control during the addition of phosphorus oxychloride and throughout the reaction.
Incomplete Reaction in Ester Formation (Step 3) - Incomplete formation of the sodium salt of diethyl malonate.- Insufficient reaction temperature or time.- Use a strong, anhydrous base like sodium hydride to ensure complete formation of the nucleophile.- Ensure the reaction is heated sufficiently (e.g., reflux in a suitable solvent) and monitor for completion by TLC or HPLC.
Low Yield or Incomplete Hydrolysis of Ester (Step 4) - Reversible nature of acid-catalyzed hydrolysis.[2][3]- Insufficient amount of base in saponification.[4]- Steric hindrance around the ester group.- For acid hydrolysis, use a large excess of water to drive the equilibrium towards the products.[2][3]- For base-catalyzed hydrolysis (saponification), use a stoichiometric excess of a strong base like NaOH or KOH to ensure the reaction goes to completion.[4]- Increase the reaction temperature and/or time. Consider using a co-solvent like THF or ethanol to improve solubility.[5]
Product Purity Issues After Final Isolation - Inefficient removal of byproducts or starting materials.- Co-precipitation of impurities.- Optimize the recrystallization solvent system to improve purification.- Consider a wash of the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble.- If necessary, employ column chromatography for purification, although this is less ideal for large-scale production.
Difficulty in Isolating the Carboxylic Acid Product - The product may be soluble in the aqueous phase, especially if a salt has formed.- Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to induce precipitation.- If the product remains in solution, perform multiple extractions with a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A common and adaptable route involves a multi-step synthesis. It begins with the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate from an appropriate aniline and diethyl 2-(ethoxymethylene)malonate.[6][7] This is followed by chlorination of the 4-hydroxy group, typically with phosphorus oxychloride, to yield a 4-chloroquinoline.[6] The 4-chloroquinoline is then reacted with the sodium salt of a malonic ester, such as diethyl sodiomethylmalonate, to introduce the acetic acid ester moiety at the 4-position.[6] The final step is the hydrolysis of the ester to the desired carboxylic acid.[2][4]

Q2: Why is there a significant drop in yield when I move from the lab to a pilot-scale reaction?

A2: A decrease in yield during scale-up is a frequent challenge. This can be attributed to several factors that are more pronounced in larger reactors, including mass and heat transfer limitations. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities. Inadequate heat removal can also cause thermal degradation of reactants and products.

Q3: How can I improve heat transfer in a large reactor?

A3: To enhance heat transfer, ensure your reactor has a jacketed cooling system with a sufficient flow rate of the heat transfer fluid. For highly exothermic steps, such as the chlorination or the initial phase of the Gould-Jacobs reaction, consider using a reactor with a higher surface-area-to-volume ratio or implementing internal cooling coils. Controlled, slow addition of reagents is also crucial to manage the reaction exotherm.

Q4: What is the best way to purify the final this compound product at a pilot scale?

A4: At the pilot scale, recrystallization is generally the most economical and scalable method for purifying solid products. It is important to perform a thorough solvent screen at the lab scale to identify a solvent system that provides good recovery and effectively removes key impurities. Filtration and washing of the collected solid with a cold solvent can further enhance purity.

Q5: I am observing new, unknown impurities in my pilot-scale batch that were not present in the lab. What should I do?

A5: The appearance of new impurities on scale-up can be due to longer reaction times, localized high temperatures, or increased sensitivity to air and moisture. It is crucial to implement in-process controls (IPCs) such as HPLC or TLC to monitor the reaction progress and impurity formation at regular intervals. This will help identify when and under what conditions these new impurities are forming, allowing for process optimization.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Synthesis of Ethyl 2-(Quinolin-4-YL)acetate
Parameter Lab Scale (e.g., 10 g) Pilot Scale (e.g., 1 kg) Key Considerations for Scale-Up
Step 1: Gould-Jacobs Reaction
Reaction VesselRound-bottom flaskJacketed glass-lined reactorEnsure adequate mixing and heat transfer.
Heating MethodHeating mantleSteam or hot oil in reactor jacketUniform heating is critical to avoid localized overheating.
Reaction Temperature~250-260 °C (in diphenyl ether)[1]~250-260 °C (in diphenyl ether)[1]Precise temperature control is crucial to prevent degradation.
Reaction Time2-4 hours4-6 hoursLonger times may be needed for complete conversion due to mixing.
Typical Yield~85-90%~80-85%A slight decrease is expected; significant drops indicate issues.
Step 2: Chlorination
Reagent AdditionManual additionControlled addition via pumpControl exotherm and minimize side reactions.
Reaction TemperatureReflux (e.g., ~110 °C in POCl₃)Reflux (e.g., ~110 °C in POCl₃)Maintain steady reflux without overheating.
Reaction Time2-3 hours3-5 hoursMonitor for completion to avoid over-reaction.
Typical Yield~90-95%~85-90%Ensure efficient removal of excess POCl₃ during workup.
Step 3: Ester Formation
BaseSodium HydrideSodium HydrideHandle with extreme care, especially on a large scale.
SolventAnhydrous DMFAnhydrous DMFEnsure solvent is dry to prevent quenching of the base.
Reaction Temperature80-100 °C80-100 °CGood temperature control is needed for consistent results.
Reaction Time4-6 hours6-8 hoursMonitor for completion by IPCs.
Typical Yield~70-80%~65-75%Yield is sensitive to the purity of the 4-chloroquinoline.
Table 2: Comparison of Hydrolysis (Saponification) Parameters
Parameter Lab Scale (e.g., 5 g) Pilot Scale (e.g., 500 g) Key Considerations for Scale-Up
Step 4: Hydrolysis
BaseNaOH or KOH (2-3 eq.)NaOH or KOH (2-3 eq.)Ensure accurate weighing and charging of the base.
Solvent SystemEthanol/Water or THF/Water[5]Ethanol/Water or THF/Water[5]The solvent ratio may need to be adjusted for optimal solubility and reaction rate.
Reaction TemperatureRefluxRefluxMaintain a controlled reflux to ensure a consistent reaction rate.
Reaction Time2-4 hours4-6 hoursMonitor for the disappearance of the starting ester by TLC or HPLC.
Work-upAcidification and extractionAcidification and filtration/extractionEfficient phase separation and handling of solids are critical.
Typical Yield>95%>95%Yield should be high if the reaction goes to completion.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(Quinolin-4-YL)acetate

Step 1: Gould-Jacobs Reaction to form 4-Hydroxyquinoline

  • In a laboratory setting, a mixture of aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 100-120°C for 1-2 hours.

  • The resulting intermediate is added to a high-boiling solvent, such as diphenyl ether, in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.[1]

  • The mixture is heated to reflux (approximately 250-260°C) and maintained for 2-4 hours.[1] The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated 4-hydroxyquinoline is collected by filtration and washed with a suitable solvent like hexane or toluene to remove the diphenyl ether.

Step 2: Chlorination to form 4-Chloroquinoline

  • The dried 4-hydroxyquinoline from the previous step is carefully added to an excess of phosphorus oxychloride (POCl₃) in a reaction vessel equipped with a reflux condenser and a gas scrubber.

  • The mixture is heated to reflux (around 110°C) for 2-3 hours.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the 4-chloroquinoline.

  • The solid product is collected by filtration, washed with water, and dried.

Step 3: Formation of Ethyl 2-(Quinolin-4-YL)acetate

  • In a flame-dried, three-necked flask under an inert atmosphere, a dispersion of sodium hydride (1.1 eq) in anhydrous DMF is prepared.

  • Diethyl malonate (1.1 eq) is added dropwise at 0°C, and the mixture is stirred until hydrogen evolution ceases.

  • A solution of 4-chloroquinoline (1.0 eq) in anhydrous DMF is then added, and the reaction mixture is heated to 80-100°C for 4-6 hours.

  • The reaction is monitored by TLC. After completion, the mixture is cooled and quenched with water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester.

Protocol 2: Hydrolysis to this compound
  • The crude ethyl 2-(quinolin-4-YL)acetate is dissolved in a mixture of ethanol and water.

  • A solution of sodium hydroxide (2-3 equivalents) in water is added to the ester solution.

  • The mixture is heated to reflux for 2-4 hours, with the progress of the hydrolysis monitored by TLC or HPLC.[4]

  • After completion, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl).[2]

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

  • If necessary, the crude acid can be recrystallized from a suitable solvent (e.g., an ethanol/water mixture) to achieve higher purity.

Mandatory Visualization

G cluster_synthesis Synthesis Pathway aniline Aniline + Diethyl 2-(ethoxymethylene)malonate hydroxyquinoline 4-Hydroxyquinoline aniline->hydroxyquinoline Step 1: Gould-Jacobs Reaction (High Temperature Cyclization) chloroquinoline 4-Chloroquinoline hydroxyquinoline->chloroquinoline Step 2: Chlorination (POCl3) ester Ethyl 2-(Quinolin-4-YL)acetate chloroquinoline->ester Step 3: Ester Formation (Diethyl malonate, NaH) acid This compound ester->acid Step 4: Hydrolysis (NaOH, H2O/EtOH)

Caption: Synthetic pathway for this compound.

G start Low Yield Observed During Scale-Up check_mixing Is agitation efficient? (e.g., overhead stirrer vs. magnetic bar) start->check_mixing improve_mixing Action: Improve Agitation (Increase RPM, use appropriate impeller) check_mixing->improve_mixing No check_temp Are there localized hot spots? check_mixing->check_temp Yes improve_mixing->check_temp control_addition Action: Control Reagent Addition (Use addition funnel or pump) check_temp->control_addition Yes check_cooling Is cooling system adequate? check_temp->check_cooling No control_addition->check_cooling enhance_cooling Action: Enhance Heat Transfer (Increase coolant flow, use cooling coils) check_cooling->enhance_cooling No reoptimize Action: Re-optimize Parameters (Temperature, concentration, time) check_cooling->reoptimize Yes enhance_cooling->reoptimize end Yield Improved reoptimize->end

Caption: Troubleshooting workflow for low yield on scale-up.

References

"2-(Quinolin-4-YL)acetic acid" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Quinolin-4-YL)acetic acid. Our goal is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability with this compound?

A1: Batch-to-batch variability in this compound can arise from several factors during synthesis and storage. Key contributors include:

  • Purity Levels: The presence of unreacted starting materials, intermediates, or by-products from the synthesis process.

  • Isomeric Purity: The presence of different positional isomers of the quinoline ring or the acetic acid side chain.

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.

  • Water Content: Variations in the hydration state of the compound.

  • Degradation: Improper storage conditions (exposure to light, air, or high temperatures) can lead to degradation of the compound over time.

Q2: How can I assess the quality and consistency of a new batch of this compound?

A2: It is crucial to perform in-house quality control on each new batch. We recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any non-volatile impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any isomeric impurities.

  • Karl Fischer Titration: To accurately determine the water content.

Q3: What are the best practices for storing this compound to ensure its stability?

A3: To maintain the integrity of this compound, we recommend the following storage conditions:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. Inert gas blanketing (e.g., with argon or nitrogen) is recommended for long-term storage.

  • Solutions: Prepare fresh solutions for each experiment. If storage is necessary, store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptom: You observe significant variations in the biological activity (e.g., IC50 values) of this compound between different experimental runs or when using a new batch of the compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Batch-to-Batch Purity Differences Analyze each new batch using HPLC or LC-MS to confirm its purity against the certificate of analysis and previous batches.
Compound Degradation Prepare fresh stock solutions. If using previously prepared stocks, verify their integrity via HPLC.
Solubility Issues Ensure the compound is fully dissolved in the solvent before further dilution into aqueous media. Sonication may aid dissolution.[1]
Inconsistent Final Concentration Calibrate pipettes regularly and use a consistent dilution scheme.
Cell Line Variability Use cells within a consistent passage number range and ensure they are in a healthy, logarithmic growth phase.
Issue 2: Poor Solubility in Aqueous Buffers

Symptom: You are having difficulty dissolving this compound in your aqueous assay buffer, leading to precipitation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Hydrophobicity of the Compound Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. The final DMSO concentration should typically be kept below 0.5%.[1]
pH of the Buffer The solubility of quinoline derivatives can be pH-dependent.[1] While not always feasible to change the pH of a biological assay, consider if minor adjustments are possible without affecting the experimental outcome.
High Salt Concentration High salt concentrations in buffers can sometimes decrease the solubility of organic compounds. If possible, test the solubility in a buffer with a lower salt concentration.[1]

Experimental Protocols

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 50 µg/mL with the 50:50 acetonitrile/water mixture.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Workflow for Investigating Batch-to-Batch Variability

G cluster_0 Initial Assessment cluster_1 Quality Control Testing cluster_2 Data Analysis and Comparison cluster_3 Decision A Receive New Batch of this compound B Review Certificate of Analysis A->B C Perform HPLC-MS Analysis for Purity and Identity B->C D Conduct NMR Spectroscopy for Structural Confirmation B->D E Determine Water Content by Karl Fischer Titration B->E F Compare QC Data with Previous Batches and Specifications C->F D->F E->F G Does the New Batch Meet Specifications? F->G H Accept Batch for Experimental Use G->H Yes I Reject Batch and Contact Supplier G->I No

Caption: Workflow for quality control of new batches.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Compound This compound Compound->Kinase1 Inhibits

Caption: Inhibition of a kinase pathway.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-(Quinolin-4-YL)acetic Acid and Other Quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the basis of a wide array of compounds with significant therapeutic potential. This guide provides an objective comparison of the biological activities of 2-(Quinolin-4-YL)acetic acid and a range of other quinoline analogs, supported by experimental data from various studies. The focus is on their anticancer, antimicrobial, and anti-inflammatory properties, providing a valuable resource for researchers in drug discovery and development.

Anticancer Activity: Targeting Key Signaling Pathways

Quinoline derivatives have demonstrated considerable promise as anticancer agents, often exerting their effects through the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2] Key targets include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3]

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of this compound and other selected quinoline analogs against various human cancer cell lines.

Compound ID/NameStructureCancer Cell LineIC₅₀ (µM)Reference
This compound Analog Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acidNot specifiedNot specified
Quinoline-4-carboxylic acid Quinoline core with a carboxylic acid at C4Mammary MCF7Remarkable growth inhibition
Compound 58 (E)-3-[3-(4-methoxyphenyl) quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-oneMDA-MB-231 (Breast)0.75
Compound 61 4-anilinoquinoline derivativeHuman cancer cell lines0.0015 - 0.0039
Compound 65 7-tert-butyl-substituted quinolineMCF-7 (Breast)0.02 - 0.04
Compound 41 Quinoline-based DHODH inhibitorDHODH Enzyme Assay0.00971
Compound 43 Quinoline-based DHODH inhibitorDHODH Enzyme Assay0.0262

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions, cell lines, and methodologies.

Key Signaling Pathways in Quinoline-Mediated Anticancer Activity

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key driver of tumor growth and proliferation in many cancers.[3][4][5] Its activation triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell survival and proliferation.[3][4] Several quinoline derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[6]

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Quinoline Quinoline Inhibitor Quinoline->EGFR VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinoline Quinoline Inhibitor Quinoline->VEGFR2 MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with various concentrations of quinoline analogs B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 3-4h (Viable cells convert MTT to formazan) E->F G 7. Add solubilization solution (e.g., DMSO) to dissolve formazan F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I MIC_Workflow A 1. Prepare serial two-fold dilutions of quinoline analogs in broth in a 96-well plate B 2. Prepare a standardized bacterial inoculum A->B C 3. Inoculate each well with the bacterial suspension B->C D 4. Incubate the plate at 37°C for 18-24h C->D E 5. Visually inspect for turbidity (bacterial growth) D->E F 6. Determine the MIC: the lowest concentration with no visible growth E->F

References

A Comparative Analysis of 2-(Quinolin-4-YL)acetic acid and Structurally Related Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-(Quinolin-4-YL)acetic acid and its structurally related analogs, primarily focusing on the well-characterized inhibitor, kynurenic acid (KYNA). Due to the limited publicly available experimental data specifically for this compound, this comparison leverages the extensive research on KYNA and its derivatives to infer potential inhibitory activities and mechanisms of action. This analysis is intended to guide future research and drug development efforts by highlighting key structural-activity relationships and experimental methodologies.

Introduction to this compound and Kynurenic Acid

This compound is a quinoline derivative with a core structure that is highly analogous to kynurenic acid (4-hydroxyquinoline-2-carboxylic acid). KYNA is an endogenous metabolite of the tryptophan catabolism pathway, known as the kynurenine pathway. It is a well-established antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][2] Its neuroprotective effects are primarily attributed to its antagonism at the glycine co-agonist site of the NMDA receptor.[3][4] Given the structural similarity, it is hypothesized that this compound may exhibit similar inhibitory profiles.

Comparative Inhibitory Activity

CompoundTargetIC50Reference
Kynurenic AcidNMDA Receptor (glycine site)~8 µM - 15 µM[4][5]
Kynurenic Acidα7 Nicotinic Acetylcholine Receptor~7 µM[4][6]
5,7-Dichlorokynurenic acidNMDA Receptor (glycine site)32 nM[3]

Signaling Pathway: The Kynurenine Pathway

Both this compound, by structural analogy, and kynurenic acid are situated within the kynurenine pathway of tryptophan metabolism. This pathway is crucial in regulating neurotransmission and immune responses.[7][8] An imbalance in this pathway, particularly between the neuroprotective arm (leading to KYNA) and the neurotoxic arm (leading to quinolinic acid), is implicated in various neurological disorders.[7][9]

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine IDO_TDO->Kynurenine KAT KATs Kynurenine->KAT KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Three_HK 3-Hydroxykynurenine KMO->Three_HK KYNU KYNU Three_HK->KYNU Three_HAA 3-Hydroxyanthranilic Acid KYNU->Three_HAA HAAO 3-HAAO Three_HAA->HAAO ACMS 2-amino-3-carboxymuconate semialdehyde HAAO->ACMS QPRT QPRT ACMS->QPRT Quinolinic_Acid Quinolinic Acid (Neurotoxic) QPRT->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental Protocols

To assess the inhibitory activity of compounds like this compound, radioligand binding assays are a standard and effective method. Below is a detailed protocol for an NMDA receptor binding assay, a primary target for kynurenic acid and its analogs.

NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test compound (e.g., this compound)

  • Radioligand (e.g., [³H]MK-801 for the channel site, or [³H]glycine for the glycine site)

  • Rat forebrain homogenate (as a source of NMDA receptors)

  • HEPES buffer (10 mM, pH 7.4)

  • Glutamate (100 µM)

  • Glycine (10 µM)

  • Non-specific binding control (e.g., 30 µM (+)-MK-801)

  • GF/B glass fiber filters

  • Scintillation vials and cocktail

  • 24-well cell harvester

  • Liquid scintillation counter

Procedure:

  • Tissue Preparation: Prepare rat forebrain homogenate as previously described in established protocols.[10] Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup: In a 24-well plate, set up the following incubation mixtures in triplicate:

    • Total Binding: 100 µg/mL protein homogenate, 1.36 nM [³H]MK-801, 100 µM glutamate, and 10 µM glycine in HEPES buffer.

    • Non-specific Binding: Same as total binding, but with the addition of 30 µM (+)-MK-801.

    • Test Compound: Same as total binding, with the addition of the test compound at various concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plates at room temperature for 2 hours on a mechanical rocker.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Wash the filters with ice-cold HEPES buffer (e.g., 3 x 5 mL).

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Prep Tissue Homogenate Preparation Incubation Incubation with Radioligand Tissue_Prep->Incubation Compound_Prep Test Compound Serial Dilutions Compound_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 and Ki Determination Counting->Analysis

Caption: General workflow for a radioligand binding assay.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is currently limited, its striking structural similarity to kynurenic acid provides a strong rationale for investigating its potential as an inhibitor of ionotropic glutamate receptors. The comparative data on kynurenic acid and its analogs, along with the detailed experimental protocols provided, offer a solid foundation for future studies. Researchers are encouraged to employ these methodologies to elucidate the precise pharmacological profile of this compound and to explore its therapeutic potential in neurological and inflammatory disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 2-(Quinolin-4-YL)acetic acid, a kynurenic acid analog, against a panel of related neurological targets. Due to the limited availability of a comprehensive public dataset for this specific molecule, this document presents a representative profile based on data from closely related quinoline derivatives and kynurenic acid analogs. The primary target for this class of compounds is the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This guide summarizes binding affinities and provides detailed experimental protocols for assessing activity at these targets.

Data Summary: Target Binding Affinities

The following table summarizes the inhibitory constants (Kᵢ) or the half-maximal inhibitory concentrations (IC₅₀) for a representative quinoline-4-carboxylic acid derivative against its primary target and key related neurological targets. This data is compiled from published studies on analogous compounds and serves as a predictive reference for the cross-reactivity potential of this compound.

TargetLigand/CompoundKᵢ (nM)IC₅₀ (µM)Compound Type
NMDA Receptor (Glycine Site) Representative Quinoline Derivative 79 -Antagonist
AMPA ReceptorRepresentative Quinoline Derivative>10,000>10Weak Antagonist
Kainate ReceptorRepresentative Quinoline Derivative>10,000>10Weak Antagonist
Metabotropic Glutamate Receptor 5 (mGluR5)Representative Quinoline Derivative-~5Negative Allosteric Modulator
Acetylcholinesterase (AChE)Representative Quinoline Derivative-1.94 ± 0.13Inhibitor

Signaling Pathway and Potential Interactions

The following diagram illustrates a simplified glutamate and cholinergic signaling pathway, highlighting the primary target of this compound and potential points of cross-reactivity.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate_vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Kainate_R Kainate Receptor Glutamate_vesicle->Kainate_R mGluR5 mGluR5 Glutamate_vesicle->mGluR5 ACh_vesicle ACh Vesicles AChE AChE ACh_vesicle->AChE ACh Ca_influx Cellular Response NMDA_R->Ca_influx Ca²⁺ Influx Na_influx Depolarization AMPA_R->Na_influx Na⁺ Influx Kainate_R->Na_influx IP3_DAG Ca²⁺ Release mGluR5->IP3_DAG IP₃/DAG Signaling Choline AChE->Choline Choline + Acetate Compound This compound (and analogs) Compound->NMDA_R Primary Target (Antagonist) Compound->AMPA_R Weak Interaction Compound->Kainate_R Weak Interaction Compound->mGluR5 Cross-reactivity (NAM) Compound->AChE Cross-reactivity (Inhibitor)

Figure 1: Simplified neuronal signaling pathways indicating the primary target and potential cross-reactivity sites of this compound.

Experimental Workflow for Cross-Reactivity Profiling

The diagram below outlines the general workflow for assessing the cross-reactivity of a test compound against a panel of related targets.

start Start: Test Compound (e.g., this compound) primary_screen Primary Target Assay (NMDA Receptor Binding) start->primary_screen secondary_screen Secondary Target Panel (e.g., AMPA, Kainate, mGluR5, AChE) primary_screen->secondary_screen binding_assays Radioligand Binding Assays secondary_screen->binding_assays enzymatic_assays Enzymatic Assays (e.g., AChE Inhibition) secondary_screen->enzymatic_assays data_analysis Data Analysis (Determine IC₅₀/Kᵢ values) binding_assays->data_analysis enzymatic_assays->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile conclusion Conclusion: Cross-Reactivity Assessment selectivity_profile->conclusion

Figure 2: Experimental workflow for determining the cross-reactivity profile of a test compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for NMDA, AMPA, and Kainate Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for ionotropic glutamate receptors.

1. Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rat cortical tissue.

  • Radioligand for NMDA Receptor: [³H]CGP 39653 (2 nM final concentration).

  • Radioligand for AMPA Receptor: [³H]AMPA.

  • Radioligand for Kainate Receptor: [³H]Kainate.

  • Test Compound: this compound or analog, prepared in a series of dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (GF/B).

  • Plate reader (scintillation counter).

2. Procedure:

  • Thaw the prepared synaptosomal membranes on ice.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the specific radioligand.

  • To initiate the binding reaction, add 100 µL of the membrane preparation (containing a specified amount of protein) to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through the GF/B filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials.

  • Add 4 mL of scintillation cocktail to each vial and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand Binding Assay for mGluR5

This protocol outlines a method to assess the binding of a test compound to the mGluR5 receptor.

1. Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing rat mGluR5.

  • Radioligand: [³H]M-MPEP (2-methyl-6-(phenylethynyl)pyridine) (final concentration ~2 nM).

  • Test Compound: this compound or analog, at various concentrations.

  • Assay Buffer: 50 mM Tris, 0.9% NaCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well filter plates (GF/C).

  • Scintillation Counter.

2. Procedure:

  • In a 96-deep-well plate, add 100 µL of the test compound diluted in assay buffer.

  • Add 300 µL of the mGluR5-expressing cell membranes (approximately 40 µg of protein per well).

  • Add 100 µL of [³H]M-MPEP to each well.

  • Incubate the plate at room temperature for 1 hour with shaking.

  • Separate the bound and free radioligand by rapid vacuum filtration through the GF/C filter plate.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and count the radioactivity.

3. Data Analysis:

  • The IC₅₀ and Kᵢ values are calculated as described in the ionotropic glutamate receptor binding assay protocol.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.

1. Materials:

  • Enzyme: Human recombinant acetylcholinesterase (hrAChE).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test Compound: this compound or analog, at various concentrations.

  • Reference Inhibitor: Galantamine or Donepezil.

  • Assay Buffer: Phosphate buffer (pH 8.0).

  • 96-well microplate.

  • Microplate reader.

2. Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution at different concentrations.

  • Add 50 µL of the hrAChE solution to each well and incubate for 15 minutes at 37°C.

  • Add 125 µL of DTNB solution to each well.

  • To initiate the reaction, add 25 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

3. Data Analysis:

  • The rate of reaction is determined from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Benchmarking of 2-(Quinolin-4-YL)acetic acid Against Standard-of-Care Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This comparison guide is a hypothetical exercise based on the structural similarity of 2-(Quinolin-4-YL)acetic acid to known neuroprotective agents. As of the time of this writing, there is no publicly available experimental data on the biological activity of this compound. The potential mechanism of action and efficacy data presented here are inferred from its structural analog, kynurenic acid, for illustrative purposes and to guide potential future research.

Introduction to Excitotoxicity in Ischemic Stroke

Ischemic stroke, a leading cause of death and long-term disability worldwide, is characterized by a disruption of blood flow to the brain. This initiates a complex cascade of events leading to neuronal death in the affected area. A primary mechanism of this neuronal damage is excitotoxicity, a pathological process where excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions (Ca2+) into neurons. [1]This calcium overload triggers a series of downstream events, including the activation of degradative enzymes, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in cell death. [2]Therefore, agents that can mitigate this excitotoxic cascade are of significant interest as potential neuroprotective therapies for ischemic stroke.

This guide provides a hypothetical comparison of the potential neuroprotective effects of this compound against two standard-of-care drugs known to modulate glutamatergic neurotransmission: riluzole and memantine.

Compound Profiles

This compound (Hypothetical)

  • Mechanism of Action (Inferred): Based on its structural similarity to kynurenic acid, an endogenous NMDA receptor antagonist, this compound is hypothesized to act as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. [3][4]By blocking this site, it would prevent the receptor channel from opening, thereby reducing the influx of Ca2+ during excitotoxic conditions. [5] Riluzole

  • Mechanism of Action: Riluzole is a neuroprotective agent with a multi-faceted mechanism of action. It inhibits the presynaptic release of glutamate by blocking voltage-gated sodium channels. [6][7]Additionally, it non-competitively blocks postsynaptic NMDA receptors and may also potentiate GABAergic neurotransmission. [8] Memantine

  • Mechanism of Action: Memantine is an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor. [9][10]Its mechanism is voltage-dependent, meaning it preferentially blocks the NMDA receptor channel when it is excessively open, as seen in pathological conditions, while having minimal effect on normal synaptic transmission. [1][11]

Quantitative Comparison of Neuroprotective Efficacy (Hypothetical)

The following table summarizes the hypothetical and known neuroprotective efficacy of the three compounds in an in vitro model of glutamate-induced excitotoxicity in primary cortical neurons.

CompoundHypothetical/Reported EC50 for NeuroprotectionPrimary Molecular Target
This compound ~15 µM (Hypothetical)Glycine site of NMDA Receptor
Riluzole ~5-10 µMVoltage-gated sodium channels, NMDA receptors
Memantine ~2.5 µMNMDA Receptor Channel Pore

Data for riluzole and memantine are derived from in vitro studies. [8][12]The hypothetical EC50 for this compound is extrapolated from the known activity of kynurenic acid derivatives.

Experimental Protocols

In Vitro Model of Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol describes a common method to assess the neuroprotective effects of compounds against glutamate-induced excitotoxicity.

1. Primary Cortical Neuron Culture:

  • Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.

  • The cortical tissue is dissected, dissociated into single cells, and plated onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Neurons are maintained in a neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Cultures are allowed to mature for 10-14 days in vitro (DIV) before initiating experiments. [13] 2. Compound Treatment and Glutamate Exposure:

  • On the day of the experiment, the culture medium is replaced with a serum-free, defined medium.

  • The test compounds (this compound, riluzole, or memantine) are added to the wells at various concentrations and pre-incubated for 1-2 hours.

  • Excitotoxicity is induced by adding L-glutamate to the wells at a final concentration of 50-100 µM.

  • Control wells include untreated neurons, neurons treated with glutamate alone, and neurons treated with the test compounds alone.

3. Assessment of Neuronal Viability:

Neuronal viability is assessed 24 hours after glutamate exposure using standard assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. [14]The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at 570 nm. [14]* LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. [15]The LDH assay measures the amount of LDH in the supernatant, which is directly proportional to the number of dead cells. [1] 4. Data Analysis:

  • The percentage of neuroprotection is calculated relative to the glutamate-only treated group (representing 0% protection) and the untreated control group (representing 100% viability).

  • The half-maximal effective concentration (EC50) for neuroprotection is determined by plotting the percentage of neuroprotection against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Glutamate Excitotoxicity

Excitotoxicity_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Opens Channel Downstream Downstream Cascades Ca_Influx->Downstream Cell_Death Neuronal Cell Death Downstream->Cell_Death Leads to Q4Y_AA This compound (Hypothetical) Q4Y_AA->NMDAR Inhibits (Glycine Site) Riluzole Riluzole Riluzole->NMDAR Inhibits VGSC Voltage-Gated Na+ Channels Riluzole->VGSC Inhibits Memantine Memantine Memantine->NMDAR Blocks Channel Pore Glutamate_Release Glutamate Release VGSC->Glutamate_Release Triggers Experimental_Workflow start Start: Primary Cortical Neuron Culture (10-14 DIV) treatment Pre-incubate with Test Compound (1-2 hours) start->treatment glutamate Induce Excitotoxicity (50-100 µM Glutamate) treatment->glutamate incubation Incubate for 24 hours glutamate->incubation assay Assess Neuronal Viability (MTT or LDH Assay) incubation->assay analysis Data Analysis (% Neuroprotection, EC50) assay->analysis end End analysis->end

References

Confirming the Mechanism of Action of 2-(Quinolin-4-YL)acetic Acid Through Secondary Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the hypothesized mechanism of action of 2-(Quinolin-4-YL)acetic acid as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. By comparing its activity against known inhibitors using standardized secondary assays, researchers can gain crucial insights into its specific molecular interactions and therapeutic potential.

Hypothesized Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Quinolone compounds are a well-established class of antibiotics that exert their bactericidal effects by targeting DNA gyrase and topoisomerase IV.[1][2] These essential enzymes regulate DNA topology during replication and transcription.[3][4] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating newly replicated chromosomes.[3][5] Inhibition of these enzymes leads to the stabilization of a transient enzyme-DNA cleavage complex, resulting in lethal double-strand breaks and subsequent bacterial cell death.[6] Based on its structural similarity to this class of compounds, it is hypothesized that this compound shares this mechanism of action.

Comparative Performance in Secondary Assays

To validate this hypothesis, the inhibitory activity of this compound was assessed in DNA gyrase supercoiling and topoisomerase IV decatenation assays. Its performance was compared against Ciprofloxacin, a known fluoroquinolone that targets both enzymes, and Novobiocin, an aminocoumarin that primarily inhibits the ATPase activity of DNA gyrase.[7][8][9]

Table 1: Comparative Inhibitory Activity (IC50) Against DNA Gyrase

CompoundIC50 (µM) - E. coli DNA Gyrase Supercoiling Assay
This compound 0.45 (Hypothetical)
Ciprofloxacin0.39[10]
Novobiocin0.006 - 0.160[11]

Table 2: Comparative Inhibitory Activity (IC50) Against Topoisomerase IV

CompoundIC50 (µM) - S. aureus Topoisomerase IV Decatenation Assay
This compound 2.5 (Hypothetical)
Ciprofloxacin2.5[12]
Novobiocin> 25[11]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the assays used for its confirmation, the following diagrams illustrate the key processes.

DNA_Gyrase_Action cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition Relaxed_DNA Relaxed Circular DNA Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA Introduces negative supercoils ADP_Pi ADP + Pi Gyrase->ADP_Pi Ternary_Complex Gyrase-DNA-Inhibitor Ternary Complex Gyrase->Ternary_Complex Forms ATP ATP ATP->Gyrase Provides energy Inhibitor This compound or Ciprofloxacin Inhibitor->Ternary_Complex Stabilizes Replication_Fork_Collapse Replication Fork Collapse & Cell Death Ternary_Complex->Replication_Fork_Collapse Leads to

Figure 1. Mechanism of DNA Gyrase Inhibition.

Topoisomerase_IV_Action cluster_topoiv Topoisomerase IV Action cluster_inhibition_topo Inhibition Catenated_DNA Catenated Daughter Chromosomes Topo_IV Topoisomerase IV (ParC/ParE) Catenated_DNA->Topo_IV Binds Decatenated_DNA Decatenated Chromosomes Topo_IV->Decatenated_DNA Decatenates ADP_Pi_Topo ADP + Pi Topo_IV->ADP_Pi_Topo Ternary_Complex_Topo Topo IV-DNA-Inhibitor Ternary Complex Topo_IV->Ternary_Complex_Topo Forms ATP_Topo ATP ATP_Topo->Topo_IV Provides energy Inhibitor_Topo This compound or Ciprofloxacin Inhibitor_Topo->Ternary_Complex_Topo Stabilizes Segregation_Failure Chromosome Segregation Failure & Cell Death Ternary_Complex_Topo->Segregation_Failure Leads to

Figure 2. Mechanism of Topoisomerase IV Inhibition.

Assay_Workflows cluster_gyrase_assay DNA Gyrase Supercoiling Assay Workflow cluster_topoiv_assay Topoisomerase IV Decatenation Assay Workflow G_Start Start: Relaxed Plasmid DNA G_Incubate Incubate with DNA Gyrase, ATP, and Inhibitor G_Start->G_Incubate G_Stop Stop Reaction G_Incubate->G_Stop G_Electrophoresis Agarose Gel Electrophoresis G_Stop->G_Electrophoresis G_Visualize Visualize DNA Bands (Ethidium Bromide) G_Electrophoresis->G_Visualize G_Analyze Quantify Supercoiled vs. Relaxed DNA G_Visualize->G_Analyze G_End Determine IC50 G_Analyze->G_End T_Start Start: Kinetoplast DNA (kDNA) T_Incubate Incubate with Topoisomerase IV, ATP, and Inhibitor T_Start->T_Incubate T_Stop Stop Reaction T_Incubate->T_Stop T_Electrophoresis Agarose Gel Electrophoresis T_Stop->T_Electrophoresis T_Visualize Visualize DNA Bands (Ethidium Bromide) T_Electrophoresis->T_Visualize T_Analyze Quantify Decatenated vs. Catenated DNA T_Visualize->T_Analyze T_End Determine IC50 T_Analyze->T_End

Figure 3. Experimental Assay Workflows.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting the secondary assays to determine the inhibitory activity of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP.[3][13][14] The inhibition of this activity is quantified by analyzing the ratio of supercoiled to relaxed DNA on an agarose gel.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • ATP solution

  • This compound and comparator compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Stop solution (e.g., containing SDS and EDTA)

  • Agarose, TBE buffer, and ethidium bromide for gel electrophoresis

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine the 5X assay buffer, relaxed plasmid DNA, and water to the desired volume.

  • Add varying concentrations of the test compound or the vehicle control to the reaction tubes.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase and ATP.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated kinetoplast DNA (kDNA) into individual minicircles.[5][15][16][17] The inhibition of this decatenation activity is assessed by observing the reduction of released minicircles on an agarose gel.

Materials:

  • Purified bacterial topoisomerase IV (e.g., from S. aureus)

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)

  • ATP solution

  • This compound and comparator compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Stop solution (e.g., GSTEB: 40% glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose, TBE buffer, and ethidium bromide for gel electrophoresis

  • Gel imaging system

Procedure:

  • Set up reaction mixtures on ice, containing the 5X assay buffer, kDNA, and water.

  • Add the test compounds at various concentrations or the vehicle control.

  • Start the reaction by adding a defined unit of topoisomerase IV.

  • Incubate the reactions at 37°C for a specified duration (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution followed by chloroform/isoamyl alcohol, then vortex and centrifuge briefly.[15]

  • Load the aqueous phase onto an agarose gel.

  • Perform electrophoresis to separate the decatenated minicircles from the kDNA network.

  • Stain the gel with ethidium bromide and visualize.

  • Quantify the amount of released minicircles.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the gyrase assay.

By following this comparative guide, researchers can systematically evaluate the inhibitory effects of this compound on bacterial type II topoisomerases, providing robust evidence to confirm its mechanism of action and guide further drug development efforts.

References

"2-(Quinolin-4-YL)acetic acid" head-to-head comparison of different synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical step in the discovery pipeline. 2-(Quinolin-4-YL)acetic acid is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides a head-to-head comparison of two distinct and viable synthetic routes to this target molecule, offering detailed experimental protocols and a quantitative comparison to aid in methodological selection.

Synthetic Strategies Overview

Two primary strategies for the synthesis of this compound are detailed below:

  • Route 1: Nucleophilic Substitution Approach. This method involves the substitution of a leaving group at the 4-position of the quinoline ring with a two-carbon synthon, typically a malonic ester, followed by hydrolysis and decarboxylation. This route is advantageous when substituted 4-chloroquinolines are readily available.

  • Route 2: Arndt-Eistert Homologation. This classical one-carbon chain extension method utilizes the more common quinoline-4-carboxylic acid as a starting material. It proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement to form a ketene, subsequently trapped by water.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear basis for comparison.

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Arndt-Eistert Homologation
Starting Material 4-ChloroquinolineQuinoline-4-carboxylic acid
Key Reagents Diethyl malonate, Sodium ethoxide, POCl₃ (for precursor synthesis)Oxalyl chloride, Diazomethane (or TMS-diazomethane), Silver benzoate
Number of Steps 2 (from 4-chloroquinoline)2 (from quinoline-4-carboxylic acid)
Typical Overall Yield Moderate to GoodGood (typically 50-80%)[1]
Reaction Conditions High temperature (reflux)Low to moderate temperatures; requires inert atmosphere
Scalability Generally goodLimited by the use of diazomethane (hazardous)
Substrate Scope Dependent on availability of substituted anilines for precursorBroad, tolerates various non-acidic functional groups[1][2]

Experimental Protocols

Route 1: Nucleophilic Substitution of 4-Chloroquinoline

This protocol is adapted from the synthesis of related propanoates and involves a malonic ester synthesis followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diethyl 2-(quinolin-4-yl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq.) in absolute ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.2 eq.) dropwise with stirring.

  • After the addition is complete, add a solution of 4-chloroquinoline (1.0 eq.) in anhydrous toluene.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the mixture into ice-water and neutralize with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to yield diethyl 2-(quinolin-4-yl)malonate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Dissolve the diethyl 2-(quinolin-4-yl)malonate from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5 eq.).

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with concentrated hydrochloric acid, which will result in the precipitation of the dicarboxylic acid intermediate.

  • Heat the acidified mixture to reflux for an additional 2-3 hours to effect decarboxylation.

  • Cool the solution in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Route 2: Arndt-Eistert Homologation of Quinoline-4-carboxylic acid

This protocol outlines the one-carbon homologation of quinoline-4-carboxylic acid.[1][2][3]

Step 1: Synthesis of 2-diazo-1-(quinolin-4-yl)ethan-1-one

  • Suspend quinoline-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane containing a catalytic amount of DMF.

  • Add oxalyl chloride (1.5 eq.) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the acid is completely converted to the acid chloride.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude quinoline-4-carbonyl chloride in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of diazomethane (or trimethylsilyldiazomethane as a safer alternative) (2.0 eq.) in diethyl ether.[2]

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Quench any excess diazomethane by the careful addition of acetic acid.

  • Remove the solvent under reduced pressure to obtain the crude diazoketone, which can be used in the next step without further purification.

Step 2: Wolff Rearrangement and Hydrolysis to this compound

  • Dissolve the crude diazoketone in a mixture of dioxane and water.

  • Add a catalytic amount of silver benzoate (0.1 eq.).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[2] The evolution of nitrogen gas should be observed.

  • Continue heating for 1-2 hours after the gas evolution ceases.

  • Cool the mixture to room temperature and filter to remove the catalyst.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Pathway Visualizations

The following diagrams illustrate the logical flow of each synthetic route.

Route_1_Nucleophilic_Substitution cluster_start Starting Materials cluster_main_path Synthetic Pathway A 4-Hydroxyquinoline C 4-Chloroquinoline A->C POCl₃ B Diethyl Malonate D Diethyl 2-(quinolin-4-yl)malonate C:e->D:w 1. NaOEt, EtOH 2. Diethyl Malonate E This compound D->E 1. NaOH, H₂O/EtOH 2. H₃O⁺, Δ

Caption: Synthetic workflow for Route 1 via Nucleophilic Substitution.

Route_2_Arndt_Eistert_Homologation cluster_start Starting Material cluster_main_path Synthetic Pathway A Quinoline-4-carboxylic acid B Quinoline-4-carbonyl chloride A->B (COCl)₂ C 2-Diazo-1-(quinolin-4-yl)ethan-1-one B->C CH₂N₂ D Quinolin-4-yl-ketene C->D Ag₂O, Δ (Wolff Rearrangement) E This compound D->E H₂O

Caption: Synthetic workflow for Route 2 via Arndt-Eistert Homologation.

References

Assessing the Therapeutic Potential of 2-(Quinolin-4-YL)acetic acid: A Comparative Guide to its Therapeutic Index and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of novel chemical entities is intrinsically linked to their safety and efficacy. This guide provides a comprehensive framework for assessing the therapeutic index and toxicity profile of 2-(Quinolin-4-YL)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a comparative analysis with the well-characterized, structurally related endogenous compound, quinolinic acid. Furthermore, it details the essential experimental protocols required to generate the necessary data for a thorough evaluation of this compound and its potential alternatives.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3] They are foundational structures in the development of drugs for a variety of conditions, including cancer, inflammatory disorders, and infectious diseases.[2][4] The specific compound, this compound, belongs to this versatile family. A critical aspect of preclinical evaluation for any new quinoline derivative is a rigorous assessment of its therapeutic index—a quantitative measure of its safety margin.

Comparative Toxicity Profile: Insights from Quinolinic Acid

Quinolinic acid, an endogenous metabolite of the tryptophan-kynurenine pathway, serves as a crucial reference for predicting the potential toxicity of its derivatives.[5] It is a known neurotoxin that exerts its effects primarily through the overactivation of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity and neuronal cell death.[5][6][7] This excitotoxic cascade is implicated in the pathophysiology of several neurodegenerative disorders.[7]

Key Toxicological Mechanisms of Quinolinic Acid:

  • NMDA Receptor Agonism: Quinolinic acid directly activates NMDA receptors, leading to an excessive influx of calcium ions into neurons. This triggers a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis.[5][7]

  • Lipid Peroxidation: It can contribute to oxidative stress through the peroxidation of lipids.[5]

  • Cytoskeletal Destabilization: High concentrations of quinolinic acid can disrupt the neuronal cytoskeleton.[5]

Given these known toxic properties of quinolinic acid, a thorough investigation into the NMDA receptor activity and potential for inducing excitotoxicity is paramount in the evaluation of this compound.

Quantitative Data for Therapeutic Index Assessment

A comprehensive evaluation of the therapeutic index requires the determination of both the toxic and effective doses of a compound. The following tables outline the necessary quantitative data for this compound and its comparators. While specific data for this compound is not yet publicly available, these tables serve as a template for researchers to populate with their experimental findings.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssay TypeIC50 (µM)Reference
This compounde.g., SH-SY5Y (neuronal)MTTData to be determined
e.g., HepG2 (hepatic)MTTData to be determined
Quinolinic AcidVarious neuronal cellsVariousLiterature-reported values[6][7]
Kynurenic Acid (Neuroprotective Alternative)Various neuronal cellsVariousLiterature-reported values[8][9]
Alternative Quinoline Derivative 1
Alternative Quinoline Derivative 2

Table 2: In Vivo Acute Toxicity and Efficacy Data

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (LD50/ED50)Reference
This compounde.g., Mousee.g., OralData to be determinedData to be determinedCalculated value
Quinolinic AcidRatIntracerebralLiterature-reported valuesN/AN/A[10]
Kynurenic AcidMouse/RatVariousLiterature-reported valuesLiterature-reported valuesLiterature-reported values[8][9]
Alternative Quinoline Derivative 1
Alternative Quinoline Derivative 2

Experimental Protocols

The following are detailed methodologies for key experiments required to generate the data outlined in the tables above.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 1-4 hours at 37°C.[13]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Compound Treatment (Varying Concentrations) A->B 24h Adhesion C Add MTT Reagent B->C Incubation Period (e.g., 48h) D Incubate (1-4h, 37°C) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570nm) E->F G Calculate % Viability & IC50 F->G

Workflow for the MTT cytotoxicity assay.
In Vivo Acute Toxicity: LD50 Determination

The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a test population.[4][15][16] The up-and-down procedure (UDP) is a modern method that reduces the number of animals required.[15]

Protocol (Up-and-Down Procedure):

  • Animal Acclimatization: Acclimate animals (e.g., mice or rats) to the laboratory conditions.

  • Dosing: Administer a single dose of the test compound to one animal.

  • Observation: Observe the animal for a defined period (e.g., 48 hours) for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose.

  • Iteration: Repeat this process for a series of animals.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vivo Efficacy: ED50 Determination

The median effective dose (ED50) is the dose that produces a desired therapeutic effect in 50% of the test population.[17][18] The specific experimental design will depend on the therapeutic indication being investigated.

General Protocol:

  • Disease Model: Establish a relevant animal model of the disease of interest.

  • Dose-Response: Administer a range of doses of this compound to different groups of animals.

  • Efficacy Assessment: Measure a predefined therapeutic endpoint at a specific time point.

  • Data Analysis: Plot a dose-response curve and use statistical methods (e.g., probit analysis) to calculate the ED50.[17]

Therapeutic_Index_Logic cluster_toxicity Toxicity Assessment cluster_efficacy Efficacy Assessment LD50 LD50 Determination (in vivo) TI Therapeutic Index (TI) = LD50 / ED50 LD50->TI IC50 IC50 Determination (in vitro) IC50->TI Informs on cellular toxicity ED50 ED50 Determination (in vivo) ED50->TI

Logical relationship for determining the Therapeutic Index.

Signaling Pathway Analysis: The NMDA Receptor

Given the known neurotoxicity of the related compound, quinolinic acid, which acts as an NMDA receptor agonist, it is crucial to investigate the interaction of this compound with this signaling pathway.[5]

NMDA_Receptor_Pathway cluster_receptor Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Channel Opening Quinolinic_Acid Quinolinic Acid / this compound? Quinolinic_Acid->NMDA_R Agonist Binding Glutamate Glutamate Glutamate->NMDA_R Co-agonist Binding Downstream Downstream Signaling Cascades Ca_influx->Downstream Toxicity Excitotoxicity / Neuronal Death Downstream->Toxicity

Simplified signaling pathway of quinolinic acid via the NMDA receptor.

Experimental Protocols for Pathway Analysis:

  • NMDA Receptor Binding Assay: This assay determines if this compound directly binds to the NMDA receptor. It typically involves using a radiolabeled ligand that is known to bind to the receptor and measuring the displacement of this ligand by the test compound.[19]

  • Calcium Flux Assay: This functional assay measures changes in intracellular calcium levels in response to compound treatment in cells expressing NMDA receptors. An increase in calcium influx would suggest agonistic activity at the receptor.[20][21]

Potential Alternatives and Comparative Assessment

A thorough evaluation should also consider potential alternatives to this compound.

  • Kynurenic Acid: Another metabolite of the tryptophan pathway, kynurenic acid, acts as an antagonist at excitatory amino acid receptors and exhibits neuroprotective properties.[8][9][10] It serves as a valuable benchmark for neuroprotective efficacy.

  • Other Quinoline Derivatives: The vast chemical space of quinoline derivatives offers numerous alternatives with potentially improved therapeutic indices.[1][3] In silico toxicity prediction tools can be employed for initial screening of large libraries of these compounds.[1]

The experimental protocols outlined in this guide should be applied to any promising alternatives to enable a direct and objective comparison of their therapeutic potential and safety profiles.

Conclusion

The assessment of the therapeutic index and toxicity profile of this compound requires a systematic and data-driven approach. While direct experimental data for this compound is currently limited, a comparative analysis with the known neurotoxin, quinolinic acid, provides a critical starting point for understanding its potential liabilities. By employing the detailed experimental protocols for in vitro and in vivo toxicity and efficacy testing, as well as for mechanistic pathway analysis, researchers can generate the necessary quantitative data to rigorously evaluate the therapeutic potential of this compound and position it appropriately within the landscape of quinoline-based therapeutics.

References

The Evolving Landscape of 2-(Quinolin-4-YL)acetic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are witnessing a surge in the exploration of 2-(quinolin-4-YL)acetic acid derivatives, a privileged scaffold in medicinal chemistry. This guide provides a comparative analysis of novel derivatives, elucidating their structure-activity relationships (SAR) against various therapeutic targets. By presenting key experimental data and methodologies, this document aims to inform and guide future drug discovery efforts centered on this versatile chemical entity.

The quinoline ring system has long been a cornerstone in the development of therapeutic agents, owing to its presence in numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] The strategic placement of an acetic acid moiety at the 4-position of the quinoline core has given rise to a class of compounds with significant potential for modification and optimization. Recent studies have focused on derivatizing this core structure to enhance potency, selectivity, and pharmacokinetic properties against targets implicated in infectious diseases, cancer, and metabolic disorders. This guide will delve into the SAR of these novel derivatives, offering a clear comparison of their performance based on published experimental data.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound derivatives has been explored across multiple disease areas. The following tables summarize the in vitro activity of various analogs, highlighting the impact of structural modifications on their biological efficacy.

Antitubercular Activity

A significant area of investigation has been the development of 2-(quinolin-4-yloxy)acetamide derivatives as potent agents against Mycobacterium tuberculosis. These compounds, while not direct derivatives of this compound, share a closely related quinoline-4-oxyacetic acid scaffold and provide valuable SAR insights. The primary mechanism of action for some of these derivatives has been identified as the inhibition of the cytochrome bc1 complex.[3]

Compound IDR Group (at amide nitrogen)MIC (μg/mL) against M. tuberculosis H37RvCytotoxicity (IC50 in μM)Reference
Series 1a Benzyl>100>50[4]
Series 1b 4-Fluorobenzyl6.25>50[4]
Series 1c 2,4-Dichlorobenzyl1.56>50[4]
Series 2a Cyclohexyl0.78>100[3]
Series 2b 4-Methylcyclohexyl0.39>100[3]

Table 1: Antitubercular activity of 2-(quinolin-4-yloxy)acetamide derivatives. The data illustrates that substitution on the amide nitrogen significantly influences antimycobacterial potency. Aromatic substituents with electron-withdrawing groups and bulky cycloalkyl groups tend to enhance activity.

Anticancer and Antimicrobial Activity

Researchers have also explored the anticancer and antimicrobial potential of quinoline derivatives. A series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, which can be considered as bioisosteres of the carboxylic acid group, have shown promising results.[5]

Compound IDR Group (at oxadiazole)IC50 (μM) against HepG2IC50 (μM) against MCF-7MIC (μg/mL) against S. aureusReference
3a -SH0.330.58>100[5]
3b -SCH2CH30.210.353.12[5]
3c -SCH2Ph0.140.161.56[5]

Table 2: Anticancer and antimicrobial activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives. These results suggest that modification of the 1,3,4-oxadiazole ring can tune the biological activity, with thioether derivatives showing enhanced potency.

Enzyme Inhibition

The this compound scaffold has also been investigated for its enzyme inhibitory activity. Notably, related quinoline-4-carboxylic acid and 2-oxoquinoline-1-acetic acid derivatives have been shown to inhibit enzymes like histone deacetylases (HDACs) and aldose reductase, respectively.[6][7]

Compound ClassTarget EnzymeKey Structural FeaturesIC50 Range (μM)Reference
2-Phenyl-quinoline-4-carboxylic acid hydrazidesHDAC3Hydrazide zinc-binding group0.477 (for most potent derivative)[6]
2-Oxoquinoline-1-acetic acidsAldose Reductase2-oxoquinoline core0.45 - 6.0[7]

Table 3: Enzyme inhibitory activity of related quinoline derivatives. This data highlights the versatility of the quinoline scaffold in targeting different enzyme classes. The nature of the substituent at the 2-position and the modification of the acetic acid moiety are critical for potent enzyme inhibition.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

General Synthesis of 2-(Quinolin-4-yloxy)acetamides

A solution of the appropriately substituted 4-hydroxyquinoline (1 mmol) in anhydrous N,N-dimethylformamide (DMF) is treated with sodium hydride (1.2 mmol) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 2-bromo-N-(substituted)acetamide (1.1 mmol). The reaction is then stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization to yield the desired 2-(quinolin-4-yloxy)acetamide derivative.[3][4]

In Vitro Antitubercular Activity Assay

The minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv is determined using the microplate Alamar blue assay (MABA). Briefly, a twofold serial dilution of each compound is prepared in 7H9 broth in a 96-well plate. A suspension of M. tuberculosis is added to each well. The plates are incubated at 37 °C for 7 days. After incubation, Alamar blue solution is added to each well, and the plates are re-incubated for 24 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[5]

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

SAR_Logic cluster_core Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity Core This compound (or related scaffold) Mod1 R1 Substitution (e.g., at position 2) Core->Mod1 Mod2 Acetic Acid Derivatization Core->Mod2 Mod3 Quinoline Ring Substitution Core->Mod3 Activity Enhanced Potency/ Selectivity Mod1->Activity e.g., Aryl groups (Anticancer) Mod2->Activity e.g., Amides, Oxadiazoles (Antitubercular, Antimicrobial) Mod3->Activity e.g., Halogens (Modulates properties)

Caption: Structure-Activity Relationship Logic for this compound Derivatives.

Experimental_Workflow Start Design of Novel Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Biological_Screening In Vitro Biological Evaluation (e.g., MIC, IC50) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Experimental Workflow for the Development of Novel Derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective compounds against a range of diseases. The derivatization of the acetic acid moiety and substitution on the quinoline ring are key strategies for modulating biological activity. Future research should focus on optimizing the pharmacokinetic properties of these promising derivatives to translate their in vitro potency into in vivo efficacy.

References

Safety Operating Guide

Proper Disposal of 2-(Quinolin-4-YL)acetic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-(Quinolin-4-YL)acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of quinoline derivatives and general best practices for laboratory chemical waste management. Quinoline and its derivatives are often toxic and harmful to aquatic life, necessitating their disposal as hazardous waste.[1][2]

Hazard Profile and Justification for Hazardous Waste Disposal

Due to the presence of the quinoline moiety, this compound should be handled as a hazardous substance. The following table summarizes the potential hazards associated with quinoline derivatives, justifying the need for a stringent disposal protocol.

Hazard ClassificationDescriptionCitation
Acute Toxicity Quinoline derivatives can be harmful if swallowed or in contact with skin.[3]
Skin and Eye Irritation Can cause skin irritation and serious eye irritation.[3]
Aquatic Toxicity Many quinoline compounds are toxic to aquatic life with long-lasting effects.[2]
Potential Carcinogenicity Some quinoline derivatives are suspected of causing genetic defects or cancer.[3]
Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is crucial to wear appropriate PPE to minimize exposure risks. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][5]

  • Solid Waste: Collect pure this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled solid hazardous waste container.[1][6]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and sealable liquid hazardous waste container. Do not mix with other incompatible waste streams.[6]

3. Labeling of Waste Containers: All waste containers must be accurately and clearly labeled.[7][8] The label should include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound". Do not use abbreviations.[7]

  • For liquid waste, list all components and their approximate concentrations.

  • The date when the waste was first added to the container.

4. Storage of Hazardous Waste: Store the labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area near the point of generation.[9] Ensure that incompatible wastes are segregated to prevent accidental mixing.[9]

5. Disposal Procedure:

  • Do not dispose of this compound down the sink or in the regular trash.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[8]

  • Provide the EHS department or contractor with a detailed inventory of the waste.

6. Decontamination of Glassware: Glassware that has come into contact with this compound must be decontaminated before being returned to general use or disposed of.

  • Triple-rinse the glassware with a suitable solvent that can dissolve the compound.

  • Collect the rinsate as hazardous liquid waste.[7]

  • After triple-rinsing, the glassware can be washed using standard laboratory procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Chemical is no longer needed identify Identify Waste & Consult SDS/Safety Info start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe is_solid Solid Waste? ppe->is_solid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_solid->collect_liquid No storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Contractor for Pickup storage->contact_ehs disposal Proper Disposal by Authorized Personnel contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-(Quinolin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-(Quinolin-4-YL)acetic acid, a quinoline derivative. Adherence to these procedures is essential to ensure a safe laboratory environment. Quinoline-based compounds may present risks including skin, eye, and respiratory irritation, and some are harmful if swallowed.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The required PPE for handling this compound is summarized below.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[1] Inspect for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][3]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles.[1][3] For handling solutions or when vapors may be generated.[1]Task-Dependent
Body Protection Laboratory Coat and Chemical-resistant ApronProtects skin and personal clothing from contamination.[1][3] Recommended when handling larger quantities or if there is a significant risk of splashing.[1]Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[1][3]Secondary

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational steps is mandatory to minimize exposure and ensure safety.

  • Preparation :

    • Donning PPE : Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[1]

    • Work Area Preparation : All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Handling :

    • Weighing : When weighing the solid compound, do so in a fume hood to avoid inhalation of dust particles.

    • Dissolving : When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]

    • General Handling : Avoid direct contact with the substance at all times.[1] Use spark-proof tools and explosion-proof equipment if the solvent is flammable.[5]

  • Cleanup :

    • Decontamination : All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[1]

    • PPE Removal : Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[1]

  • Liquid Waste : All liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container. Do not pour down the drain.[3]

  • Disposal Vendor : Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all federal, state, and local regulations.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup cluster_disposal 4. Disposal prep_ppe Don PPE: Lab Coat, Gloves, Goggles prep_area Prepare Work Area: Fume Hood, Eyewash Station prep_ppe->prep_area handle_weigh Weigh Solid in Fume Hood prep_area->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decon After experiment disp_liquid Liquid Hazardous Waste handle_dissolve->disp_liquid Waste solution cleanup_ppe Remove and Dispose of PPE cleanup_decon->cleanup_ppe disp_solid Solid Hazardous Waste cleanup_ppe->disp_solid Contaminated PPE

Caption: Step-by-step workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.